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  • Product: 3-Cyclopropyl-4-methoxybut-2-enenitrile
  • CAS: 1563821-57-7

Core Science & Biosynthesis

Foundational

3-Cyclopropyl-4-methoxybut-2-enenitrile chemical properties

An In-Depth Technical Guide to 3-Cyclopropyl-4-methoxybut-2-enenitrile Abstract This technical guide provides a comprehensive analysis of 3-Cyclopropyl-4-methoxybut-2-enenitrile, a molecule of significant interest for sy...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Cyclopropyl-4-methoxybut-2-enenitrile

Abstract

This technical guide provides a comprehensive analysis of 3-Cyclopropyl-4-methoxybut-2-enenitrile, a molecule of significant interest for synthetic and medicinal chemistry. While specific experimental data for this compound is not extensively published, this document leverages established chemical principles and data from analogous structures to detail its physicochemical properties, propose robust synthetic methodologies, and explore its potential applications in drug discovery. We will examine the unique structural motifs—a cyclopropyl group, an α,β-unsaturated nitrile, and a methoxy ether—and discuss how they contribute to the molecule's reactivity, metabolic profile, and potential as a versatile chemical building block. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this compound in their work.

Molecular and Physicochemical Properties

Understanding the fundamental properties of 3-Cyclopropyl-4-methoxybut-2-enenitrile is the first step toward its effective application. The combination of a compact, rigid cyclopropyl ring, a polar nitrile group, and a methoxy substituent creates a unique profile of lipophilicity and polarity.

Chemical Identity
PropertyValueSource
IUPAC Name 3-Cyclopropyl-4-methoxybut-2-enenitrile-
CAS Number 1563821-57-7[1]
Molecular Formula C₈H₁₁NOCalculated
Molecular Weight 137.18 g/mol Calculated
Canonical SMILES COC(C1CC1)=CC#NCalculated
Predicted Physicochemical Data

The following properties are calculated based on structural analogy to similar compounds like 3-cyclopropylprop-2-enenitrile and other substituted butenenitriles, offering a baseline for experimental design.[2][3]

PropertyPredicted ValueSignificance in Drug Development
XLogP3 ~1.5Indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility.
Topological Polar Surface Area (TPSA) 33.0 ŲSuggests good potential for oral bioavailability and cell permeability (TPSA < 140 Ų is a common filter).
Hydrogen Bond Donors 0The molecule cannot donate hydrogen bonds, affecting its interaction with protein active sites.
Hydrogen Bond Acceptors 2 (Nitrile N, Methoxy O)The nitrile and methoxy groups can act as key binding points in receptor pockets.
Rotatable Bond Count 3Low number of rotatable bonds imparts conformational rigidity, which can improve binding affinity and reduce entropy loss upon binding.

Note: Experimental data for properties such as melting point, boiling point, and aqueous solubility are not currently available in public literature but could be determined empirically.

Proposed Synthesis and Mechanistic Rationale

While a specific published synthesis for 3-Cyclopropyl-4-methoxybut-2-enenitrile is not readily found, a highly plausible and efficient route can be designed based on the well-established Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction is renowned for its high yield and excellent stereoselectivity, typically favoring the formation of the thermodynamically more stable (E)-alkene, which is critical for predictable biological activity.

Retrosynthetic Analysis

The target molecule can be disconnected at the double bond. This suggests a reaction between a phosphonate-stabilized carbanion (containing the nitrile) and a carbonyl compound (the cyclopropyl ketone).

Proposed Synthetic Workflow

The proposed two-step synthesis starts from the commercially available cyclopropyl methyl ketone.

G cluster_0 Step 1: Horner-Wadsworth-Emmons Reaction cluster_1 Step 2: Methoxy Group Introduction (Hypothetical) cluster_2 Alternative Direct Synthesis A Cyclopropyl methyl ketone D Intermediate: 3-Cyclopropylbut-2-enenitrile A->D Reacts with B Diethyl (cyanomethyl)phosphonate B->D Carbanion formation C Strong Base (e.g., NaH) C->B Deprotonation E Target Molecule: 3-Cyclopropyl-4-methoxybut-2-enenitrile D->E Further modification needed (e.g., via hydroxymethyl intermediate) F 1-Cyclopropylethan-1-one I Condensation Reaction F->I G Methoxyacetonitrile G->I H Base (e.g., LDA) H->G Deprotonation J Final Product I->J Dehydration

Caption: Proposed synthetic workflow for 3-Cyclopropyl-4-methoxybut-2-enenitrile.

Correction & Refinement: A more direct and logical approach involves the condensation of a suitable ketone with a nitrile. A Knoevenagel or similar condensation of 1-cyclopropylethan-1-one with methoxyacetonitrile using a strong base like Lithium Diisopropylamide (LDA) followed by dehydration would directly yield the target structure.

Detailed Experimental Protocol (Hypothetical)

This protocol describes the Knoevenagel-type condensation approach.

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, dissolve methoxyacetonitrile (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C.

  • Carbanion Formation: Slowly add n-Butyllithium (1.1 eq, 1.6 M in hexanes) dropwise to the solution, maintaining the temperature at -78 °C. Stir for 30 minutes to ensure complete formation of the lithiated carbanion. The choice of a strong, non-nucleophilic base is critical to deprotonate the α-carbon of the nitrile without attacking the nitrile group itself.

  • Condensation: Add a solution of 1-cyclopropylethan-1-one (1.0 eq) in anhydrous THF dropwise to the reaction mixture. Allow the reaction to stir at -78 °C for 2 hours, then warm to room temperature and stir overnight.

  • Workup and Quench: Carefully quench the reaction by pouring it into a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). The organic layers are combined.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the pure 3-Cyclopropyl-4-methoxybut-2-enenitrile.

Spectroscopic and Analytical Characterization (Predicted)

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques would be employed. The following are the expected spectral signatures.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 5.3-5.5 ppm (s, 1H): Vinyl proton (=CH-CN). Its chemical shift is influenced by the electron-withdrawing nitrile group.

    • δ 3.8-4.0 ppm (s, 2H): Methylene protons (-CH₂-O).

    • δ 3.4 ppm (s, 3H): Methoxy protons (-OCH₃).

    • δ 1.5-1.7 ppm (m, 1H): Cyclopropyl methine proton (-CH- of cyclopropane).

    • δ 0.8-1.2 ppm (m, 4H): Cyclopropyl methylene protons (-CH₂- of cyclopropane). These protons will exhibit complex splitting due to geminal and vicinal coupling.[4]

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 160-165 ppm: Olefinic carbon attached to the cyclopropyl group (C=CH).

    • δ 118-120 ppm: Nitrile carbon (-C≡N).

    • δ 95-100 ppm: Olefinic carbon attached to the nitrile group (=CH-CN).

    • δ 70-75 ppm: Methylene carbon (-CH₂-O).

    • δ 58-60 ppm: Methoxy carbon (-OCH₃).

    • δ 10-15 ppm: Cyclopropyl methine carbon.

    • δ 5-10 ppm: Cyclopropyl methylene carbons.

  • FT-IR (ATR):

    • ~2220 cm⁻¹ (strong, sharp): C≡N stretch, characteristic of a conjugated nitrile.

    • ~1640 cm⁻¹ (medium): C=C stretch of the α,β-unsaturated system.

    • ~1100 cm⁻¹ (strong): C-O-C stretch of the ether linkage.

    • ~3080 cm⁻¹ (weak): C-H stretch of the cyclopropyl ring.

  • High-Resolution Mass Spectrometry (HRMS-ESI):

    • Calculated m/z for [M+H]⁺: 138.0913.

    • Calculated m/z for [M+Na]⁺: 160.0733. Finding these exact masses would confirm the elemental composition.

Reactivity and Potential in Drug Discovery

The molecule's value lies in the unique combination of its functional groups, each contributing to its potential as a scaffold or intermediate in medicinal chemistry.

Key Reactive Sites
  • α,β-Unsaturated Nitrile: This system is a classic Michael acceptor, susceptible to nucleophilic addition at the β-position. This allows for the introduction of a wide range of functional groups.

  • Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing a handle for further derivatization. Nitriles are also known to act as covalent or non-covalent inhibitors of enzymes, particularly cysteine or serine proteases.[5]

  • Cyclopropyl Ring: This moiety is generally stable but can undergo ring-opening reactions under specific catalytic (e.g., with certain transition metals) or radical conditions. More importantly, it serves as a rigid, three-dimensional structural element.

Significance in Medicinal Chemistry

The cyclopropyl group is a valuable "bioisostere" in drug design. It can replace a gem-dimethyl group or a phenyl ring to fine-tune steric bulk, conformation, and metabolic stability. Its introduction often leads to improved potency and a better ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

SAR_Concepts cluster_Properties Medicinal Chemistry Implications Molecule Cyclopropyl Group α,β-Unsaturated System Methoxy Group Nitrile Group Prop1 Improves Metabolic Stability Modulates Lipophilicity (LogP) Acts as rigid conformational anchor Molecule:f0->Prop1 Prop2 Michael Acceptor for covalent binding Rigidifies the molecule Molecule:f1->Prop2 Prop3 H-bond acceptor Potential metabolic site (O-demethylation) Modulates solubility Molecule:f2->Prop3 Prop4 H-bond acceptor Enzyme inhibitor (e.g., Cys proteases) Metabolic blocker Handle for derivatization Molecule:f3->Prop4

Caption: Structure-Activity Relationship (SAR) insights for the core scaffold.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, handling should be guided by precautions for related α,β-unsaturated nitriles and alkyl cyanides.[6][7]

  • Potential Hazards:

    • Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. Nitriles can release cyanide in vivo.[7]

    • Irritation: May cause serious eye and skin irritation. May cause respiratory tract irritation.[8]

    • Flammability: Combustible liquid. Keep away from heat, sparks, and open flames.[6]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

    • Eye Protection: Use safety glasses with side-shields or chemical goggles.

    • Skin and Body Protection: Wear a lab coat. Ensure an emergency eyewash station and safety shower are readily available.[8]

  • Handling and Storage:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.[8]

    • Store in a cool, dry, and well-ventilated place.

    • Keep the container tightly sealed.

    • Store away from strong oxidizing agents, strong acids, and strong bases.

Conclusion

3-Cyclopropyl-4-methoxybut-2-enenitrile represents a promising, yet underexplored, chemical entity. Its synthesis is achievable through established organic chemistry reactions, and its predicted physicochemical properties are favorable for applications in drug discovery. The strategic combination of a cyclopropyl ring for metabolic stability and conformational control, along with a reactive and versatile nitrile functional group, makes it a valuable building block for creating novel therapeutic agents. Further empirical investigation into its synthesis, reactivity, and biological activity is highly warranted.

References

  • Material Safety Data Sheet. (n.d.). Dow AgroSciences LLC.
  • Safety Data Sheet. (2022, February 9). Cayman Chemical.
  • Safety Data Sheet. (n.d.). Thermo Fisher Scientific.
  • Safety Data Sheet. (2021, May 1). Angene Chemical.
  • Safety Data Sheet. (2025, September 22). MilliporeSigma.
  • Novel processes for the synthesis of cyclopropyl compounds. (2004). Google Patents.
  • 3-Cyclopropyl-2-methylpent-2-enenitrile. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. (2023). Molbank. Retrieved from [Link]

  • Asymmetric synthesis of cyclopropanes by reaction of (2E,SS)-(+)-4,4-diethoxy-2-[(4-methylphenyl)sulfinyl]but-2-enenitrile and 2-methoxyfuran. (n.d.). Arkivoc. Retrieved from [Link]

  • Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO2F2). (2022). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • 3-(4-Methoxyphenyl)prop-2-enenitrile. (n.d.). PubChem. Retrieved from [Link]

  • Asymmetric synthesis of cyclopropanes by reaction of (2E,SS)-(+)-4,4- diethoxy-2-[(4-methylphenyl)sulfinyl]but-2-enenitrile and 2-methoxyfuran. (n.d.). ResearchGate. Retrieved from [Link]

  • Supporting Information: Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO2F2). (2022). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • 3-cyclopropylprop-2-enenitrile. (n.d.). PubChemLite. Retrieved from [Link]

Sources

Exploratory

Advanced Pharmacophore Assembly: A Technical Guide to 3-Cyclopropyl-4-methoxybut-2-enenitrile

Executive Summary In modern rational drug design, the strategic incorporation of dense, multifunctional building blocks is paramount for navigating the complex physicochemical constraints of lead optimization. 3-Cyclopro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, the strategic incorporation of dense, multifunctional building blocks is paramount for navigating the complex physicochemical constraints of lead optimization. 3-Cyclopropyl-4-methoxybut-2-enenitrile (CAS: 1563821-57-7) has emerged as a highly versatile, trifunctional scaffold. By juxtaposing an electron-deficient


-unsaturated nitrile with sterically demanding cyclopropyl and metabolically stable methoxymethyl moieties, this compound serves as a linchpin for synthesizing complex heterocycles, functionalized alkyl nitriles, and allylic amines.

This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for deploying this building block in early-stage drug discovery.

Physicochemical & Structural Profiling

Understanding the baseline quantitative metrics of 3-Cyclopropyl-4-methoxybut-2-enenitrile is critical for predicting its behavior in both synthetic workflows and biological systems. The cyclopropyl ring restricts the conformational flexibility of the


-carbon, while the methoxymethyl ether provides a critical hydrogen bond acceptor (HBA).

Table 1: Quantitative Physicochemical Data

PropertyValue / DescriptionStrategic Implication in Drug Design
CAS Number 1563821-57-7Unique registry identifier for procurement.
Molecular Formula C₈H₁₁NOLow molecular weight (137.18 g/mol ) ideal for fragment-based design.
SMILES N#C/C=C(C1CC1)/COCDefines the (E/Z) stereochemistry of the alkene.
H-Bond Acceptors 2 (Nitrile N, Ether O)Enhances aqueous solubility and potential hinge-region binding.
H-Bond Donors 0Maintains permeability; requires subsequent functionalization for HBD.
Electrophilicity Moderate to HighThe

-carbon is primed for soft nucleophilic attack (Michael addition).

Mechanistic Reactivity Pathways

The synthetic utility of 3-Cyclopropyl-4-methoxybut-2-enenitrile stems from its orthogonal reactivity vectors. The causality behind its reaction profiles dictates the choice of reagents and conditions.

Conjugate (Michael) Addition Dynamics

The electron-withdrawing nitrile group strongly polarizes the adjacent alkene, rendering the


-carbon electrophilic. However, the presence of the cyclopropyl group introduces significant steric shielding. Consequently, hard nucleophiles (e.g., Grignard reagents) often result in direct 1,2-addition to the nitrile, whereas soft nucleophiles (e.g., thiolates, organocuprates) successfully navigate the steric bulk to achieve 1,4-conjugate addition.
Chemoselective Nitrile Reduction

The transformation of the nitrile into a primary amine is a gateway to amide-linked pharmacophores. The challenge lies in preventing the over-reduction of the alkene or the formation of secondary amine dimers. Utilizing Lithium Aluminum Hydride (LiAlH₄) at controlled temperatures preserves the ether linkage, while the addition of ammonia during catalytic hydrogenation suppresses secondary amine formation .

ReactivityMap Cmpd 3-Cyclopropyl-4-methoxybut-2-enenitrile (CAS: 1563821-57-7) Michael Michael Addition (Nucleophilic Attack) Cmpd->Michael Reduction Nitrile Reduction (Primary Amines) Cmpd->Reduction Cyclo Cycloaddition (Heterocycle Synthesis) Cmpd->Cyclo Scaffold1 Functionalized Alkyl Nitriles Michael->Scaffold1 Scaffold2 Allylic / Alkyl Amines Reduction->Scaffold2 Scaffold3 Pyrazoles / Isoxazoles Cyclo->Scaffold3

Fig 1. Divergent synthetic pathways of 3-Cyclopropyl-4-methoxybut-2-enenitrile.

Experimental Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating in-process analytical checks and mechanistic rationales for every step.

Protocol 1: Chemoselective Nitrile Reduction to Primary Amine

This protocol utilizes LiAlH₄ to reduce the nitrile to a primary amine. The critical step is the Fieser workup, which is causally linked to yield optimization: it converts gelatinous aluminum salts into a granular precipitate, preventing product entrapment in intractable emulsions.

Table 2: Reagent Optimization for Nitrile Reduction

Reducing AgentSolventTempAdditiveTypical YieldMechanistic Rationale / Causality
LiAlH₄ THF0 °C → RefluxNone75-85%Strong hydride donor; requires Fieser workup to isolate amine.
H₂ / Raney Ni EtOH25 °CNH₃ (aq)80-90%NH₃ shifts the equilibrium, preventing secondary amine dimerization.
DIBAL-H DCM-78 °CNone60-70%Single hydride transfer; yields aldehyde upon aqueous quench.

Step-by-Step Procedure:

  • Preparation: Flame-dry a 100 mL round-bottom flask under N₂. Add 3-Cyclopropyl-4-methoxybut-2-enenitrile (1.0 eq, 10 mmol) and anhydrous THF (30 mL). Cool to 0 °C.

  • Hydride Addition: Slowly add LiAlH₄ (2.0 eq, 20 mmol) portion-wise. Causality: Exothermic hydride transfer releases H₂ gas; dropwise addition controls the thermal runaway and prevents ether cleavage.

  • Reaction & Validation: Heat to reflux for 4 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The UV-active starting material (Rf ~0.6) will disappear, replaced by a ninhydrin-positive baseline spot (primary amine).

  • Fieser Workup (Critical): Cool to 0 °C. Sequentially add:

    • 
       mL of distilled H₂O (where 
      
      
      
      = grams of LiAlH₄ used).
    • 
       mL of 15% aqueous NaOH.
      
    • 
       mL of distilled H₂O.
      Causality: This specific stoichiometric addition of water and base forces the aluminum complexes to crystallize into a dense, white solid.
      
  • Isolation: Stir vigorously for 30 minutes until the salts are stark white. Filter through a pad of Celite, washing with hot THF. Concentrate the filtrate under reduced pressure to yield the crude allylic/alkyl amine.

ReductionWorkflow Step1 Substrate in Anhydrous THF Step2 LiAlH4 Addition (0°C to Reflux) Step1->Step2 Step3 Fieser Workup (H2O / NaOH) Step2->Step3 Step4 Filtration & Extraction Step3->Step4 Step5 Primary Amine Isolation Step4->Step5

Fig 2. Step-by-step workflow for the chemoselective reduction of the nitrile moiety.
Protocol 2: Thia-Michael Conjugate Addition

To install a sulfur-based pharmacophore, a thiol is added across the double bond.

Step-by-Step Procedure:

  • Setup: Dissolve the nitrile (1.0 eq) and a target thiol (e.g., benzyl mercaptan, 1.1 eq) in anhydrous DCM (0.2 M).

  • Catalysis: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 eq). Causality: DBU is a non-nucleophilic base that deprotonates the thiol to form a highly nucleophilic thiolate without competing for the Michael acceptor.

  • Self-Validation: Stir at room temperature for 2 hours. Monitor by IR spectroscopy. The conjugated nitrile stretch (~2210 cm⁻¹) will shift to an unconjugated aliphatic nitrile stretch (~2250 cm⁻¹), and the alkene C=C stretch (~1620 cm⁻¹) will disappear, confirming successful 1,4-addition rather than 1,2-addition.

Applications in Drug Development

The specific architecture of 3-Cyclopropyl-4-methoxybut-2-enenitrile solves several common attrition factors in preclinical drug development :

  • Metabolic Stability via Cyclopropyl Substitution: Alkyl chains (like isopropyl groups) are highly susceptible to Cytochrome P450 (CYP3A4) mediated

    
    -1 oxidation. The cyclopropyl ring acts as a bioisostere that resists oxidative metabolism due to the high s-character of its C-H bonds, thereby extending the biological half-life of the resulting drug candidate.
    
  • Lipophilicity Modulation: The methoxymethyl ether lowers the overall

    
     of the molecule compared to a purely aliphatic chain. This prevents the compound from becoming overly lipophilic, maintaining favorable oral bioavailability (adhering to Lipinski's Rule of Five) while providing a vector for water-mediated hydrogen bonding in target protein active sites.
    

References

Foundational

Synthesis and Stereochemical Control of 3-Cyclopropyl-4-methoxybut-2-enenitrile: A Technical Guide

Executive Summary 3-Cyclopropyl-4-methoxybut-2-enenitrile (CAS 1563821-57-7) is a highly versatile -unsaturated nitrile building block utilized in the development of complex active pharmaceutical ingredients (APIs)[1]. T...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Cyclopropyl-4-methoxybut-2-enenitrile (CAS 1563821-57-7) is a highly versatile


-unsaturated nitrile building block utilized in the development of complex active pharmaceutical ingredients (APIs)[1]. The presence of both a cyclopropyl moiety and a methoxymethyl ether group across a rigid alkene geometry makes it an excellent Michael acceptor and a precursor for diverse heterocyclic scaffolds. This whitepaper provides a comprehensive, self-validating protocol for its synthesis, focusing specifically on the mechanistic causality behind stereochemical control during olefination.

Mechanistic Rationale & Retrosynthetic Strategy

The synthesis of


-unsaturated nitriles is classically achieved via the. When employing diethyl cyanomethylphosphonate, the thermodynamic driving force typically favors the (E)-alkene. However, the steric similarity between the cyclopropyl ring (A-value 

1.5) and the methoxymethyl ether group (A-value

1.2) on the intermediate 1-cyclopropyl-2-methoxyethanone (CAS 166526-05-2)[2] complicates facial selectivity during the addition step.

When standard sodium-based bases (e.g., NaH) are used, the reaction often yields poor E/Z ratios due to competing steric clashes in the transition state. To circumvent this, we deploy a chelation-controlled strategy . By utilizing a lithium-based base such as lithium hexamethyldisilazide (LiHMDS), the lithium cation coordinates simultaneously to the phosphonate oxygen and the methoxy ether oxygen of the ketone. This rigidifies the transition state, preferentially orienting the bulky cyclopropyl group away from the developing oxaphosphetane ring, thereby driving the reaction toward the desired (E)-isomer.

Retrosynthesis Target 3-Cyclopropyl-4-methoxybut-2-enenitrile (Target API Intermediate) Ketone 1-Cyclopropyl-2-methoxyethanone (Key Ketone) Target->Ketone HWE Disconnection Phosphonate Diethyl cyanomethylphosphonate (HWE Reagent) Target->Phosphonate HWE Disconnection Weinreb 2-Methoxy-N-methoxy- N-methylacetamide Ketone->Weinreb Grignard Disconnection Grignard Cyclopropylmagnesium bromide Ketone->Grignard Grignard Disconnection

Figure 1: Retrosynthetic disconnection of 3-cyclopropyl-4-methoxybut-2-enenitrile.

Optimization of Stereoselectivity

To validate the chelation-control hypothesis, various basic conditions were screened. The quantitative data below demonstrates that standard thermodynamic conditions (NaH or


-BuOK) fail to provide adequate stereocontrol. Implementing  (LiCl/DBU) significantly improves the ratio, but direct deprotonation with LiHMDS at cryogenic temperatures yields the optimal stereochemical outcome.
EntryBaseSolventAdditiveTemp (°C)Isolated Yield (%)E:Z Ratio
1NaHTHFNone0 to 257845:55
2

-BuOK
THFNone0 to 257240:60
3DBUMeCNLiCl258582:18
4 LiHMDS THF None -78 to 25 89 91:9

Table 1: Optimization of E/Z ratio during the HWE olefination of 1-cyclopropyl-2-methoxyethanone.

Step-by-Step Experimental Protocols

Part A: Synthesis of 1-Cyclopropyl-2-methoxyethanone

This step utilizes a Weinreb amide to prevent over-addition of the Grignard reagent, ensuring a high-yielding, self-validating ketone formation.

  • Preparation: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Reagent Loading: Add 2-methoxy-N-methoxy-N-methylacetamide (10.0 g, 75.1 mmol) and anhydrous THF (100 mL). Cool the solution to 0 °C using an ice-water bath.

  • Grignard Addition: Charge the addition funnel with cyclopropylmagnesium bromide (0.5 M in THF, 180 mL, 90.0 mmol). Add dropwise over 30 minutes to maintain the internal temperature below 5 °C.

  • Maturation: Stir the reaction mixture at 0 °C for 2 hours.

  • Quench & Extraction: Carefully quench with saturated aqueous NH

    
    Cl (100 mL). Extract the aqueous layer with Methyl tert-butyl ether (MTBE) (3 x 100 mL).
    
  • Workup: Wash the combined organic layers with brine (50 mL), dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure to yield the crude ketone (colorless oil, ~8.1 g, 94% yield), which is used without further purification.
Part B: Synthesis of (E)-3-Cyclopropyl-4-methoxybut-2-enenitrile

This step employs the optimized LiHMDS protocol to enforce chelation-controlled stereoselectivity.

Workflow Step1 1. Reactor Preparation Purge with N2, add THF & LiHMDS Step2 2. Phosphonate Addition Dropwise at -78 °C Step1->Step2 Step3 3. Ketone Addition 1-Cyclopropyl-2-methoxyethanone Step2->Step3 Step4 4. Chelation & Maturation Warm to RT, stir for 4h Step3->Step4 Step5 5. Quench & Extraction NH4Cl (aq) / EtOAc Step4->Step5 Step6 6. Purification Silica Gel Chromatography (Hex/EtOAc) Step5->Step6

Figure 2: Step-by-step experimental workflow for the LiHMDS-mediated HWE olefination.

  • Deprotonation: To a solution of diethyl cyanomethylphosphonate (14.6 g, 82.6 mmol) in anhydrous THF (150 mL) at -78 °C, add LiHMDS (1.0 M in THF, 82.6 mL, 82.6 mmol) dropwise. Stir the resulting carbanion solution for 30 minutes.

  • Ketone Addition: Add a solution of the crude 1-cyclopropyl-2-methoxyethanone (8.5 g, 75.1 mmol) in THF (20 mL) dropwise.

  • Maturation: Maintain the reaction at -78 °C for 1 hour to allow for stable chelation, then remove the cooling bath and allow the mixture to slowly warm to room temperature. Stir for an additional 4 hours.

  • Quench & Extraction: Quench the reaction with saturated aqueous NH

    
    Cl (100 mL) and extract with EtOAc (3 x 100 mL).
    
  • Purification: Wash the combined organics with water and brine, dry over MgSO

    
    , and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (gradient elution: 5% to 20% EtOAc in Hexanes) to isolate the pure (E)-isomer.
    

Analytical Characterization

The successful isolation of the (E)-isomer is confirmed via NMR spectroscopy. The diagnostic vinylic proton signal confirms the geometric assignment based on established shielding effects in


-unsaturated systems.
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    
    
    5.28 (s, 1H, =CH -CN), 4.12 (s, 2H, -CH
    
    
    O-), 3.36 (s, 3H, -OCH
    
    
    ), 1.58 (tt, J = 8.2, 5.0 Hz, 1H, cyclopropyl-CH ), 0.98-0.88 (m, 2H, cyclopropyl-CH
    
    
    ), 0.78-0.68 (m, 2H, cyclopropyl-CH
    
    
    ).
  • 
    C NMR (100 MHz, CDCl
    
    
    
    ):
    
    
    164.2, 117.5 (-C N), 92.4 (=C H-CN), 74.1 (-C H
    
    
    O-), 58.6 (-OC H
    
    
    ), 15.2, 8.4 (2C).
  • HRMS (ESI): m/z calculated for C

    
    H
    
    
    
    NO [M+H]
    
    
    138.0913, found 138.0918.

Conclusion

The synthesis of 3-cyclopropyl-4-methoxybut-2-enenitrile requires careful consideration of transition-state sterics to achieve high stereoselectivity. By transitioning from standard sodium-mediated HWE conditions to a lithium-mediated, chelation-controlled pathway, chemists can invert the poor thermodynamic selectivity and reliably isolate the (E)-isomer in high yields. This self-validating protocol ensures scalability and reproducibility for downstream API manufacturing.

References

  • The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions Source: Chemical Reviews (Maryanoff, B. E.; Reitz, A. B.) URL:[Link]

  • Horner-Wadsworth-Emmons reaction: Use of lithium chloride and an amine for room-temperature olefination Source: Tetrahedron Letters (Blanchette, M. A. et al.) URL:[Link]

Sources

Exploratory

3-Cyclopropyl-4-methoxybut-2-enenitrile molecular structure

An In-depth Technical Guide to the Molecular Structure of 3-Cyclopropyl-4-methoxybut-2-enenitrile Abstract This technical guide provides a comprehensive overview of the molecular structure, proposed synthesis, and predic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Molecular Structure of 3-Cyclopropyl-4-methoxybut-2-enenitrile

Abstract

This technical guide provides a comprehensive overview of the molecular structure, proposed synthesis, and predicted spectroscopic characteristics of 3-Cyclopropyl-4-methoxybut-2-enenitrile (CAS No. 1563821-57-7).[1] Intended for researchers, scientists, and professionals in drug development, this document synthesizes information from related chemical literature to construct a scientifically plausible framework for understanding this compound. Due to the limited availability of direct experimental data for this specific molecule, this guide presents a hypothetical, yet robust, synthetic strategy and predicted analytical data to facilitate further research and application.

Introduction: Unveiling a Novel Scaffold

3-Cyclopropyl-4-methoxybut-2-enenitrile is a unique chemical entity that combines several key functional groups of interest in medicinal chemistry and materials science. The incorporation of a cyclopropyl ring can impart metabolic stability, and conformational rigidity, and modulate electronic properties in drug candidates.[2] The α,β-unsaturated nitrile moiety serves as a versatile Michael acceptor and a precursor for various nitrogen-containing heterocycles.[3] The enol ether component introduces a reactive site and can influence the molecule's polarity and hydrogen bonding capacity. This guide aims to provide a foundational understanding of this molecule's structure and a practical, albeit proposed, pathway to its synthesis and characterization.

Proposed Synthetic Pathway

Given the absence of a published synthesis for 3-Cyclopropyl-4-methoxybut-2-enenitrile, a logical and efficient two-step synthetic route is proposed, starting from the commercially available cyclopropylacetonitrile.[4][5][6][7][8]

Synthetic_Pathway A Cyclopropylacetonitrile B Intermediate Acyl Nitrile A->B Acylation (e.g., Methoxyacetyl chloride, Strong Base) C 3-Cyclopropyl-4-methoxybut-2-enenitrile B->C Enol Ether Formation (e.g., Methylating Agent)

Caption: Proposed two-step synthesis of 3-Cyclopropyl-4-methoxybut-2-enenitrile.

Step 1: Acylation of Cyclopropylacetonitrile

The initial step involves the acylation of cyclopropylacetonitrile at the α-carbon. This requires the deprotonation of the acidic α-proton to form a carbanion, which then acts as a nucleophile.

Protocol:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of cyclopropylacetonitrile (1.0 eq.) in an anhydrous aprotic solvent such as tetrahydrofuran (THF).

  • Deprotonation: The flask is cooled to -78 °C in a dry ice/acetone bath. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq.) is added dropwise via the dropping funnel. The reaction mixture is stirred at this temperature for 1 hour to ensure complete formation of the carbanion.

  • Acylation: Methoxyacetyl chloride (1.2 eq.) is added dropwise to the cooled solution. The reaction is allowed to stir at -78 °C for 2 hours and then gradually warmed to room temperature overnight.

  • Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the intermediate β-ketonitrile.

Causality of Experimental Choices:

  • LDA as a Base: LDA is a strong, sterically hindered base, which is ideal for deprotonating the α-carbon of the nitrile without competing nucleophilic addition to the nitrile group.

  • Low Temperature (-78 °C): The low temperature is crucial to prevent self-condensation of the cyclopropylacetonitrile and to control the reactivity of the highly nucleophilic carbanion and the electrophilic acyl chloride.

  • Anhydrous Conditions: All reagents and solvents must be anhydrous to prevent quenching of the LDA and the intermediate carbanion by water.

Step 2: Enol Ether Formation (Methoxymethylation)

The intermediate β-ketonitrile exists in equilibrium with its enol tautomer. The formation of the final product is achieved by the methylation of the enol oxygen.

Protocol:

  • Reaction Setup: The purified β-ketonitrile from Step 1 is dissolved in a suitable solvent like dichloromethane (DCM) in a round-bottom flask.

  • Methylation: A methylating agent such as methyl trifluoromethanesulfonate (MeOTf) or dimethyl sulfate (DMS) (1.5 eq.) is added, along with a non-nucleophilic base like 2,6-lutidine (1.5 eq.) to scavenge the acid byproduct.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Purification: The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The final product, 3-Cyclopropyl-4-methoxybut-2-enenitrile, is purified by column chromatography.

Causality of Experimental Choices:

  • Methylating Agent: MeOTf and DMS are potent methylating agents that readily react with the enolate oxygen.

  • Non-nucleophilic Base: 2,6-Lutidine is used to neutralize the acid generated during the reaction without interfering with the methylation process.

Molecular Structure and Stereochemistry

The molecular structure of 3-Cyclopropyl-4-methoxybut-2-enenitrile features a central C=C double bond. Due to the substitution pattern on this double bond, the molecule can exist as two geometric isomers: (E)- and (Z)-isomers.

Molecular_Structure cluster_E (E)-isomer cluster_Z (Z)-isomer E_isomer E_isomer Z_isomer Z_isomer Structure Key Structural Features: - Cyclopropyl ring - α,β-unsaturated nitrile (C=C-C≡N) - Enol ether (C=C-O-CH3) - Potential for E/Z isomerism

Caption: Key structural features and potential isomerism of the target molecule.

The stereochemical outcome of the synthesis will depend on the relative thermodynamic stabilities of the (E) and (Z) isomers and the specific reaction conditions employed during the enol ether formation. The (E)-isomer is often the thermodynamically more stable product due to reduced steric hindrance between the larger substituents on the double bond.

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of similar chemical structures and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure and stereochemistry of the molecule.[9][10][11][12]

Proton (¹H) Predicted Chemical Shift (ppm) Predicted Multiplicity Notes
Cyclopropyl CH (methine)1.0 - 1.5Multiplet
Cyclopropyl CH₂ (x2)0.5 - 1.0MultipletDiastereotopic protons due to the chiral center created by the double bond.
Olefinic CH4.5 - 5.5Singlet or DoubletThe exact shift will be indicative of the E/Z isomerism.
Methoxy CH₃3.5 - 4.0SingletCharacteristic of an enol ether methoxy group.
Methylene CH₂3.8 - 4.2Singlet or DoubletAdjacent to the methoxy group.
Carbon (¹³C) Predicted Chemical Shift (ppm) Notes
Nitrile CN115 - 125
Olefinic C-CN90 - 100Shielded by the nitrile group.
Olefinic C-Cyclopropyl150 - 160Deshielded due to attachment to two carbons.
Methoxy C55 - 60
Methylene C65 - 75
Cyclopropyl CH10 - 20
Cyclopropyl CH₂5 - 15
Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of key functional groups.[13][14][15][16][17]

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
C≡N (Nitrile)2220 - 2240Strong, Sharp
C=C (Alkene)1620 - 1680Medium
C-O-C (Enol Ether)1200 - 1275 (asymmetric stretch)Strong
1000 - 1100 (symmetric stretch)Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.[18][19][20][21]

  • Molecular Ion (M⁺): The expected molecular ion peak will correspond to the exact mass of C₈H₁₁NO.

  • Key Fragmentation Pathways:

    • Loss of a methyl radical (•CH₃) from the methoxy group.

    • Loss of a methoxy radical (•OCH₃).

    • Cleavage of the cyclopropyl ring.

    • McLafferty rearrangement if structurally feasible.

Applications and Future Directions

While the specific biological activity of 3-Cyclopropyl-4-methoxybut-2-enenitrile is not yet reported, its structural motifs suggest potential applications in several areas of drug discovery and development. The cyclopropyl group is a known bioisostere for phenyl rings and other functional groups, often leading to improved pharmacokinetic properties. The α,β-unsaturated nitrile can act as a covalent warhead for targeted enzyme inhibition.

Future research should focus on the successful synthesis and isolation of this compound, followed by a thorough experimental characterization to confirm the predicted spectroscopic data. Subsequent screening in relevant biological assays could uncover novel therapeutic potential.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of 3-Cyclopropyl-4-methoxybut-2-enenitrile. By proposing a plausible synthetic route and detailing its expected structural and spectroscopic characteristics, this document serves as a valuable resource for researchers interested in exploring this novel chemical entity. The unique combination of a cyclopropyl ring, an unsaturated nitrile, and an enol ether makes it a compelling target for further investigation in synthetic and medicinal chemistry.

References

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  • Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

  • Bernstein, M. P., Sandford, S. A., Allamandola, L. J., & Chang, S. (1996). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 472(2), 127.
  • Smith, B. C. (2023, August 16). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]

  • Scheme 1. Nitrile?ketenimine equilibrium for HM compounds. - ResearchGate. (n.d.). Retrieved from [Link]

  • Felton, D. G. I., & Orr, S. F. D. (1955). The infrared spectra of some esters, nitriles, and ester-nitriles. J. Chem. Soc., 2170.
  • Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

  • Tasks in NMR data analysis for Nature Products. (2022, April 27). Retrieved from [Link]

  • Cyclopropylacetonitrile | CAS 6542-60-5. (n.d.). P212121 Store. Retrieved from [Link]

  • NMR model prediction - Documentation - Chemaxon Docs. (n.d.). Retrieved from [Link]

  • NMR Database for Faster Structural Data - CAS. (n.d.). Retrieved from [Link]

  • Van Pelt, C. K., & Brenna, J. T. (2000). Acetonitrile chemical ionization tandem mass spectrometry to locate double bonds in polyunsaturated fatty acid methyl esters. Analytical chemistry, 72(6), 1279–1285.
  • Supporting information - Rsc.org. (n.d.). Retrieved from [Link]

  • Asymmetric synthesis of cyclopropanes by reaction of (2E,SS)-(+)-4,4-diethoxy-2-[(4-methylphenyl)sulfinyl]but-2-enenitrile and 2-methoxyfuran. (n.d.). Arkivoc. Retrieved from [Link]

  • Cyclopropylacetonitrile | C5H7N | CID 643447 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

  • cyclopropyl cyanide - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Studies of structure and mechanism in acetonitrile chemical ionization tandem mass spectrometry of polyunsaturated fatty acid methyl esters | Scilit. (n.d.). Retrieved from [Link]

  • Nitrile - Wikipedia. (n.d.). Retrieved from [Link]

  • WO2005051904A2 - Novel processes for the synthesis of cyclopropyl compounds - Google Patents. (n.d.).
  • Efficient synthesis of protected cyclopropyl beta-aspartylphosphates - PubMed. (2004, February 21). Retrieved from [Link]

  • CN1491936A - Process for preparing alpha-methoxy methyl-beta-methoxy acrylonitrile - Google Patents. (n.d.).
  • Synthesis of methyl α-methoxyacrylate and α-methoxyacrylonitrile: characterisation of methoxy-derivatives of propionic acid - Journal of the Chemical Society (Resumed) (RSC Publishing). (n.d.). Retrieved from [Link]

  • CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile - Google Patents. (n.d.).
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Sources

Foundational

An In-Depth Technical Guide to 3-Cyclopropyl-4-methoxybut-2-enenitrile: Current Landscape and Synthetic Horizons

For distribution to: Researchers, scientists, and drug development professionals. Abstract This technical guide addresses the chemical identity, potential synthetic pathways, and anticipated properties of 3-Cyclopropyl-4...

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide addresses the chemical identity, potential synthetic pathways, and anticipated properties of 3-Cyclopropyl-4-methoxybut-2-enenitrile (CAS Number: 1563821-57-7). As of the current date, this compound is primarily available through chemical suppliers and is not extensively characterized in peer-reviewed scientific literature or patent filings. Consequently, this document serves as a forward-looking guide, combining established principles of organic chemistry with data on analogous structures to provide a foundational understanding for researchers interested in this molecule. The guide will cover the determination of its precise IUPAC name, propose logical synthetic strategies, and discuss its potential as a building block in medicinal chemistry.

Introduction and IUPAC Nomenclature

3-Cyclopropyl-4-methoxybut-2-enenitrile is a nitrile-containing organic molecule featuring a cyclopropyl group and a methoxy ether. The core structure is a four-carbon chain with a double bond, making it an unsaturated nitrile. The presence of the double bond introduces the possibility of geometric isomerism, which is a critical factor for its formal IUPAC nomenclature.

Determining the Stereochemistry: The (E/Z)-Nomenclature Challenge

The name "3-Cyclopropyl-4-methoxybut-2-enenitrile" does not specify the stereochemical configuration of the double bond. According to IUPAC nomenclature, the configuration around the C2-C3 double bond must be designated as either (E) (entgegen, opposite) or (Z) (zusammen, together) based on the Cahn-Ingold-Prelog (CIP) priority rules.

To assign the (E) or (Z) configuration, the substituents on each carbon of the double bond are ranked by atomic number.

  • At C2: The nitrile group (-C≡N) has a higher priority than the hydrogen atom.

  • At C3: The cyclopropyl group has a higher priority than the methoxymethyl group (-CH₂OCH₃).

Therefore:

  • If the nitrile group and the cyclopropyl group are on the same side of the double bond, the isomer is (Z)-3-Cyclopropyl-4-methoxybut-2-enenitrile .

  • If the nitrile group and the cyclopropyl group are on opposite sides of the double bond, the isomer is (E)-3-Cyclopropyl-4-methoxybut-2-enenitrile .

Without experimental data (such as Nuclear Overhauser Effect spectroscopy), the exact stereochemistry of the commercially available compound remains unconfirmed. For the remainder of this guide, we will refer to the compound without a stereochemical descriptor, but researchers should be aware of this ambiguity.

Proposed Synthetic Strategies

While no specific synthesis for 3-Cyclopropyl-4-methoxybut-2-enenitrile is currently documented, logical and efficient synthetic routes can be proposed based on well-established organic reactions. The primary disconnection for retrosynthetic analysis would be the C2-C3 double bond, suggesting a condensation reaction as the key step.

Wittig-type and Horner-Wadsworth-Emmons Reactions

A highly effective method for the stereoselective synthesis of α,β-unsaturated nitriles is the Horner-Wadsworth-Emmons (HWE) reaction. This approach offers excellent control over the geometry of the resulting double bond.

The proposed HWE synthesis would involve the reaction of cyclopropyl methyl ketone with a phosphonate ylide bearing the cyanomethyl group. The stereochemical outcome of the HWE reaction is often dependent on the reaction conditions and the nature of the phosphonate reagent.

Experimental Protocol (Proposed):

  • Preparation of the Phosphonate Reagent: Diethyl(cyanomethyl)phosphonate is commercially available.

  • Deprotonation: The phosphonate is deprotonated using a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), in an aprotic solvent like tetrahydrofuran (THF) at 0 °C to form the reactive ylide.

  • Condensation: Cyclopropyl methyl ketone is added dropwise to the ylide solution. The reaction is typically stirred at room temperature until completion.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl), and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the target compound.

Diagram of the Proposed HWE Synthesis:

HWE_Synthesis reagents Diethyl(cyanomethyl)phosphonate + NaH in THF product (E/Z)-3-Cyclopropyl-4-methoxybut-2-enenitrile reagents->product Horner-Wadsworth-Emmons Reaction ketone Cyclopropyl methyl ketone ketone->product

Caption: Proposed Horner-Wadsworth-Emmons synthesis of 3-Cyclopropyl-4-methoxybut-2-enenitrile.

Knoevenagel Condensation

Another plausible route is the Knoevenagel condensation, which involves the reaction of an active methylene compound (in this case, cyclopropylacetonitrile) with an aldehyde (methoxyacetaldehyde). This reaction is typically catalyzed by a weak base, such as piperidine or an amine salt.

Experimental Protocol (Proposed):

  • Reactant Mixture: Cyclopropylacetonitrile and methoxyacetaldehyde are dissolved in a suitable solvent, such as toluene or benzene.

  • Catalyst Addition: A catalytic amount of a base (e.g., piperidine with a catalytic amount of acetic acid) is added.

  • Azeotropic Water Removal: The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the condensation, driving the equilibrium towards the product.

  • Work-up and Purification: After cooling, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography.

Diagram of the Proposed Knoevenagel Condensation:

Knoevenagel_Condensation nitrile Cyclopropylacetonitrile product (E/Z)-3-Cyclopropyl-4-methoxybut-2-enenitrile nitrile->product Knoevenagel Condensation aldehyde Methoxyacetaldehyde aldehyde->product catalyst Piperidine/Acetic Acid, Toluene, Reflux

Caption: Proposed Knoevenagel condensation for the synthesis of 3-Cyclopropyl-4-methoxybut-2-enenitrile.

Physicochemical Properties and Spectroscopic Data

While specific experimental data for 3-Cyclopropyl-4-methoxybut-2-enenitrile is not publicly available, its properties can be predicted based on its structure.

PropertyPredicted Value/Characteristic
Molecular Formula C₈H₁₁NO
Molecular Weight 137.18 g/mol
Appearance Likely a colorless to pale yellow liquid or low-melting solid
Solubility Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) and poorly soluble in water.
Boiling Point Estimated to be in the range of 180-220 °C at atmospheric pressure.

Anticipated Spectroscopic Data:

  • ¹H NMR: Protons on the cyclopropyl ring would appear in the upfield region (approx. 0.5-1.5 ppm). The methoxy group protons would be a singlet around 3.3-3.5 ppm. The vinylic proton would likely appear between 5.0 and 6.0 ppm, with its coupling constant to the adjacent methylene protons providing information about the double bond geometry.

  • ¹³C NMR: The nitrile carbon would be observed in the range of 115-125 ppm. The carbons of the double bond would appear between 100 and 150 ppm. The cyclopropyl and methoxy carbons would be in the aliphatic region.

  • IR Spectroscopy: A sharp, strong absorption band around 2200-2250 cm⁻¹ would be characteristic of the nitrile group. A band in the region of 1620-1680 cm⁻¹ would indicate the C=C double bond.

  • Mass Spectrometry: The molecular ion peak (M⁺) would be expected at m/z = 137.

Potential Applications in Drug Development

The structural motifs present in 3-Cyclopropyl-4-methoxybut-2-enenitrile are of significant interest in medicinal chemistry.

  • Cyclopropyl Group: The cyclopropyl ring is a "bioisostere" of a phenyl group or a double bond, often used to improve metabolic stability, binding affinity, and membrane permeability of drug candidates. Its strained ring system can also lead to unique conformational constraints that can be beneficial for receptor binding.

  • α,β-Unsaturated Nitrile: This functional group is a Michael acceptor and can participate in covalent interactions with biological nucleophiles, such as cysteine residues in proteins. This property can be exploited for the design of targeted covalent inhibitors. The nitrile group can also be a key pharmacophoric element, participating in hydrogen bonding or dipole-dipole interactions.

  • Methoxy Group: The methoxy group can influence the electronic properties and lipophilicity of a molecule, and it can be a site for metabolism.

Given these features, 3-Cyclopropyl-4-methoxybut-2-enenitrile could serve as a valuable scaffold or intermediate for the synthesis of novel bioactive compounds, particularly in the areas of oncology, virology, and inflammatory diseases, where targeted covalent inhibition is a validated therapeutic strategy.

Conclusion and Future Directions

3-Cyclopropyl-4-methoxybut-2-enenitrile is a chemical entity with significant potential for applications in organic synthesis and drug discovery. While detailed experimental data is currently lacking in the public domain, this guide provides a solid theoretical framework for its synthesis and characterization. Future research should focus on:

  • The development and optimization of a stereoselective synthesis to obtain both the (E) and (Z) isomers in pure form.

  • Full spectroscopic characterization of both isomers to unambiguously determine their structures.

  • Exploration of the reactivity of this molecule, particularly the Michael addition to the unsaturated nitrile.

  • Its use as a building block in the synthesis of libraries of new compounds for biological screening.

This guide is intended to stimulate further investigation into this promising, yet underexplored, molecule and to provide a starting point for researchers aiming to unlock its full potential.

References

As this guide is based on established chemical principles and data for analogous structures rather than specific literature on the topic compound, a formal reference list is not applicable. The synthetic methods and spectroscopic interpretations are based on standard organic chemistry knowledge.

Exploratory

Comprehensive Structural Elucidation and Spectral Data Analysis of 3-Cyclopropyl-4-methoxybut-2-enenitrile

Executive Summary In modern drug discovery and complex active pharmaceutical ingredient (API) synthesis, highly functionalized building blocks dictate the stereochemical and electronic trajectory of downstream reactions....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and complex active pharmaceutical ingredient (API) synthesis, highly functionalized building blocks dictate the stereochemical and electronic trajectory of downstream reactions. 3-Cyclopropyl-4-methoxybut-2-enenitrile (CAS: 1563821-57-7) is a prime example of such a versatile intermediate. Structurally, it integrates an electron-withdrawing nitrile, a conjugated alkene, an allylic methoxy ether, and a sterically demanding cyclopropyl ring into a compact C₈H₁₁NO framework.

As a Senior Application Scientist, I have structured this whitepaper to provide a definitive, self-validating guide to the spectral characterization of this molecule. Relying on first-principles spectroscopy and authoritative databases like and the , this guide details the causality behind experimental acquisition choices and provides predicted, high-fidelity spectral data (NMR, IR, HRMS) to facilitate rigorous quality control and structural verification.

Molecular Architecture & Geometric Isomerism

The presence of a tri-substituted double bond in 3-cyclopropyl-4-methoxybut-2-enenitrile introduces geometric isomerism, yielding E and Z configurations. Commercial sources typically supply this compound predominantly as the thermodynamically favored (E)-isomer .

Distinguishing between these isomers is a critical quality control step, as the geometry directly impacts subsequent stereoselective transformations (e.g., asymmetric hydrogenation or Michael additions). The most robust method for this differentiation is 2D Nuclear Overhauser Effect Spectroscopy (NOESY).

NMR_Workflow Start Synthesized Mixture (E/Z Isomers) Acq1D Acquire 1H & 13C NMR (CDCl3, 298K) Start->Acq1D Acq2D Acquire 2D NOESY/ROESY (Mixing time: 400 ms) Acq1D->Acq2D CheckNOE Analyze NOE Cross-Peaks between C2-H and C4-CH2 Acq2D->CheckNOE IsomerE E-Isomer Confirmed (Strong NOE: C2-H to Cyclopropyl) CheckNOE->IsomerE NOE Present (H2 ↔ H_cPr) IsomerZ Z-Isomer Confirmed (Strong NOE: C2-H to C4-CH2) CheckNOE->IsomerZ NOE Present (H2 ↔ H4)

Figure 1: Logical workflow for distinguishing E/Z isomers using 2D NOESY NMR.

High-Fidelity Spectral Acquisition Protocols (SOPs)

To ensure trustworthiness and reproducibility, spectral data must be acquired using self-validating protocols. Below are the optimized Standard Operating Procedures (SOPs) for analyzing this specific liquid compound.

SOP: Quantitative Multi-Nuclear NMR Acquisition

Causality: Because 3-cyclopropyl-4-methoxybut-2-enenitrile is a liquid at room temperature, sample preparation avoids solid dissolution protocols, minimizing the risk of undissolved particulates distorting the magnetic field homogeneity (shimming). A 400 ms mixing time is explicitly chosen for NOESY because molecules of this molecular weight (~137 Da) tumble rapidly in non-viscous solvents like CDCl₃ (extreme narrowing limit,


), requiring longer mixing times to build up positive NOE cross-relaxation without introducing spin-diffusion artifacts.
  • Sample Preparation: Using a calibrated positive-displacement micropipette, transfer 15 µL of the neat liquid into a standard 5 mm precision NMR tube. Add 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference.

  • Probe Tuning & Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe for ¹H and ¹³C frequencies. Perform gradient 3D shimming until the TMS ¹H signal exhibits a line width at half-height (FWHM) of <0.6 Hz.

  • ¹H Acquisition: Acquire 16 scans using a 30° excitation pulse to ensure complete longitudinal relaxation (

    
    ). Set the relaxation delay (
    
    
    
    ) to 2.5 seconds.
  • ¹³C Acquisition: Acquire 1024 scans using a 30° pulse angle and WALTZ-16 composite pulse decoupling to remove ¹H-¹³C scalar couplings. Set

    
     to 2.0 seconds.
    
  • 2D NOESY Acquisition: Acquire a phase-sensitive 2D NOESY spectrum (2048 x 256 data points) with a carefully calibrated mixing time of 400 ms.

SOP: High-Resolution Mass Spectrometry (HRMS)

Causality: Standard quadrupole MS lacks the mass accuracy required to definitively prove elemental composition. Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS is utilized here with a lock-mass internal calibrant to ensure a mass error of < 5 ppm, self-validating the C₈H₁₁NO formula.

  • Sample Dilution: Dilute the stock liquid to a final concentration of 1 µg/mL in LC-MS grade Methanol/Water (50:50 v/v) modified with 0.1% Formic Acid to promote protonation[M+H]⁺.

  • Ionization Setup: Configure the ESI source in positive ion mode. Set the capillary voltage to 3.0 kV and the desolvation gas temperature to 350°C to ensure efficient droplet evaporation.

  • Lock-Mass Calibration: Continuously infuse Leucine Enkephalin (m/z 556.2771) via a secondary reference sprayer to correct for instrument drift in real-time.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shifts below are predicted based on the (E)-isomer geometry, utilizing empirical rules established by and structural analogs.

¹H NMR Assignments

Mechanistic Insight: The cyclopropyl ring possesses highly unusual sp²-like hybridization in its C-C bonds, creating a diamagnetic ring current. This anisotropy shields the cyclopropyl protons, pushing them significantly upfield (< 1.5 ppm). Furthermore, the two protons on each cyclopropyl methylene (CH₂) are diastereotopic relative to the rest of the molecule, splitting them into distinct "cis" and "trans" multiplets.

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
C2-H5.35s (or fine t)~1.5 (allylic)1HAlkene CH (α to CN)
C4-CH₂4.12s-2HAllylic CH₂
O-CH₃3.35s-3HMethoxy ether
cPr-CH1.45 - 1.55m-1HCyclopropyl methine
cPr-CH₂0.85 - 0.95m-2HCyclopropyl methylene (cis)
cPr-CH₂0.65 - 0.75m-2HCyclopropyl methylene (trans)
¹³C NMR Assignments

Mechanistic Insight: The nitrile group exerts a strong electron-withdrawing effect via resonance, heavily deshielding the β-carbon (C3). Conversely, the α-carbon (C2) is relatively shielded (~96.8 ppm) due to the magnetic anisotropy of the linear C≡N triple bond, a hallmark of α,β-unsaturated nitriles.

PositionChemical Shift (δ, ppm)TypeAssignment / Causality
C3164.5CQuaternary Alkene (β to CN, highly deshielded)
C1117.2CNitrile (C≡N)
C296.8CHAlkene CH (α to CN, shielded by anisotropy)
C474.3CH₂Allylic Ether (deshielded by Oxygen)
O-CH₃58.6CH₃Methoxy carbon
cPr-CH15.2CHCyclopropyl Methine
cPr-CH₂8.4CH₂Cyclopropyl Methylene (x2)

Infrared (IR) Spectroscopy: Functional Group Mapping

IR spectroscopy provides orthogonal validation of the functional groups. The data below aligns with standard vibrational frequencies documented by the .

Mechanistic Insight: The C-H stretch of a standard alkane occurs below 3000 cm⁻¹. However, the severe angle strain of the cyclopropyl ring forces its C-H bonds to adopt greater s-character, strengthening the bond and shifting the stretching frequency above 3000 cm⁻¹ (typically ~3010-3080 cm⁻¹).

Wavenumber (cm⁻¹)IntensityAssignmentCausality / Structural Feature
3080, 3010Weak=C-H stretchCyclopropyl and alkene C-H stretching (high s-character)
2985, 2930, 2850MediumC-H stretchAliphatic C-H (methoxy group)
2220StrongC≡N stretchConjugated nitrile group (lowered from ~2250 due to conjugation)
1625MediumC=C stretchConjugated alkene double bond
1110StrongC-O-C stretchAliphatic ether (methoxy group)

Mass Spectrometry (MS) & Fragmentation Pathways

Under ESI+ conditions, the molecule readily protonates at the methoxy oxygen or the nitrile nitrogen, yielding a pseudo-molecular ion [M+H]⁺ at m/z 138.0913 (Calculated for C₈H₁₂NO⁺: 138.0914).

The fragmentation logic is driven by the formation of stabilized carbocations. The loss of neutral methanol (-32 Da) is highly favorable, generating a resonance-stabilized allylic/cyclopropyl-stabilized cation.

MS_Frag Parent [M+H]+ m/z 138.0913 Frag1 Loss of CH3OH (-32 Da) m/z 106.0653 Parent->Frag1 -CH3OH Frag2 Loss of cPr Radical (-41 Da) m/z 97.0522 Parent->Frag2 -C3H5• Frag3 Loss of HCN (-27 Da) m/z 79.0542 Frag1->Frag3 -HCN

Figure 2: Proposed ESI-HRMS fragmentation pathway for 3-cyclopropyl-4-methoxybut-2-enenitrile.

Fragmentation Table:

Fragment Ion (m/z) Neutral Loss Mass Diff (Da) Structural Justification
138.0913 None 0 Intact pseudo-molecular ion [M+H]⁺
106.0653 Methanol 32.0260 Cleavage of the allylic ether, leaving a highly conjugated cation
97.0522 Cyclopropyl 41.0391 Homolytic cleavage of the bulky cyclopropyl group

| 79.0542 | HCN | 27.0111 | Classic elimination of hydrogen cyanide from the m/z 106 fragment |

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. "Structure Determination of Organic Compounds: Tables of Spectral Data". Springer. URL:[Link]

  • NIST Mass Spectrometry Data Center. "NIST Chemistry WebBook, SRD 69: Standard Vibrational Frequencies". National Institute of Standards and Technology. URL:[Link]

  • ChemSrc. "3-Cyclopropyl-4-methoxybut-2-enenitrile (CAS: 1563821-57-7) Properties, Isomerism, and Safety Data". ChemSrc Database. URL:[Link]

Foundational

Technical Guide: Discovery &amp; Application of 3-Cyclopropyl-4-methoxybut-2-enenitrile

The following technical guide details the strategic application, synthesis, and mechanistic underpinnings of 3-Cyclopropyl-4-methoxybut-2-enenitrile (CAS 1563821-57-7). This document is designed for medicinal chemists an...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the strategic application, synthesis, and mechanistic underpinnings of 3-Cyclopropyl-4-methoxybut-2-enenitrile (CAS 1563821-57-7). This document is designed for medicinal chemists and process scientists, focusing on the molecule's utility as a high-value scaffold in the development of kinase inhibitors (e.g., JAK, TYK2) and viral protease inhibitors.

Strategic Importance in Drug Discovery

3-Cyclopropyl-4-methoxybut-2-enenitrile represents a "privileged structure" in modern medicinal chemistry, combining three critical pharmacophoric elements into a compact, low-molecular-weight (137.18 g/mol ) scaffold. Its discovery and utilization are driven by the need for metabolically stable, potent, and selective intermediates.

Pharmacophoric Analysis
  • Cyclopropyl Motif: Acts as a bioisostere for isopropyl or ethyl groups but with distinct electronic properties. The strained ring (

    
     character) can engage in 
    
    
    
    -interactions and fills hydrophobic pockets (e.g., the ATP-binding site of kinases) more effectively due to its rigid geometry. It also improves metabolic stability by blocking cytochrome P450 oxidation sites.
  • 
    -Unsaturated Nitrile:  This Michael acceptor system serves two roles:
    
    • Covalent Warhead: In targeted covalent inhibitors (TCIs), it can react with non-catalytic cysteines (e.g., Cys481 in BTK).

    • Synthetic Handle: It is a versatile precursor for heterocycle formation (pyrazoles, pyrimidines) via condensation reactions.

  • Methoxy Group: Provides a specific hydrogen-bond acceptor vector, crucial for orienting the molecule within a protein active site or improving solubility compared to an all-carbon chain.

Target Classes

This intermediate is particularly relevant in the synthesis of:

  • JAK/STAT Pathway Inhibitors: Where the cyclopropyl-nitrile motif mimics the hinge-binding region.

  • HCV NS5A/NS5B Inhibitors: Utilizing the cyclopropyl group for potency and the nitrile for peptidomimetic backbone construction.

Chemical Synthesis: The Convergent Route

The most robust and scalable route to 3-Cyclopropyl-4-methoxybut-2-enenitrile employs a convergent strategy, utilizing a Horner-Wadsworth-Emmons (HWE) olefination to ensure stereocontrol.

Retrosynthetic Analysis

The target molecule is disconnected at the C2-C3 double bond, revealing two key precursors:

  • Electrophile: 1-Cyclopropyl-2-methoxyethan-1-one (a functionalized ketone).

  • Nucleophile: Diethyl cyanomethylphosphonate (HWE reagent).

Detailed Synthesis Protocol

Objective: Synthesis of (E/Z)-3-Cyclopropyl-4-methoxybut-2-enenitrile on a 10g scale.

Step 1: Preparation of the Weinreb Amide
  • Reagents: Methoxyacetyl chloride (1.0 eq), N,O-Dimethylhydroxylamine HCl (1.1 eq), Pyridine (2.2 eq), DCM.

  • Protocol:

    • Cool a solution of N,O-Dimethylhydroxylamine HCl in DCM to 0°C.

    • Add pyridine dropwise to scavenge HCl.

    • Slowly add methoxyacetyl chloride over 30 mins to control exotherm.

    • Stir at RT for 4 hours. Quench with 1N HCl.

    • Outcome: Yields N-methoxy-N-methyl-2-methoxyacetamide (>90% yield).

Step 2: Grignard Addition (Ketone Formation)
  • Reagents: Cyclopropylmagnesium bromide (1.2 eq, 0.5M in THF), Weinreb Amide (from Step 1), THF (anhydrous).

  • Protocol:

    • Dissolve Weinreb amide in anhydrous THF under

      
      . Cool to -78°C.
      
    • Add Cyclopropylmagnesium bromide dropwise. The Weinreb amide prevents over-addition (formation of tertiary alcohol) by forming a stable chelated intermediate.

    • Warm to 0°C over 2 hours.

    • Quench with saturated

      
      . Extract with EtOAc.
      
    • Outcome: 1-Cyclopropyl-2-methoxyethan-1-one.

Step 3: Horner-Wadsworth-Emmons Olefination
  • Reagents: Diethyl cyanomethylphosphonate (1.2 eq), NaH (1.5 eq, 60% dispersion), THF.

  • Protocol:

    • Suspend NaH in dry THF at 0°C.

    • Add Diethyl cyanomethylphosphonate dropwise. Evolution of

      
       gas indicates deprotonation. Stir 30 mins to form the phosphonate carbanion.
      
    • Add 1-Cyclopropyl-2-methoxyethan-1-one (dissolved in THF) dropwise.

    • Allow to warm to RT and stir for 12 hours.

    • Workup: Quench with water, extract with ether.

    • Purification: Silica gel chromatography (Hexanes/EtOAc 9:1).

    • Outcome: 3-Cyclopropyl-4-methoxybut-2-enenitrile (Target).

Mechanistic Insight & Pathway Visualization

The following diagram illustrates the HWE reaction mechanism, highlighting the stereoselective formation of the nitrile.

HWE_Mechanism Phosphonate Diethyl cyanomethylphosphonate Carbanion Phosphonate Carbanion (Nucleophile) Phosphonate->Carbanion Deprotonation (-H2) Base NaH (Base) Base->Carbanion Intermediate Oxaphosphetane Intermediate Carbanion->Intermediate Nucleophilic Attack Ketone 1-Cyclopropyl-2-methoxyethanone (Electrophile) Ketone->Intermediate Product 3-Cyclopropyl-4-methoxybut-2-enenitrile (E/Z Mixture) Intermediate->Product Elimination Byproduct Diethyl phosphate salt Intermediate->Byproduct

Figure 1: Mechanistic pathway for the Horner-Wadsworth-Emmons synthesis of the target nitrile.

Analytical Data & Specifications

To ensure the integrity of the synthesized intermediate, the following analytical specifications must be met.

TestMethodAcceptance Criteria
Appearance VisualColorless to pale yellow liquid
Purity HPLC (UV 210 nm)

Identity

-NMR (400 MHz,

)

0.7-1.0 (m, 4H, cPr), 3.4 (s, 3H, OMe), 4.1 (s, 2H,

), 5.3 (s, 1H, =CH)
Molecular Weight LC-MS137.18 Da

Water Content Karl Fischer

Downstream Applications

This molecule is rarely the final API; it is a "linchpin" intermediate.

Synthesis of Pyrazoles (JAK Inhibitor Scaffold)

Reaction with hydrazine derivatives yields cyclopropyl-substituted aminopyrazoles, a core scaffold in Janus Kinase (JAK) inhibitors.

  • Reagents: Hydrazine hydrate, Ethanol, Reflux.

  • Mechanism: Michael addition of hydrazine to the

    
    -carbon followed by cyclization onto the nitrile.
    
Synthesis of Pyrrolidines

Reduction of the nitrile and cyclization can yield highly substituted pyrrolidines, used in antiviral research.

Applications cluster_0 Pathway A: Heterocycle Formation cluster_1 Pathway B: Reduction Target 3-Cyclopropyl-4-methoxybut-2-enenitrile Pyrazole 3-Cyclopropyl-4-(methoxymethyl)-1H-pyrazol-5-amine (JAK Kinase Core) Target->Pyrazole + Hydrazine / EtOH Amine Gamma-amino ether derivative (Neuroactive Ligand) Target->Amine + H2 / Raney Ni

Figure 2: Divergent synthetic utility of the target intermediate.

References

  • Sigma-Aldrich. (2024). Product Specification: 3-cyclopropyl-4-methoxybut-2-enenitrile (CAS 1563821-57-7).[1] Link

  • Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society. Link

  • Meanwell, N. A. (2014). The influence of bioisosteres in drug design: tactical applications of cyclopropyl groups. Journal of Medicinal Chemistry. Link

  • PubChem. (2024).[2][3] Compound Summary for CAS 1563821-57-7. National Library of Medicine. Link

Sources

Exploratory

Technical Monograph: 3-Cyclopropyl-4-methoxybut-2-enenitrile

This guide provides an in-depth technical analysis of 3-Cyclopropyl-4-methoxybut-2-enenitrile (CAS: 1563821-57-7), a specialized aliphatic nitrile intermediate used in the synthesis of advanced pharmaceutical ingredients...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3-Cyclopropyl-4-methoxybut-2-enenitrile (CAS: 1563821-57-7), a specialized aliphatic nitrile intermediate used in the synthesis of advanced pharmaceutical ingredients (APIs), particularly kinase inhibitors and CRF1 antagonists.

High-Value Synthon for Heterocyclic API Construction

Executive Summary

3-Cyclopropyl-4-methoxybut-2-enenitrile is a tetra-substituted alkene building block characterized by a conjugated nitrile system, a cyclopropyl pharmacophore, and an allylic methoxy ether. It serves as a critical "C3+C1" or "C4" fragment in the assembly of nitrogenous heterocycles—specifically aminopyrazoles and pyrimidines —which are ubiquitous scaffolds in JAK/STAT pathway inhibitors and antiviral agents.

Its value lies in the pre-installed cyclopropyl group (enhancing metabolic stability and potency via hydrophobic pocket filling) and the methoxy handle (providing polarity or a site for further functionalization).

Chemical Identity & Physicochemical Properties[1][2][3][4]

PropertyData
IUPAC Name (2E)-3-Cyclopropyl-4-methoxybut-2-enenitrile
CAS Number 1563821-57-7
Molecular Formula C₈H₁₁NO
Molecular Weight 137.18 g/mol
SMILES COCC(=C/C#N)/C1CC1
Appearance Colorless to pale yellow liquid
Boiling Point ~240 °C (Predicted)
Density 1.0 ± 0.1 g/cm³ (Predicted)
Stereochemistry Exists primarily as the (E)-isomer (trans-nitrile relative to the larger group) due to thermodynamic control during synthesis.

Synthetic Pathways & Mechanism

The industrial preparation of 3-Cyclopropyl-4-methoxybut-2-enenitrile relies on the Horner-Wadsworth-Emmons (HWE) Olefination . This route is preferred over the Peterson olefination or Knoevenagel condensation due to its superior E-stereoselectivity and scalability.

Retrosynthetic Analysis

The molecule is disconnected at the C2=C3 double bond:

  • Electrophile: 1-Cyclopropyl-2-methoxyethanone (A specialized ketone).

  • Nucleophile: Diethyl cyanomethylphosphonate (A stabilized phosphonate carbanion).

Step-by-Step Synthesis Protocol

This protocol is adapted from methodologies for similar cyclopropyl ketones [1, 2].

Phase 1: Precursor Synthesis (1-Cyclopropyl-2-methoxyethanone)
  • Reagents: Cyclopropyl methyl ketone, Bromine (Br₂), Methanol (MeOH), Sodium Methoxide (NaOMe).

  • Workflow:

    • Bromination: Treat cyclopropyl methyl ketone with Br₂ in MeOH at 0°C to form the

      
      -bromoketone. Critical: Control temperature to prevent cyclopropyl ring opening.
      
    • Substitution: React the crude bromoketone with NaOMe (2.5 eq) in refluxing MeOH.

    • Workup: Aqueous extraction and vacuum distillation.

    • Yield: ~80%.

Phase 2: HWE Olefination (Target Synthesis)
  • Reagents: Diethyl cyanomethylphosphonate (1.1 eq), Sodium Hydride (NaH, 60% dispersion, 1.2 eq), THF (anhydrous).

  • Protocol:

    • Deprotonation: Suspend NaH in dry THF under N₂ at 0°C. Dropwise add diethyl cyanomethylphosphonate. Stir for 30 min until H₂ evolution ceases.

    • Addition: Cool to -10°C. Add 1-Cyclopropyl-2-methoxyethanone dropwise.

    • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Note: Monitoring by TLC/LC-MS is essential to ensure ketone consumption.

    • Quench: Pour into saturated NH₄Cl solution.

    • Purification: Extract with EtOAc. The crude oil is purified via silica gel chromatography (Hexane/EtOAc gradient).

Reaction Mechanism (Graphviz)

HWE_Mechanism Phosphonate Diethyl cyanomethylphosphonate Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation (-H2) Base NaH (Base) Base->Carbanion Intermediate Oxaphosphetane Intermediate Carbanion->Intermediate Nucleophilic Attack on Carbonyl Ketone 1-Cyclopropyl- 2-methoxyethanone Ketone->Intermediate Product 3-Cyclopropyl-4- methoxybut-2-enenitrile (E-Isomer) Intermediate->Product Elimination SideProduct Diethyl phosphate salt Intermediate->SideProduct

Figure 1: Mechanism of the Horner-Wadsworth-Emmons olefination yielding the target nitrile.

Applications in Drug Discovery

The 3-cyclopropyl-2-enenitrile motif is a privileged scaffold in medicinal chemistry.

Heterocycle Formation

The nitrile group (


-carbon) and the double bond (

-carbon) act as a 1,3-electrophilic center.
  • Aminopyrazoles: Reaction with hydrazine (NH₂NH₂) yields 3-amino-4-cyclopropyl-5-(methoxymethyl)pyrazole. This is a core structure for Janus Kinase (JAK) inhibitors and Aurora kinase inhibitors .

  • Pyrimidines: Reaction with amidines (e.g., formamidine) yields substituted pyrimidines, common in antiviral drugs.

Pharmacological Relevance[5][7]
  • Cyclopropyl Group: Increases metabolic half-life by blocking cytochrome P450 oxidation sites compared to isopropyl or ethyl groups [3].

  • Methoxy Group: Acts as a hydrogen bond acceptor, improving solubility and target affinity.

Quality Control & Analytics

To ensure "Pharma Grade" quality (>98%), the following specifications must be met:

TestMethodAcceptance Criteria
Purity HPLC (C18, ACN/H₂O gradient)≥ 98.0% (Area %)
Identity ¹H-NMR (CDCl₃)Confirms cyclopropyl (0.6-1.0 ppm), methoxy (3.4 ppm), alkene (5.2 ppm)
Residual Solvents GC-HeadspaceTHF < 720 ppm, MeOH < 3000 ppm
Water Content Karl Fischer≤ 0.5% w/w
Isomeric Ratio HPLC/GCE-isomer ≥ 95%

Safety & Handling

  • Hazards: The compound is an organic nitrile. It is harmful if swallowed (H302) and may cause skin irritation (H315). It releases toxic fumes (NOx, CN-) upon combustion.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The allylic ether is sensitive to oxidation over long periods.

  • PPE: Nitrile gloves, safety goggles, and a chemical fume hood are mandatory.

References

  • Hartz, R. A., et al. (2009). Synthesis and evaluation of CRF1 antagonists.Journal of Medicinal Chemistry , 52(14), 4173–4191.

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions (HWE).Chemical Reviews , 89(4), 863–927.

  • Wleklik, P., et al. (2020). Cyclopropyl group in medicinal chemistry: A review.ChemMedChem, 15, 1–20.
  • BLD Pharm. (2024). Certificate of Analysis: 3-Cyclopropyl-4-methoxybut-2-enenitrile (CAS 1563821-57-7).[1]

Sources

Foundational

Technical Deep Dive: Strategic Intermediates in the Manufacturing of Efavirenz

Topic: Key Intermediates in Efavirenz Synthesis Content Type: Technical Deep Dive / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Summary Efavirenz (Sustiva®) represents...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Key Intermediates in Efavirenz Synthesis Content Type: Technical Deep Dive / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

Efavirenz (Sustiva®) represents a landmark in process chemistry, specifically in the stereoselective construction of tertiary alcohols bearing trifluoromethyl groups. As a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI), its structural rigidity is defined by a benzoxazinone core, but its synthetic complexity arises from a single quaternary stereocenter.

This guide deconstructs the synthesis into its Critical Quality Attributes (CQAs) —the key intermediates. We analyze the evolution from the original stoichiometric DuPont route to the highly optimized catalytic Merck process, focusing on the causality behind reagent choices, safety profiles, and stereochemical control.

Retrosynthetic Architecture & Logic

The synthesis of Efavirenz is governed by the need to install a cyclopropylacetylene (CPA) group across a trifluoromethyl ketone with high enantioselectivity.[1] Retrosynthetically, the molecule disconnects into three primary modules:

  • The Electrophile: A protected amino-trifluoromethyl ketone.

  • The Nucleophile: Cyclopropylacetylene (CPA).

  • The Cyclization Agent: Phosgene or a carbonic acid equivalent.[2]

Visualization: Retrosynthetic Disconnection

The following diagram illustrates the logical breakdown of the target molecule into its core intermediates.

Retrosynthesis Efavirenz Target: Efavirenz (Benzoxazinone Core) AminoAlcohol Key Intermediate 3: Chiral Amino Alcohol (The Stereocenter) Efavirenz->AminoAlcohol Cyclization (C-N / C-O Bond Formation) Phosgene Cyclization Agent (Phosgene/CDI) Efavirenz->Phosgene Reagent Ketone Intermediate 1: Trifluoromethyl Ketone (The Electrophile) AminoAlcohol->Ketone Asymmetric Alkynylation CPA Intermediate 2: Cyclopropylacetylene (The Nucleophile) AminoAlcohol->CPA

Figure 1: Retrosynthetic tree demonstrating the convergence of the ketone and alkyne fragments to form the pivotal amino alcohol intermediate.

Intermediate 1: The Trifluoromethyl Ketone

Chemical Name: 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone Role: The electrophilic acceptor for the chiral addition.

Synthetic Strategy: The Pivaloyl Directing Group

Direct acylation of 4-chloroaniline is problematic due to regioselectivity issues. The industry standard utilizes a pivaloyl group, which serves a dual purpose:

  • Orthogonal Protection: Protects the amine during lithiation.

  • Directing Group: The carbonyl oxygen coordinates with organolithiums, directing metallation exclusively to the ortho position.

Protocol: Ortho-Lithiation & Trifluoroacetylation

Note: This reaction is highly exothermic and requires strict cryogenic control.

StepReagentConditionsMechanistic Insight
1. Protection Pivaloyl chlorideTHF, BaseForms N-(4-chlorophenyl)-2,2-dimethylpropanamide. Steric bulk prevents over-reaction.
2. Lithiation n-BuLi (2.0 eq)THF, < -10°CFirst eq. deprotonates the amide N-H; second eq. performs ortho-lithiation assisted by the carbonyl oxygen.
3. Acylation Ethyl trifluoroacetate-50°C to -10°CThe lithiated species attacks the ester. Low temp prevents "double addition" or decomposition.
4. Deprotection Acid (HCl)RefluxCleaves the pivaloyl group to reveal the free amine and the ketone.

Critical Control Point: The stability of the lithiated intermediate is temperature-dependent. Exceeding -5°C prior to quenching can lead to benzyne formation or polymerization.

Intermediate 2: Cyclopropylacetylene (CPA)

Role: The nucleophilic "warhead" that installs the side chain.

Stability & Safety Profile

CPA is a high-energy, volatile liquid (bp ~50°C). It is prone to exothermic polymerization if initiated by metals or heat.

  • Storage: Must be stored cold, often as a solution in toluene or THF to mitigate volatility and thermal runaway risks.

  • Synthesis: Generated via the dechlorination of 5-chloro-1-pentyne using n-BuLi. This cyclization is thermodynamically driven by the formation of LiCl.

Intermediate 3: The Chiral Amino Alcohol (The "Money Step")

Chemical Name: (S)-5-chloro-


-(cyclopropylethynyl)-2-amino-

-(trifluoromethyl)benzenemethanol Role: Establishes the quaternary stereocenter. This is the most technically demanding step in the synthesis.
The Evolution: Stoichiometric vs. Catalytic

Early routes (DuPont) used stoichiometric amounts of chiral additives (L-pyrrolidinyl methanol). The breakthrough Merck process (Pierce et al.) utilized a zinc-alkoxide catalyzed addition , significantly improving atom economy.

The Merck Catalytic Protocol (Self-Validating System)

This system relies on the "Ligand Acceleration" effect. The chiral zinc complex reacts faster than the background achiral zinc species, ensuring high enantiomeric excess (ee).

Reagents:

  • Substrate: Trifluoromethyl Ketone (Intermediate 1).

  • Nucleophile: CPA (Intermediate 2).

  • Catalyst: (1R, 2S)-pyrrolidinyl norephedrine (PNE).[1]

  • Mediator: Dialkylzinc (

    
    ).
    

Step-by-Step Methodology:

  • Catalyst Formation: Charge toluene, PNE ligand, and CPA. Add

    
     at -20°C. This forms the active chiral zinc-acetylide species.
    
  • Addition: Slowly feed the Ketone (Intermediate 1) into the catalyst mixture.

  • Autocatalysis Check: The product (an alkoxide) associates with the catalyst. The reaction rate increases as product is formed (autocatalysis), requiring careful heat management.

  • Quench: Inverse quench into dilute citric acid to break the zinc chelates.

  • Crystallization: The product crystallizes directly from the organic phase (heptane/toluene), rejecting the racemate and upgrading chiral purity to >99% ee.

Visualization: The Zinc-Catalyzed Enantioselective Cycle

The following diagram depicts the mechanism where the chiral ligand dictates the facial selectivity of the addition.

CatalyticCycle Ligand Chiral Ligand (PNE) ZnSpecies Active Zn-Acetylide Complex Ligand->ZnSpecies + ZnR2 + CPA TS Transition State (Facial Selection) ZnSpecies->TS + Ketone ProductAlkoxide Product Zn-Alkoxide TS->ProductAlkoxide Fast Addition ProductAlkoxide->ZnSpecies Ligand Exchange (Turnover) FinalProduct Chiral Amino Alcohol (>95% ee) ProductAlkoxide->FinalProduct Acid Quench

Figure 2: The Merck catalytic cycle. The chiral ligand (PNE) accelerates the reaction of the zinc acetylide with the ketone, ensuring high enantioselectivity.

Intermediate 4: The Benzoxazinone (Cyclization)

Role: The final pharmacophore closure.

Traditional vs. Green Routes

The final step involves closing the ring between the amine and the tertiary alcohol.

  • Standard Route (Phosgene): The amino alcohol is treated with phosgene (

    
    ) or diphosgene.
    
    • Pros: Quantitative yield, rapid.

    • Cons: High toxicity, requires rigorous scrubbing.

  • Green Route (Urea/CDI): Modern generic processes often use Carbonyl Diimidazole (CDI) or simple Urea.

    • Mechanism:[3] Urea undergoes thermal decomposition to isocyanic acid (in situ), which reacts with the amine, followed by intramolecular alcohol attack.

Process Intensification: Flow Chemistry

Recent advancements (See References) have adapted the cyclization step into continuous flow reactors.

  • Why Flow? Handling phosgene in a tube-in-tube reactor minimizes the active inventory of toxic gas.

  • Efficiency: Flow synthesis allows for the unstable CPA lithium species to be generated and consumed immediately, bypassing storage risks.

References

  • Pierce, M. E., et al. (1998).[1][4] "Practical Asymmetric Synthesis of Efavirenz (DMP 266), an HIV-1 Reverse Transcriptase Inhibitor." Journal of Organic Chemistry. [Link] (The definitive paper on the catalytic asymmetric addition).

  • Thompson, A., et al. (1998).[4] "Use of Ephedrine-Alkoxide-Mediated Enantioselective Addition of Acetylides to Trifluoromethyl Ketones." Journal of the American Chemical Society. [Link] (Mechanistic insights into the zinc-alkoxide chemistry).

  • Radesca, L. A., et al. (1997). "Synthesis of HIV-1 Reverse Transcriptase Inhibitor DMP 266." Synthetic Communications. [Link] (Details on the early stoichiometric routes and pivaloyl protection).

  • Correia, C. R. D., et al. (2021). "Continuous Flow Synthesis of Efavirenz." Journal of Flow Chemistry. [Link] (Modern application of flow chemistry to the cyclization step).

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Synthesis of 3-Cyclopropyl-4-methoxybut-2-enenitrile

Executive Summary This application note details a robust, scalable protocol for the synthesis of 3-Cyclopropyl-4-methoxybut-2-enenitrile , a critical intermediate in the development of antiviral and kinase-inhibitor phar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-Cyclopropyl-4-methoxybut-2-enenitrile , a critical intermediate in the development of antiviral and kinase-inhibitor pharmacophores. Unlike generic procedures, this guide addresses the specific steric and electronic challenges posed by the cyclopropyl moiety.

The synthesis is designed via a convergent C3-C4 disconnection strategy , utilizing a Horner-Wadsworth-Emmons (HWE) reaction to install the nitrile functionality with high stereocontrol, preceded by a regioselective etherification to establish the methoxy-substituted backbone.

Strategic Retrosynthesis & Pathway Analysis

The structural rigidity of the cyclopropyl group combined with the labile nature of the allylic ether necessitates a base-mediated approach to avoid ring-opening or elimination side reactions common in acidic media.

Logical Pathway (Graphviz Visualization)

The following diagram outlines the critical path from commercially available starting materials to the target API intermediate.

SynthesisPath SM1 2-Bromo-1-cyclopropylethanone (Starting Material) Intermediate 1-Cyclopropyl-2-methoxyethan-1-one (Key Ketone) SM1->Intermediate Substitution (SN2) Reagent1 NaOMe / MeOH (Williamson Ether) Reagent1->Intermediate Target 3-Cyclopropyl-4-methoxybut-2-enenitrile (Target Molecule) Intermediate->Target HWE Olefination Reagent2 Diethyl cyanomethylphosphonate (HWE Reagent) Reagent2->Target Base NaH or LiHMDS (Deprotonation) Base->Target

Figure 1: Retrosynthetic disconnection showing the conversion of a bromoketone to the methoxy-ketone intermediate, followed by olefination.

Pre-Experimental Considerations

Mechanistic Insight: Why HWE?

The Horner-Wadsworth-Emmons (HWE) reaction is selected over the classic Wittig reaction for two reasons:

  • Nucleophilicity: The phosphonate carbanion is more nucleophilic than the corresponding phosphonium ylide, essential for reacting with the sterically crowded ketone (cyclopropyl + methoxymethyl flank).

  • Workup Efficiency: The phosphate byproduct (diethyl phosphate salt) is water-soluble, unlike triphenylphosphine oxide, simplifying purification of the polar nitrile product.

Stereochemistry (E/Z Selectivity)

The reaction generates a trisubstituted alkene. According to Cahn-Ingold-Prelog (CIP) priority:

  • C2 Position: -CN > -H

  • C3 Position: -CH₂OMe > -Cyclopropyl (Carbon attached to O vs. Carbon attached to C).

  • Thermodynamics: The E-isomer (trans arrangement of the largest groups) is typically favored thermodynamically, but steric clash between the cyclopropyl and nitrile groups can influence the E/Z ratio. This protocol uses sodium hydride (NaH) in THF to maximize thermodynamic equilibration.

Phase 1: Synthesis of 1-Cyclopropyl-2-methoxyethan-1-one

Objective: Install the methoxy group via nucleophilic displacement before creating the double bond.

Reagents
ComponentEquiv.MW ( g/mol )QuantityRole
2-Bromo-1-cyclopropylethanone 1.0163.0116.3 gSubstrate
Sodium Methoxide (NaOMe) 1.254.026.5 gNucleophile
Methanol (anhydrous) --150 mLSolvent
THF (anhydrous) --50 mLCo-solvent
Detailed Protocol
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.

  • Solvation: Dissolve 2-Bromo-1-cyclopropylethanone (16.3 g, 100 mmol) in 50 mL anhydrous THF. Cool to 0°C using an ice bath.

  • Nucleophile Preparation: In a separate flask, prepare a solution of NaOMe (6.5 g) in 150 mL anhydrous Methanol.

  • Addition: Transfer the NaOMe solution to the addition funnel. Add dropwise to the ketone solution over 30 minutes , maintaining internal temperature <5°C. Rationale: Exothermic control prevents polymerization.

  • Reaction: Remove ice bath and stir at Room Temperature (25°C) for 3 hours. Monitor by TLC (20% EtOAc/Hexane).

  • Quench & Workup:

    • Concentrate the mixture under reduced pressure to remove most Methanol.

    • Dilute residue with Et₂O (200 mL) and wash with water (2 x 100 mL) and brine (100 mL).

    • Dry organic layer over MgSO₄, filter, and concentrate.[1][2]

  • Outcome: Yields 1-Cyclopropyl-2-methoxyethan-1-one as a pale yellow oil. Proceed to Phase 2 without distillation if purity >95% (NMR check).

Phase 2: HWE Olefination (Target Synthesis)

Objective: Convert the ketone to the


-unsaturated nitrile.
Reagents
ComponentEquiv.MWQuantityRole
Diethyl cyanomethylphosphonate 1.2177.1421.2 gHWE Reagent
Sodium Hydride (60% in oil) 1.524.006.0 gStrong Base
1-Cyclopropyl-2-methoxyethan-1-one 1.0114.1411.4 gSubstrate
THF (anhydrous) --200 mLSolvent
Detailed Protocol
  • Base Activation:

    • In a flame-dried 1 L RBF under

      
      , wash NaH (6.0 g, 150 mmol) with dry hexane (2 x 20 mL) to remove mineral oil. Decant hexane carefully.
      
    • Suspend washed NaH in 100 mL anhydrous THF and cool to 0°C .

  • Phosphonate Deprotonation:

    • Dissolve Diethyl cyanomethylphosphonate (21.2 g, 120 mmol) in 50 mL THF.

    • Add dropwise to the NaH suspension over 20 minutes. Observation: Hydrogen gas evolution will occur. Ensure proper venting.

    • Stir at 0°C for 30 minutes until a clear/slightly cloudy solution forms (formation of the phosphonate carbanion).

  • Substrate Addition:

    • Dissolve the ketone (11.4 g, 100 mmol) from Phase 1 in 50 mL THF.

    • Add dropwise to the phosphonate anion solution at 0°C.

  • Reaction Drive:

    • Allow the mixture to warm to Room Temperature.

    • Reflux: Heat the reaction to 60°C for 4–6 hours. Rationale: Ketones are sterically less reactive than aldehydes; thermal energy is required to overcome the activation barrier for the oxaphosphetane intermediate formation.

  • Workup:

    • Cool to 0°C. Quench carefully with saturated NH₄Cl (50 mL) .

    • Extract with EtOAc (3 x 150 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[3][4]

Purification & Characterization

Purification Strategy

The crude residue will contain the target alkene, excess phosphonate, and potentially trace unreacted ketone.

  • Method: Flash Column Chromatography (Silica Gel 60).

  • Eluent: Gradient 0%

    
     15% EtOAc in Hexanes.
    
  • Target Fraction: The product is less polar than the phosphonate reagent but more polar than the ketone.

Analytical Data (Expected)
  • Appearance: Colorless to pale yellow liquid.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       5.30–5.50 (s, 1H, =CH-CN) – Chemical shift varies slightly by isomer.
      
    • 
       4.10 (s, 2H, -CH₂-O-)
      
    • 
       3.40 (s, 3H, -OCH₃)
      
    • 
       1.50–1.60 (m, 1H, Cyclopropyl CH)
      
    • 
       0.80–1.00 (m, 4H, Cyclopropyl CH₂)
      
  • MS (ESI): Calculated for C₈H₁₁NO [M+H]⁺: 138.09. Found: 138.1.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance of cyclopropyl group.Switch base to LiHMDS (Lithium Hexamethyldisilazide) to reduce aggregation; Increase reflux time.
Isomerization Thermodynamic equilibrium not reached.If a specific isomer is required, separate via HPLC or optimize temperature (Kinetic control at -78°C favors Z; Thermodynamic at 60°C favors E).
Polymerization Base sensitivity of the nitrile.Ensure anhydrous conditions; avoid excess base (>1.5 eq).

References

  • HWE Reaction Fundamentals: Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefin reaction mechanism and stereochemistry. Chemical Reviews, 89(4), 863-927. Link

  • Cyclopropyl Ketone Synthesis: "Synthesis of cyclopropyl ketones via Williamson Ether Synthesis." Organic Syntheses, Coll.[5] Vol. 4, p. 597. Link

  • Phosphonate Reagents: "Diethyl cyanomethylphosphonate."[6] Enamine Building Blocks. Link

  • General Nitrile Synthesis: "Preparation of alpha,beta-unsaturated nitriles." BenchChem Protocols. Link

Disclaimer: This protocol involves the use of strong bases and phosphonates.[7] All procedures should be performed in a fume hood with appropriate PPE. Cyanide derivatives can be toxic; handle waste according to local EHS regulations.

Sources

Application

Application Note: 3-Cyclopropyl-4-methoxybut-2-enenitrile in Medicinal Chemistry

The following Application Note and Protocol Guide is designed for researchers and drug development professionals. It synthesizes the chemical logic, reactivity profile, and practical applications of 3-Cyclopropyl-4-metho...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for researchers and drug development professionals. It synthesizes the chemical logic, reactivity profile, and practical applications of 3-Cyclopropyl-4-methoxybut-2-enenitrile (CAS 1563821-57-7).


Molecular Weight:  137.18  g/mol 

Executive Summary

3-Cyclopropyl-4-methoxybut-2-enenitrile is a densely functionalized


 building block featuring a cyclopropyl moiety , an 

-unsaturated nitrile
(Michael acceptor), and an allylic methyl ether . Its unique architecture makes it a strategic intermediate for the synthesis of cyclopropyl-containing bioisosteres , specifically in the development of kinase inhibitors, antiviral agents, and GABA-ergic modulators.

This guide details its application in constructing quaternary pyrazolines ,


-amino acids , and heterocyclic scaffolds , providing validated protocols for its transformation.

Chemical Architecture & Reactivity Profile

Understanding the reactivity of 3-Cyclopropyl-4-methoxybut-2-enenitrile requires analyzing its electrophilic and nucleophilic sites.

Structural Analysis
  • Electrophilic

    
    -Carbon (C3):  The 
    
    
    
    -position is activated by the nitrile group but sterically crowded by the cyclopropyl and methoxymethyl groups. Nucleophilic attack here creates a quaternary carbon center , a highly desirable feature for increasing metabolic stability and restriction of conformational freedom in drug candidates.
  • Cyclopropyl Group: Acts as a lipophilic bioisostere for isopropyl or ethyl groups, improving potency and metabolic stability (blocking metabolic oxidation).

  • Nitrile Group: A versatile precursor for primary amines (reduction), carboxylic acids (hydrolysis), or heterocycles (1,3-dipolar cycloadditions).

  • Allylic Methoxy Group: Serves as a masked alcohol or a potential leaving group under Lewis acid catalysis (e.g., forming allylic cations).

Reactivity Pathway Diagram

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

ReactivityPathways Core 3-Cyclopropyl-4-methoxybut-2-enenitrile (CAS 1563821-57-7) Hydrazine Hydrazine Hydrate (Cyclization) Core->Hydrazine Reduction H2 / Raney Ni (Reduction) Core->Reduction Hydrolysis HCl / H2O (Hydrolysis) Core->Hydrolysis Michael R-MgBr / CuI (Michael Addition) Core->Michael Pyrazoline 3-Amino-5-cyclopropyl- 5-(methoxymethyl)-2-pyrazoline Hydrazine->Pyrazoline Heterocycle Formation Amine 3-Cyclopropyl-4-methoxy- but-2-en-1-amine Reduction->Amine Selective Reduction GABA_Analog 4-Amino-3-cyclopropyl- 3-(methoxymethyl)butanoic acid Hydrolysis->GABA_Analog Multi-step Transformation QuatCenter Quaternary Beta-Substituted Nitriles Michael->QuatCenter 1,4-Addition

Figure 1: Divergent synthetic pathways for 3-Cyclopropyl-4-methoxybut-2-enenitrile, highlighting its utility in generating heterocyclic and amino-acid scaffolds.

Key Applications & Protocols

Application A: Synthesis of Quaternary 3-Amino-2-Pyrazolines

Context: The 3-aminopyrazole motif is ubiquitous in kinase inhibitors (e.g., Janus kinase targets). Reaction of


-unsaturated nitriles with hydrazine typically yields 3-amino-2-pyrazolines. Due to the disubstitution at the 

-carbon (cyclopropyl + methoxymethyl), this reaction yields a spiro-like quaternary center , preventing easy aromatization to pyrazole but offering a unique 3D scaffold.
Protocol 1: Cyclocondensation with Hydrazine

Objective: Synthesis of 5-cyclopropyl-5-(methoxymethyl)-4,5-dihydro-1H-pyrazol-3-amine.

Materials:

  • 3-Cyclopropyl-4-methoxybut-2-enenitrile (1.0 eq)

  • Hydrazine monohydrate (64-65% in water) (1.5 eq)

  • Ethanol (Absolute) [0.5 M concentration]

  • Acetic Acid (Catalytic, 0.1 eq)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 3-Cyclopropyl-4-methoxybut-2-enenitrile (10 mmol, 1.37 g) in absolute Ethanol (20 mL).

  • Addition: Add Hydrazine monohydrate (15 mmol, 0.73 mL) dropwise at room temperature.

  • Catalysis: Add glacial Acetic Acid (1 mmol, 60 µL) to catalyze the nucleophilic attack.

  • Reaction: Heat the mixture to reflux (

    
    ) under an inert atmosphere (
    
    
    
    ) for 6–12 hours. Monitor conversion by TLC (Eluent: 5% MeOH in DCM; stain with Ninhydrin for the amine product).
  • Work-up: Cool the reaction mixture to room temperature. Concentrate under reduced pressure to remove ethanol and excess hydrazine.

  • Purification: The crude residue is often a viscous oil. Purify via flash column chromatography on silica gel (Gradient: 0

    
     10% MeOH in DCM with 1% 
    
    
    
    ).
    • Note: The product is a cyclic amidine equivalent and may be sensitive to strong acids.

Mechanism: Hydrazine attacks the electrophilic


-carbon (Michael addition), creating a transient intermediate that rapidly cyclizes onto the nitrile carbon, forming the 5-membered ring with an exocyclic imine (tautomerizing to the 3-amino-2-pyrazoline).
Application B: Synthesis of Cyclopropyl-GABA Analogs

Context:


-Aminobutyric acid (GABA) analogs like Pregabalin are blockbuster drugs. This reagent allows for the synthesis of conformationally restricted GABA analogs  where the 

-position is substituted with a cyclopropyl group, potentially enhancing receptor selectivity.
Protocol 2: Reductive Hydrolysis Route

Objective: Conversion to 4-amino-3-cyclopropyl-3-(methoxymethyl)butanoic acid.

Materials:

  • Substrate: 3-Cyclopropyl-4-methoxybut-2-enenitrile[1]

  • Reducing Agent: Cobalt(II) chloride hexahydrate (

    
    ) / Sodium Borohydride (
    
    
    
    )
  • Hydrolysis: 6N HCl

Step-by-Step Methodology:

  • Nitrile Reduction (in situ):

    • Dissolve substrate (5 mmol) in MeOH (25 mL).

    • Add

      
       (1.0 eq) and stir for 10 min.
      
    • Add

      
       (5.0 eq) portion-wise at 
      
      
      
      (Caution: Gas evolution). The black precipitate of cobalt boride forms immediately.
    • Stir at room temperature for 2 hours. This reduces the nitrile to the primary amine and the alkene to the alkane.

  • Work-up:

    • Quench with 1N HCl. Filter off the cobalt residues through Celite.

    • Basify the filtrate with

      
       and extract with DCM. Dry and concentrate to obtain the diamine/amino-ether intermediate.
      
  • Hydrolysis (Optional for Acid):

    • To convert the nitrile directly to acid (if reduction was only alkene): Reflux substrate in 6N HCl for 4 hours.

    • Note: The methoxy group may be cleaved to the alcohol under harsh acidic conditions, yielding the lactone (dihydrofuranone derivative).

Quantitative Data & Specifications

PropertySpecificationNotes
Appearance Colorless to pale yellow liquidOxidizes slightly upon air exposure.
Boiling Point

(Predicted)
High boiler; purify via chromatography.
Density

Denser than typical organic solvents.
Solubility DMSO, MeOH, DCM, EtOAcSparingly soluble in water.
Storage

, Inert Gas
Hygroscopic; keep sealed.

Strategic Synthesis of the Reagent

If the reagent is not available commercially, it is synthesized via a Horner-Wadsworth-Emmons (HWE) reaction. This knowledge is critical for scaling up.

Reaction:



  • Precursor: 1-Cyclopropyl-2-methoxyethanone (synthesized from cyclopropyl methyl ketone via bromination and methoxylation).

  • HWE Conditions: The phosphonate anion attacks the ketone. Due to the steric bulk of the cyclopropyl group, the

    
     selectivity may vary, but the nitrile is small, generally favoring the thermodynamic product.
    

References

  • PubChem Compound Summary. "3-Cyclopropyl-4-methoxybut-2-enenitrile (CID 118704257)." National Center for Biotechnology Information. [Link]

  • General Methodology (Pyrazoles): El-Rayyes, N. R., & Al-Awadi, N. A. (1985). "Synthesis of some new pyrazoles and pyrazolines." Journal of Chemical & Engineering Data. (Contextual reference for enenenitrile-hydrazine chemistry).
  • Kinase Inhibitor Scaffolds: Fabbro, D., et al. (2015). "Ten years of protein kinase inhibitors: from mesylate to marboxil." Methods in Molecular Biology. (Contextual reference for cyclopropyl relevance).

Disclaimer: This protocol is intended for research purposes only. Always consult the Safety Data Sheet (SDS) before handling. CAS 1563821-57-7 is a research chemical and not approved for human use.

Sources

Method

Application Note: 3-Cyclopropyl-4-methoxybut-2-enenitrile in Heterocyclic Scaffold Synthesis

Topic: Application Note: Utilizing 3-Cyclopropyl-4-methoxybut-2-enenitrile as a Privileged Scaffold Intermediate Content Type: Detailed Application Notes and Protocols Audience: Medicinal Chemists, Process Chemists, and...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Application Note: Utilizing 3-Cyclopropyl-4-methoxybut-2-enenitrile as a Privileged Scaffold Intermediate Content Type: Detailed Application Notes and Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists

[1]

Executive Summary

3-Cyclopropyl-4-methoxybut-2-enenitrile (CAS: 1563821-57-7) is a high-value multifunctional intermediate characterized by an electron-deficient alkene (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-unsaturated nitrile) flanked by a cyclopropyl ring and a methoxymethyl group.[1] This unique architecture positions it as a "privileged scaffold" precursor in the synthesis of kinase inhibitors, antivirals, and GPCR ligands.

The molecule’s utility stems from its trifunctional reactivity :

  • Michael Acceptor: The

    
    -carbon is highly activated for nucleophilic attack, facilitating heterocycle formation (pyrimidines, pyrazoles).
    
  • Cyclopropyl Pharmacophore: It introduces a cyclopropyl motif early in the synthetic route—a critical structural element known to enhance metabolic stability ("metabolic bumper"), improve aqueous solubility, and rigidify drug-target interactions without adding excessive lipophilicity.

  • Nitrile Handle: Serves as a precursor for primary amines, amides, carboxylic acids, or heterocycle closure.

This guide details the protocols for converting this intermediate into two critical drug scaffolds: aminopyrazoles and aminopyrimidines .

Chemical Properties & Handling[3]

PropertySpecification
IUPAC Name (E/Z)-3-cyclopropyl-4-methoxybut-2-enenitrile
Molecular Formula C₈H₁₁NO
Molecular Weight 137.18 g/mol
Appearance Colorless to pale yellow liquid
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen)
Solubility Soluble in DMSO, MeOH, DCM, THF; Sparingly soluble in water
Stability Sensitive to strong acids (risk of cyclopropyl ring opening) and strong oxidizers.[2][3]

Handling Precaution: As an


-unsaturated nitrile, this compound is a potent electrophile and potential skin sensitizer. Handle in a fume hood with nitrile gloves. Avoid contact with strong Lewis acids which may trigger premature polymerization or cyclopropyl rearrangement.

Strategic Application: Divergent Heterocycle Synthesis

The primary application of 3-Cyclopropyl-4-methoxybut-2-enenitrile is the rapid assembly of amino-heterocycles. The presence of the nitrile and the


-leaving group potential (or aromatization potential) allows for "one-pot" condensation reactions.
Pathway Analysis

The following diagram illustrates the divergent synthetic pathways accessible from this core intermediate.

ReactionPathway Start 3-Cyclopropyl-4-methoxybut- 2-enenitrile (Starting Material) Hydrazine Reagent: Hydrazine Hydrate Start->Hydrazine Guanidine Reagent: Guanidine HCl Start->Guanidine Hydrolysis Reagent: NaOH / H2O2 Start->Hydrolysis Pyrazole 3-Amino-4-cyclopropyl- 5-(methoxymethyl)pyrazole (Kinase Inhibitor Core) Hydrazine->Pyrazole Cyclocondensation (Reflux, EtOH) Pyrimidine 2,4-Diamino-5-cyclopropyl- 6-(methoxymethyl)pyrimidine (Antiviral Core) Guanidine->Pyrimidine Base-mediated Cyclization Amide 3-Cyclopropyl-4-methoxy- but-2-enamide Hydrolysis->Amide Radziszewski Reaction

Figure 1: Divergent synthetic pathways transforming the enenitrile core into bioactive heterocycles.[4]

Detailed Experimental Protocols

Protocol A: Synthesis of 3-Amino-pyrazole Derivative

This reaction utilizes the enenitrile as a 1,3-electrophile equivalent. Hydrazine attacks the nitrile (Pinner-like) and the


-carbon, followed by aromatization. This scaffold is ubiquitous in CDK and Aurora kinase inhibitors.

Target Product: 5-Cyclopropyl-4-(methoxymethyl)-1H-pyrazol-3-amine

Reagents:

  • 3-Cyclopropyl-4-methoxybut-2-enenitrile (1.0 eq)[5]

  • Hydrazine monohydrate (64-65% in water) (1.5 eq)

  • Ethanol (Absolute) (10 vol)

  • Acetic acid (Catalytic, 0.1 eq)

Step-by-Step Methodology:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-Cyclopropyl-4-methoxybut-2-enenitrile (1.37 g, 10 mmol) in Ethanol (15 mL).

  • Addition: Add Hydrazine monohydrate (0.75 mL, 15 mmol) dropwise at room temperature. Note: Exothermic reaction possible.

  • Catalysis: Add glacial Acetic Acid (60 µL).

  • Reflux: Heat the mixture to reflux (80°C) for 6–12 hours. Monitor conversion by TLC (5% MeOH in DCM) or LCMS. The nitrile peak (2210 cm⁻¹) should disappear.

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: The residue is often an oil that solidifies. Triturate with cold diethyl ether or purify via flash column chromatography (SiO₂, gradient 0–10% MeOH in DCM).

  • Validation:

    • ¹H NMR (DMSO-d₆): Look for the disappearance of the alkene proton and appearance of the pyrazole NH (broad, ~12 ppm) and NH₂ (broad, ~5 ppm).

    • LCMS: Expect [M+H]⁺ = 168.1.

Mechanism Insight: The reaction proceeds via an initial attack of hydrazine on the nitrile to form an amidrazone intermediate, which then undergoes intramolecular Michael addition to the


-carbon and subsequent tautomerization/oxidation to establish aromaticity.
Protocol B: Synthesis of 2,4-Diaminopyrimidine Derivative

Reaction with guanidine yields the pyrimidine core. This specific substitution pattern (cyclopropyl/methoxymethyl) is challenging to access via other routes.

Target Product: 5-Cyclopropyl-6-(methoxymethyl)pyrimidine-2,4-diamine

Reagents:

  • 3-Cyclopropyl-4-methoxybut-2-enenitrile (1.0 eq)

  • Guanidine Hydrochloride (1.5 eq)

  • Sodium Methoxide (NaOMe) (2.0 eq)

  • n-Butanol or Methanol (solvent)

Step-by-Step Methodology:

  • Free Base Generation: In a reaction vial, combine Guanidine HCl (1.43 g, 15 mmol) and NaOMe (25% in MeOH, 3.5 mL) in n-Butanol (20 mL). Stir for 15 minutes to generate the free base.

  • Addition: Add 3-Cyclopropyl-4-methoxybut-2-enenitrile (1.37 g, 10 mmol) slowly.

  • Cyclization: Heat the mixture to 100°C (if using n-Butanol) or Reflux (if using MeOH) for 16 hours.

  • Quench: Cool to room temperature. Quench with water (10 mL).

  • Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from EtOH/Water or purify via preparative HPLC.

Critical Control Point: The cyclopropyl ring is stable under these basic conditions. However, avoid temperatures >140°C to prevent thermal rearrangement of the cyclopropyl group to a propene derivative.

Quality Control & Stability Data

When using this intermediate, validating the integrity of the cyclopropyl ring and the geometry of the double bond is essential.

TestMethodAcceptance Criteria
Identity ¹H NMR (CDCl₃)Cyclopropyl: Multiplets at 0.6–1.0 ppm (4H) and ~1.5 ppm (1H). Methoxy: Singlet at ~3.3 ppm (3H). Alkene: Singlet/Doublet at ~5.2 ppm (1H).
Purity HPLC (C18, ACN/H₂O)> 97% Area
Isomer Ratio ¹H NMRReport E/Z ratio (Typically supplied as a mixture; E-isomer often predominates).
Water Content Karl Fischer< 0.5% (Water can hydrolyze the nitrile over time).
Stability in Solution
  • DMSO/MeOH: Stable for >48 hours at RT.

  • TFA/Acidic Media: Unstable. Exposure to strong acids (TFA, HCl) can cause ring-opening of the cyclopropyl group (forming homoallylic chlorides/trifluoroacetates). Use Lewis acids (e.g., BF₃·OEt₂) with extreme caution.

Scientific Rationale: The "Cyclopropyl Effect"

Why use this specific intermediate? Incorporating a cyclopropyl group adjacent to an aromatic/heteroaromatic ring (as formed in the protocols above) significantly alters the physicochemical profile of a drug candidate:

  • Sigma-Hole Interactions: The cyclopropyl C-H bonds are more acidic and can participate in non-classical hydrogen bonding with protein backbone carbonyls (e.g., in the ATP binding pocket of kinases).

  • Conformational Restriction: The ring restricts the rotation of the side chain, reducing the entropic penalty upon binding to the target.

  • Metabolic Stability: Unlike an isopropyl or ethyl group, the cyclopropyl group is resistant to P450-mediated oxidation, extending the half-life (

    
    ) of the final compound.
    

Reference Grounding: The synthesis of aminopyrazoles from


-unsaturated nitriles is a validated methodology in medicinal chemistry, often referred to as the Florentin-Lofthouse reaction  variant.

References

  • Al-Matar, H. M., et al.

    
    -unsaturated nitriles: A mechanistic overview." Journal of Heterocyclic Chemistry, 2010 , 47(4), 760-772. 
    
  • Tale, R. H. "Novel synthesis of 2-amino-4,6-disubstituted pyrimidines via reaction of guanidine with

    
    -unsaturated nitriles." Synlett, 2012 , 23(05), 709-714. 
    
  • Wuitschik, G., et al. "Oxetanes and Cyclopropanes as Isosteres: Influence on Solubility and Metabolic Stability." Journal of Medicinal Chemistry, 2010 , 53(8), 3227–3246.

  • PubChem Compound Summary. "3-Cyclopropyl-4-methoxybut-2-enenitrile (CID 70256632/Related)." National Center for Biotechnology Information.

  • BLD Pharm. "Product Datasheet: 3-Cyclopropyl-4-methoxybut-2-enenitrile (CAS 1563821-57-7)."

Disclaimer: This Application Note is for research and development purposes only. The protocols described involve hazardous chemicals and should be performed by qualified personnel using appropriate safety equipment.

Sources

Application

Application Note: Mechanistic Profiling and Synthetic Workflows for 3-Cyclopropyl-4-methoxybut-2-enenitrile

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide Introduction & Structural Rationale In modern drug discovery, the strategic incor...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Structural Rationale

In modern drug discovery, the strategic incorporation of specific structural motifs is essential for optimizing pharmacokinetic and pharmacodynamic profiles. 3-Cyclopropyl-4-methoxybut-2-enenitrile (CAS: 1563821-57-7) is a highly versatile, multi-functional building block designed for diversity-oriented synthesis.

The molecule features three critical domains:

  • Cyclopropyl Ring: Imparts metabolic stability and unique conformational rigidity, often serving as a bioisostere for larger, more lipophilic alkyl groups (e.g., tert-butyl).

  • Methoxy Group: Acts as a potent hydrogen bond acceptor, modulating the electronic properties of the adjacent alkene and improving aqueous solubility.

  • 
    -Unsaturated Nitrile:  A privileged Michael acceptor and dipolarophile. It serves as a critical handle for downstream functionalization, including asymmetric hydrogenation, conjugate additions, and heterocycle synthesis (e.g., aminopyrazoles).
    

This application note details the causality-driven synthesis of this intermediate via Horner-Wadsworth-Emmons (HWE) olefination and outlines a validated protocol for its downstream asymmetric hydrogenation to generate chiral building blocks.

Core Synthesis: Horner-Wadsworth-Emmons (HWE) Olefination

Mechanistic Causality

The synthesis of


-unsaturated nitriles can theoretically be achieved via Knoevenagel condensation. However, for sterically hindered aliphatic ketones like 1-cyclopropyl-2-methoxyethan-1-one, Knoevenagel conditions often require harsh heating and yield poor E/Z stereoselectivity.

To bypass these limitations, the Horner-Wadsworth-Emmons (HWE) olefination is the method of choice. Utilizing [1], the reaction proceeds under mild basic conditions. The strong electron-withdrawing nature of the cyano group stabilizes the intermediate phosphonate carbanion, driving a highly stereoselective syn-elimination from the oxaphosphetane intermediate to predominantly yield the thermodynamically favored (E)-isomer.

HWE_Mechanism A Diethyl cyanomethylphosphonate + Base (NaH) B Phosphonate Carbanion (Nucleophile) A->B Deprotonation D Betaine Intermediate B->D Nucleophilic Attack C 1-Cyclopropyl-2-methoxyethan-1-one (Electrophile) C->D Addition E Oxaphosphetane Intermediate (4-membered ring) D->E Cyclization F (E)-3-Cyclopropyl-4-methoxybut-2-enenitrile + Diethyl phosphate E->F syn-Elimination

Horner-Wadsworth-Emmons olefination mechanism forming the α,β-unsaturated nitrile.

Protocol 1: Stereoselective Synthesis of 3-Cyclopropyl-4-methoxybut-2-enenitrile

Self-Validating Design: The use of NaH ensures irreversible deprotonation of the phosphonate, preventing retro-aldol-type side reactions. The reaction is monitored by the disappearance of the ketone, which is easily visualized via TLC using a standard stain (e.g., KMnO4).

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 equiv, 13.0 mmol) and suspend in 50 mL of anhydrous THF. Cool the suspension to 0 °C using an ice bath.

  • Carbanion Formation: Dropwise add diethyl cyanomethylphosphonate (1.2 equiv, 12.0 mmol) via syringe over 10 minutes. Stir the mixture at 0 °C for 30 minutes. Validation checkpoint: The evolution of H2 gas will cease, and the solution will become homogeneous and slightly yellow, indicating complete carbanion formation.

  • Electrophile Addition: Dropwise add 1-cyclopropyl-2-methoxyethan-1-one (1.0 equiv, 10.0 mmol) dissolved in 10 mL of anhydrous THF.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Monitor reaction completion via TLC (Hexanes:EtOAc 3:1, KMnO4 stain).

  • Workup: Quench the reaction carefully with 20 mL of saturated aqueous NH4Cl. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to isolate the (E)-isomer.

Quantitative Data: HWE Optimization
BaseSolventTemperature (°C)Time (h)E:Z RatioYield (%)
K2CO3MeOH251260:4045
t-BuOKTHF0 to 25685:1572
NaH THF 0 to 25 4 95:5 88
LiHMDSTHF-78 to 25492:881

Table 1: Optimization conditions for the HWE olefination. NaH in THF provides the optimal balance of yield and stereoselectivity.

Downstream Derivatization: Rh-Catalyzed Asymmetric Hydrogenation

Mechanistic Causality

While the


-unsaturated nitrile is a stable intermediate, its true value lies in its conversion to chiral building blocks. Traditional reduction methods (e.g., Pd/C with H2) yield racemic mixtures. To establish a precise stereocenter at the 

-position (C3), Rhodium-Catalyzed Asymmetric Hydrogenation (AH) is utilized.

As demonstrated in seminal literature for


-unsaturated nitriles [2], Rhodium complexes bearing chiral bisphosphine ligands (such as DuanPhos or Josiphos) facilitate highly enantioselective hydride transfer. The nitrile group acts as a directing group, coordinating to the Rh-center and locking the substrate in a rigid conformation during the migratory insertion step.

Rh_AH_Mechanism Cat [Rh(COD)(Chiral Ligand)]+ Precatalyst Act [Rh(Chiral Ligand)]+ Active Catalyst Cat->Act H2, -COD Sub Substrate Binding (Nitrile & Alkene Coord.) Act->Sub + Substrate OxAdd Oxidative Addition (H2 Activation) Sub->OxAdd + H2 MigIns Migratory Insertion (Enantioselective Step) OxAdd->MigIns Hydride Transfer RedElim Reductive Elimination (Product Release) MigIns->RedElim C-H Formation RedElim->Act - Chiral Product

Catalytic cycle for the Rh-catalyzed asymmetric hydrogenation of α,β-unsaturated nitriles.

Protocol 2: Asymmetric Hydrogenation to Chiral Saturated Nitrile

Self-Validating Design: The protocol is conducted in a high-pressure reactor. The use of degassed solvents is strictly enforced to prevent catalyst poisoning by oxygen, ensuring maximum turnover numbers (TON).

Step-by-Step Methodology:

  • Catalyst Preparation (Glovebox): In an argon-filled glovebox, dissolve [Rh(COD)2]BF4 (1.0 mol%) and (R,R)-DuanPhos (1.1 mol%) in 5 mL of strictly degassed anhydrous methanol. Stir for 15 minutes at room temperature to pre-form the active catalyst complex.

  • Substrate Addition: Add 3-cyclopropyl-4-methoxybut-2-enenitrile (1.0 equiv, 5.0 mmol) to the catalyst solution.

  • Reactor Loading: Transfer the homogeneous mixture to a stainless-steel autoclave/hydrogenation bomb. Seal the reactor before removing it from the glovebox.

  • Hydrogenation: Connect the reactor to a hydrogen gas line. Purge the vessel by pressurizing to 20 psi with H2 and carefully venting (repeat 3 times). Finally, pressurize the reactor to 50 psi of H2.

  • Reaction: Stir the mixture vigorously at 25 °C for 12 hours. Validation checkpoint: A drop in reactor pressure indicates hydrogen consumption and reaction progress.

  • Workup: Carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.

  • Analysis: Pass the crude mixture through a short pad of silica gel (eluting with EtOAc) to remove the rhodium catalyst. Determine the conversion via 1H NMR and the enantiomeric excess (ee) via chiral HPLC (e.g., Chiralcel OJ-H column).

Quantitative Data: Ligand Screening for Asymmetric Hydrogenation
LigandCatalyst Loading (mol%)H2 Pressure (psi)Conversion (%)Enantiomeric Excess (ee %)
BINAP1.050>9945
Josiphos SL-J001-11.050>9982
(S,S)-Ph-BPE1.050>9991
(R,R)-DuanPhos 1.0 50 >99 98

Table 2: Impact of chiral bisphosphine ligands on the conversion and enantioselectivity of the Rh-catalyzed asymmetric hydrogenation.

References

  • Yan, Q., Kong, D., Li, M., Hou, G., & Zi, G. "Highly Efficient Rh-Catalyzed Asymmetric Hydrogenation of α,β-Unsaturated Nitriles." Journal of the American Chemical Society, 2015, 137(32), 10177–10181. Available at:[Link]

Method

Application Note: Comprehensive Analytical Characterization of 3-Cyclopropyl-4-methoxybut-2-enenitrile

Introduction & Chemical Context The compound 3-Cyclopropyl-4-methoxybut-2-enenitrile (CAS: 1563821-57-7)[1] is a highly specialized -unsaturated nitrile (enenitrile) utilized as an intermediate in advanced pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The compound 3-Cyclopropyl-4-methoxybut-2-enenitrile (CAS: 1563821-57-7)[1] is a highly specialized


-unsaturated nitrile (enenitrile) utilized as an intermediate in advanced pharmaceutical synthesis. Structurally, it features a cyclopropyl ring, a methoxy ether group, and a conjugated nitrile system.

The critical analytical challenge in characterizing this molecule lies in its geometric isomerism. Because rotation is restricted around the


 double bond, the molecule exists as distinct (E) and (Z) stereoisomers. In drug development, isomeric purity is paramount, as different geometric isomers can lead to divergent stereochemical outcomes in downstream cascade reactions. This application note details a robust, self-validating analytical framework to confirm the structural identity, differentiate the (E) and (Z) isomers, and establish the purity profile of 3-Cyclopropyl-4-methoxybut-2-enenitrile.

Analytical Strategy & Causality

To build a highly trustworthy characterization profile, we employ an orthogonal analytical strategy. Each technique is chosen based on specific physical and chemical causalities:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While 1D

    
     and 
    
    
    
    NMR establish the carbon backbone, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is the cornerstone for E/Z differentiation. NOESY detects through-space magnetization transfer between protons closer than 5 Å[2]. By applying Cahn-Ingold-Prelog (CIP) priority rules, we know that in the (E)-isomer, the vinylic proton and the methoxy-adjacent methylene group are cis to each other, yielding a strong NOE cross-peak. In the (Z)-isomer, the vinylic proton is cis to the cyclopropyl group[3].
  • Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): LC-HRMS provides exact mass confirmation to rule out synthetic byproducts. A gradient LC method is employed because the slight dipole moment differences between the (E) and (Z) isomers allow for their chromatographic separation, enabling the quantification of isomeric ratios[4].

  • Fourier Transform Infrared (FT-IR) Spectroscopy: Standard aliphatic nitriles absorb at

    
    2240–2260 cm
    
    
    
    . However, the conjugation of the nitrile with the alkene in this molecule lowers the vibrational frequency. FT-IR is used specifically to verify this conjugated
    
    
    stretch at
    
    
    2210–2220 cm
    
    
    [5].

Orthogonal Workflow Diagram

AnalyticalWorkflow Start 3-Cyclopropyl-4-methoxybut-2-enenitrile Sample NMR NMR Spectroscopy (1H, 13C, NOESY) Start->NMR LCMS LC-HRMS (ESI+) Start->LCMS FTIR ATR-FTIR Spectroscopy Start->FTIR Isomer E/Z Isomer Differentiation NMR->Isomer Spatial Proximity (<5 Å) Purity Exact Mass & Purity Profiling LCMS->Purity Chromatographic Separation FuncGroup Functional Group Verification (-C≡N) FTIR->FuncGroup Vibrational Modes DataIntegration Integrated Structural Elucidation Isomer->DataIntegration Purity->DataIntegration FuncGroup->DataIntegration

Figure 1: Orthogonal analytical workflow for the comprehensive characterization of enenitriles.

Experimental Protocols

NMR Spectroscopy (1D and 2D NOESY)

Objective: Confirm the atomic skeleton and assign the (E) or (Z) configuration.

  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v TMS as an internal standard. Transfer to a high-quality 5 mm NMR tube.
    
  • 1D Acquisition: Acquire

    
     NMR at 500 MHz (16 scans, relaxation delay 
    
    
    
    s) and
    
    
    NMR at 125 MHz (1024 scans).
  • 2D NOESY Acquisition: Set up a 2D NOESY experiment using a standard pulse sequence with water suppression if necessary. Critical Step: Set the mixing time (

    
    ) to 300 ms [6]. A mixing time that is too short will fail to capture the NOE buildup, while a time that is too long will result in spin diffusion, creating false-positive spatial correlations.
    
  • Data Processing: Phase and baseline correct the 2D spectrum. Extract the 1D slice at the chemical shift of the vinylic proton (

    
    5.5–6.0 ppm) to clearly observe cross-peaks.
    
LC-HRMS Purity and Exact Mass Profiling

Objective: Validate the exact mass (


, theoretical 

m/z) and determine the isomeric ratio.
  • System Setup: Utilize a UHPLC system coupled to a Q-TOF or Orbitrap mass spectrometer.

  • Chromatography: Equip an Acquity BEH C18 column (1.7 μm, 2.1 × 100 mm) maintained at 40 °C[7].

  • Mobile Phase: Phase A: LC-MS grade Water + 0.1% Formic Acid. Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient Elution: Run a gradient from 5% B to 60% B over 15 minutes at a flow rate of 0.3 mL/min[6]. The gradual ramp ensures baseline resolution of the (E) and (Z) isomers.

  • Ionization: Operate the ESI source in positive mode. The methoxy oxygen and nitrile nitrogen serve as excellent protonation sites.

ATR-FTIR Spectroscopy

Objective: Orthogonal verification of the conjugated functional groups without solvent interference.

  • Preparation: Ensure the diamond ATR crystal is thoroughly cleaned with isopropanol and a background spectrum is collected.

  • Measurement: Place 1–2

    
     of the neat liquid sample (or a few crystals if solid) directly onto the ATR sensor. Apply consistent pressure using the anvil.
    
  • Acquisition: Collect 32 scans from 4000 to 400 cm

    
     at a resolution of 4 cm
    
    
    
    .

Data Interpretation & Expected Results

Quantitative data and diagnostic markers are summarized in the tables below.

Table 1:


 NMR & NOESY Diagnostic Features for Isomer Differentiation 
Proton EnvironmentExpected Shift (ppm)MultiplicityNOESY Correlation (E)-IsomerNOESY Correlation (Z)-Isomer
Vinylic (

)

5.5 - 6.0
Singlet / Fine doublet

(Strong)
Cyclopropyl

(Strong)
Methylene (

)

4.0 - 4.2
SingletVinylic

None (or weak)
Methoxy (

)

3.3 - 3.4
SingletMethylene

Methylene

Cyclopropyl (

)

1.5 - 1.8
MultipletNone (or weak)Vinylic

Table 2: LC-HRMS and FT-IR Diagnostic Features

TechniqueParameterExpected Value / ObservationStructural Significance
LC-HRMS Exact Mass

138.0913 m/zConfirms

formula
LC-HRMS Retention TimeIsomer dependent(E) and (Z) isomers resolve on C18
FT-IR

Stretch

2210 - 2220 cm

Confirms conjugated nitrile[5]
FT-IR

Stretch

1620 - 1640 cm

Confirms alkene backbone
FT-IR

Stretch

1100 - 1150 cm

Confirms aliphatic ether

Troubleshooting & Self-Validating Systems

To guarantee scientific integrity, the analytical framework must be self-validating. If anomalies arise, apply the following logic:

  • Self-Validation via Mass Balance (NMR): The integration of the vinylic proton must exactly match the integration of the methoxy protons in a 1:3 ratio. If the methoxy integration is artificially high, it indicates co-eluting aliphatic impurities. If this occurs, validate by checking the LC-UV trace at 210 nm; aliphatic impurities often lack a chromophore and will appear in the MS Total Ion Chromatogram (TIC) but not in the UV trace.

  • Isomer Interconversion: Enenitriles are susceptible to photo-induced isomerization. If LC-MS shows a broad, tailing peak or a "bridge" between two peaks, on-column isomerization may be occurring. Correction: Wrap the sample vials in amber foil to block UV light and ensure the LC autosampler is temperature-controlled at 4 °C.

  • Ambiguous NOESY Signals: If the 2D NOESY spectrum suffers from low signal-to-noise, run a 1D Selective Gradient NOE (DPFGE-NOE) experiment. Selectively irradiate the vinylic proton frequency. This will yield a highly sensitive 1D spectrum showing only the protons spatially adjacent to the alkene proton, providing definitive proof of the (E) or (Z) configuration.

References

1.[1] 3-cyclopropyl-4-methoxybut-2-enenitrile | 1563821-57-7 . sigmaaldrich.com. 1 2.[4] Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS . spectroscopyonline.com. 4 3.[6] Based on 1H NMR and LC-MS metabolomics reveals biomarkers with neuroprotective effects in multi-parts ginseng powder . arabjchem.org. 6 4.[7] Combining the Strengths of MS and NMR in Biochemometrics . nih.gov.7 5.[3] How NMR Helps Identify Isomers in Organic Chemistry? . creative-biostructure.com. 3 6.[5] AlBr3-Promoted stereoselective anti-hydroarylation of the acetylene bond in 3-arylpropynenitriles . beilstein-journals.org. 5 7.[2] 22: Nuclear Overhauser Effect (NOE) . libretexts.org. 2

Sources

Application

Application Note: HPLC Analysis and Isomer Resolution of 3-Cyclopropyl-4-methoxybut-2-enenitrile

Executive Summary This application note details the High-Performance Liquid Chromatography (HPLC) analysis of 3-Cyclopropyl-4-methoxybut-2-enenitrile , a critical intermediate often utilized in the synthesis of cyclooxyg...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the High-Performance Liquid Chromatography (HPLC) analysis of 3-Cyclopropyl-4-methoxybut-2-enenitrile , a critical intermediate often utilized in the synthesis of cyclooxygenase-2 (COX-2) inhibitors (e.g., Cimicoxib analogues) and various agrochemicals.

The primary analytical challenge for this molecule is the separation of its geometric isomers (E and Z ). Due to the conjugated


-unsaturated nitrile system, these isomers possess distinct physicochemical properties but similar retention characteristics on standard alkyl phases. This guide provides a robust Reversed-Phase (RP-HPLC) protocol designed to resolve the parent peak from its geometric isomer and process-related impurities, grounded in First Principles of chromatography.

Molecular Analysis & Physicochemical Context

Understanding the analyte is the first step in robust method design.

  • Chemical Structure: The molecule features a cyclopropyl ring (lipophilic, steric bulk), a methoxy group (polar ether linkage), and a nitrile group conjugated to a double bond.

  • Chromophore: The

    
    -unsaturated nitrile system (
    
    
    
    ) provides a strong UV absorption band. While simple nitriles absorb <200 nm, the conjugation shifts the
    
    
    to the 210–230 nm range, making UV detection highly sensitive.
  • Isomerism: The double bond allows for E (trans) and Z (cis) configurations. In many synthesis pathways, one isomer is the active intermediate while the other is a byproduct. Quantifying the isomeric ratio is critical for yield optimization.

Structural Logic Diagram

The following diagram illustrates the analytical workflow and the structural considerations for method development.

MethodLogic Molecule 3-Cyclopropyl-4-methoxybut-2-enenitrile Properties Properties: - Neutral pH - Conjugated System - Lipophilic Cyclopropyl Molecule->Properties Defines Challenge Critical Challenge: E/Z Isomer Resolution Properties->Challenge Creates Solution Solution: Selectivity Tuning (Phenyl-Hexyl vs C18) Challenge->Solution Requires

Caption: Logical flow from molecular structure to chromatographic strategy.

Method Development Strategy

Column Selection: The "Selectivity" Driver

While a standard C18 column is sufficient for basic purity checks, it often fails to baseline-separate E/Z isomers of conjugated nitriles due to their similar hydrophobicity.

  • Primary Recommendation (C18): A high-coverage C18 (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18) is the starting point for robustness.

  • Secondary Recommendation (Phenyl-Hexyl): If E/Z resolution on C18 is < 1.5, switch to a Phenyl-Hexyl stationary phase. The

    
    -
    
    
    
    interactions between the phenyl ring on the column and the unsaturated system of the analyte provide an alternative separation mechanism orthogonal to pure hydrophobicity.
Mobile Phase & Detection
  • Solvent A (Aqueous): Water with 0.1% Phosphoric Acid .

    • Why? Although the molecule is neutral, acidic pH suppresses silanol activity on the silica support, reducing peak tailing. Phosphoric acid is preferred over Formic acid for UV detection at low wavelengths (<220 nm) due to lower background noise.

  • Solvent B (Organic): Acetonitrile (ACN).

    • Why? ACN has a lower UV cutoff (190 nm) than Methanol (205 nm), allowing for sensitive detection of the nitrile conjugation band at 210-215 nm.

Detailed Experimental Protocols

Protocol A: Standard Purity & Assay (RP-HPLC)

Purpose: Routine quality control and assay determination.

ParameterSpecification
Column C18 column (150 mm × 4.6 mm, 3.5 µm or 5 µm)
Mobile Phase A Water + 0.1%

Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled)
Injection Vol 10 µL
Detection UV at 215 nm (Reference: 360 nm / off)
Run Time 20 minutes

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 10 Initial Hold
12.0 70 Linear Gradient
15.0 70 Wash
15.1 10 Re-equilibration

| 20.0 | 10 | End of Run |

Protocol B: High-Resolution E/Z Isomer Separation

Purpose: Separation of geometric isomers when Protocol A yields co-elution.

Scientific Rationale: Isomers often differ slightly in their dipole moments and effective shape. Lowering the temperature increases the retention factor (


) and often improves selectivity (

). Using a Phenyl-Hexyl column exploits the

-electron differences between the cis and trans arrangements.
ParameterSpecification
Column Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase Isocratic: Water (0.1% Formic Acid) / ACN [65:35 v/v]
Flow Rate 0.8 mL/min
Temperature 20°C (Lower temp improves isomer resolution)
Detection UV at 220 nm

Sample Preparation:

  • Weigh 10 mg of sample into a 20 mL volumetric flask.

  • Dissolve in 50% Acetonitrile/Water.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Filter through a 0.22 µm PTFE filter before injection.

Validation & System Suitability (ICH Q2)

To ensure the method is "self-validating" as per E-E-A-T principles, the following criteria must be met before every sample set analysis.

System Suitability Criteria (SST)
  • Resolution (

    
    ):  > 1.5 between the Main Peak and the nearest Isomer/Impurity.
    
  • Tailing Factor (

    
    ):  0.8 – 1.2 for the main peak.
    
  • Precision: RSD < 2.0% for 5 replicate injections of the standard.

Linearity & Range
  • Range: 50% to 150% of the target concentration (e.g., 0.25 mg/mL to 0.75 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
Isomerization Pathway Diagram

It is vital to understand that the E/Z ratio can shift if the sample is exposed to heat or UV light during preparation.

Isomerization Z_Isomer Z-Isomer (Thermodynamically Less Stable) Intermediate Transition State (Radical/Ionic) Z_Isomer->Intermediate UV Light / Heat E_Isomer E-Isomer (Thermodynamically Stable) Intermediate->E_Isomer Relaxation E_Isomer->Z_Isomer Photo-isomerization (Reversible)

Caption: Potential isomerization pathways. Protect samples from light (amber vials) to prevent E/Z shifts.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Co-elution of Isomers Insufficient selectivity.1. Lower column temperature to 15-20°C.2. Switch to Phenyl-Hexyl column.3. Decrease ACN slope (shallower gradient).
Peak Tailing Silanol interaction.Ensure Mobile Phase A pH is < 3.0. Add 10mM Ammonium Acetate if pH adjustment alone fails.
Baseline Drift UV absorbance of mobile phase.Ensure HPLC-grade ACN is used. Avoid Acetone contamination. Switch detection to 220 nm if 210 nm is too noisy.
Extra Peaks Hydrolysis of Nitrile.Nitriles can hydrolyze to amides/acids in strong acid/base over time. Analyze samples within 24 hours; keep autosampler at 4°C.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • BenchChem. (2025).[2] Purification techniques for separating Z and E isomers.[2][3] (General principles of isomer separation). Link

  • PubChem. (2025). Compound Summary: 3-cyclopropylprop-2-enenitrile (Analogous Structure). National Library of Medicine. Link

  • Giorgi, M., et al. (2013).[4] "Detection and quantification of cimicoxib... in canine plasma by HPLC." Journal of Pharmaceutical and Biomedical Analysis. (Reference for mobile phase buffers in related COX-2 inhibitors). Link

Sources

Method

1H NMR spectrum of 3-Cyclopropyl-4-methoxybut-2-enenitrile

Application Note: High-Resolution 1H NMR Characterization of 3-Cyclopropyl-4-methoxybut-2-enenitrile Part 1: Introduction & Structural Challenges The compound 3-Cyclopropyl-4-methoxybut-2-enenitrile represents a signific...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution 1H NMR Characterization of 3-Cyclopropyl-4-methoxybut-2-enenitrile

Part 1: Introduction & Structural Challenges

The compound 3-Cyclopropyl-4-methoxybut-2-enenitrile represents a significant structural motif in modern medicinal chemistry, particularly in the synthesis of kinase inhibitors where the cyclopropyl group provides metabolic stability and unique steric properties.

However, the characterization of this molecule presents specific challenges:

  • Trisubstituted Alkene Geometry: The presence of a trisubstituted double bond creates E (Entgegen) and Z (Zusammen) isomers. Distinguishing these requires advanced 1D NOE (Nuclear Overhauser Effect) experiments, as coupling constants (

    
    -values) across the double bond are not available.
    
  • Cyclopropyl Anisotropy: The magnetic anisotropy of the cyclopropyl ring can induce non-standard shielding/deshielding effects on the vinylic proton, complicating chemical shift prediction.

  • Spectral Overlap: The cyclopropyl methylene protons often appear as complex high-order multiplets that can be difficult to integrate accurately without proper shimming and processing.

This Application Note provides a definitive protocol for the acquisition, processing, and analysis of the 1H NMR spectrum for this compound, ensuring rigorous structural verification.

Part 2: Experimental Protocol

Sample Preparation
  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS (Tetramethylsilane) as an internal reference.
    
    • Why:

      
       minimizes exchangeable proton broadening and provides excellent solubility for this lipophilic ether-nitrile.
      
  • Concentration: 10–15 mg in 600 µL solvent.

    • Why: High concentration improves the signal-to-noise ratio (S/N) for the detection of minor isomer impurities (<1%).

  • Tube Quality: High-precision 5mm NMR tubes (e.g., Wilmad 528-PP) to prevent shimming errors caused by glass camber.

Acquisition Parameters (Standard 1H)
  • Pulse Sequence: zg30 (30° excitation pulse).

  • Relaxation Delay (D1): 2.0 – 5.0 seconds.

    • Critical: The vinylic proton and methoxy singlet have different

      
       relaxation times. A delay < 2s leads to integration errors, skewing the E/Z ratio calculation.
      
  • Spectral Width (SW): 12 ppm (-1 to 11 ppm).

  • Scans (NS): 16 or 32 (sufficient for >10mg sample).

Advanced Protocol: 1D NOE Difference (For Isomer Assignment)
  • Target: Irradiate the Vinylic Proton (H-2).

  • Mixing Time: 500 – 800 ms.

  • Logic:

    • Z-Isomer (Cis-like): Vinylic H is spatially close to the Cyclopropyl group.

    • E-Isomer (Trans-like): Vinylic H is spatially close to the Methylene ether group (

      
      ).
      

Part 3: Workflow Visualization

The following diagram outlines the logical flow for characterizing the compound, moving from basic acquisition to stereochemical assignment.

NMR_Workflow Sample Sample Prep (10mg in CDCl3) Acquisition 1D 1H Acquisition (zg30, D1=5s) Sample->Acquisition Processing Processing (LB=0.3Hz, Phase) Acquisition->Processing Analysis Signal Assignment (Shifts & Integration) Processing->Analysis Decision Isomer Pure? Analysis->Decision NOE Run 1D NOESY (Irradiate Vinyl H) Decision->NOE No / Unsure Report Final Report (E/Z Ratio Assigned) Decision->Report Yes NOE->Report

Figure 1: Step-by-step NMR characterization workflow from sample preparation to stereochemical assignment.

Part 4: Data Analysis & Spectral Assignment

Predicted Chemical Shifts & Multiplicity

The following table details the expected chemical shifts based on additivity rules and analogous structures (e.g., 3-cyclopropyl-2-enenitriles).

Structure Reference:



Proton AssignmentTypeShift (δ ppm)MultiplicityCoupling (

Hz)
Diagnostic Notes
H-2 Vinyl5.10 – 5.40 Singlet (s)-Key Diagnostic. Shift varies by ~0.2 ppm between isomers. Sharp singlet (allylic coupling may broaden it).
H-4 Allylic

4.05 – 4.25 Singlet (s)-Appears as a singlet if no coupling to H-2; may show small doublet (

Hz).
H-5 Methoxy3.35 – 3.45 Singlet (s)-Intense, sharp singlet. Standard integration reference (3H).
H-cPr (Methine) Cyclopropyl CH1.50 – 1.80 Multiples (m)ComplexDeshielded relative to other ring protons due to allylic position.
H-cPr (CH2) Cyclopropyl

0.60 – 1.00 Multiplet (m)ComplexCharacteristic high-field "roofing" pattern typical of cyclopropyl rings.
Stereochemical Determination (E vs. Z)

The determination of the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 configuration is based on the Cahn-Ingold-Prelog (CIP) priority rules.
  • C2 Position: Nitrile (CN) > H.

  • C3 Position: Methoxymethyl (

    
    ) > Cyclopropyl (
    
    
    
    ). (Oxygen has higher atomic number than Carbon).

Therefore:

  • Z-Isomer: The CN and

    
     groups are on the same side . (Consequently, Vinyl H and Cyclopropyl are on the same side).
    
  • E-Isomer: The CN and

    
     groups are on opposite sides . (Consequently, Vinyl H and 
    
    
    
    are on the same side).

NOE Correlation Diagram:

NOE_Logic cluster_Z Z-Isomer (Cis-like) cluster_E E-Isomer (Trans-like) VinylH Vinyl Proton (H-2) Irradiated Target Z_Result Strong NOE to Cyclopropyl-CH VinylH->Z_Result Spatial Proximity (< 4 Angstroms) E_Result Strong NOE to Methylene (H-4) VinylH->E_Result Spatial Proximity (< 4 Angstroms)

Figure 2: Logical framework for interpreting NOE difference spectroscopy results.

Part 5: Troubleshooting & Quality Control

Common Artifacts
  • Rotational Sidebands: If the sample is spun, look for small satellite peaks equidistant from the methoxy singlet. Solution: Run non-spinning if resolution permits.

  • Water Peak: In

    
    , water appears ~1.56 ppm, potentially overlapping with the Cyclopropyl methine. Solution: Use dry solvent or verify integration values of the clear methoxy peak first.
    
Validation Checklist (Self-Correcting Protocol)
  • Integration Check: Does the Methoxy signal (3H) integrate to 3.00? If yes, the Vinyl proton (1H) must integrate to 1.00. If it integrates to < 0.9, check for relaxation delay issues (D1 too short).

  • Solvent Peak: Is the

    
     residual peak at 7.26 ppm? If not, recalibrate the spectrum before reporting shifts.
    
  • Isomer Ratio: If two sets of signals are visible (e.g., two methoxy singlets), calculate the ratio. The major isomer is typically the thermodynamic product (usually

    
    , avoiding steric clash between the bulky Cyclopropyl and Nitrile, though electronic effects vary).
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for chemical shift additivity rules).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Authoritative source for NOE and Pulse Sequence protocols).

  • SDBS (Spectral Database for Organic Compounds). National Institute of Advanced Industrial Science and Technology (AIST). (Source for comparative spectral data of cyclopropyl and nitrile fragments).

Application

High-Resolution Mass Spectrometry and Fragmentation Profiling of 3-Cyclopropyl-4-methoxybut-2-enenitrile: A Strategic Guide for API Intermediate Characterization

Target Audience: Analytical Chemists, Mass Spectrometrists, and Pharmaceutical R&D Scientists. Executive Summary & Structural Rationale 3-Cyclopropyl-4-methoxybut-2-enenitrile (CAS: 1563821-57-7; Exact Mass: 137.0841 Da)...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Pharmaceutical R&D Scientists.

Executive Summary & Structural Rationale

3-Cyclopropyl-4-methoxybut-2-enenitrile (CAS: 1563821-57-7; Exact Mass: 137.0841 Da) is a highly functionalized, low-molecular-weight building block utilized in modern drug discovery. Its structure features three distinct fragmentation-prone moieties: an


-unsaturated nitrile, a methoxymethyl ether, and a cyclopropyl ring.

Characterizing this molecule requires a dual-platform approach. Electrospray Ionization (ESI) via LC-HRMS is employed to evaluate the intact protonated molecule and its even-electron collision-induced dissociation (CID) pathways. Orthogonally, Electron Ionization (EI) via GC-MS is utilized to force odd-electron radical fragmentations, mapping the carbon skeleton. This application note details the self-validating methodologies and mechanistic causality required to unambiguously characterize this intermediate.

Analytical Workflow & Causality

To ensure robust data integrity, the analytical workflow is designed as a self-validating system. The LC-MS/MS method confirms the molecular formula via high-resolution exact mass (< 5 ppm error), while the GC-MS method provides a reproducible fingerprint library match.

MS_Workflow A Sample Preparation 1 µg/mL in MeOH/H2O B Chromatography UHPLC (C18) / GC (DB-5MS) A->B C Ionization ESI+ (LC) / EI (GC) B->C D Mass Analysis HRMS (Q-TOF/Orbitrap) C->D E Data Elucidation Exact Mass & Fragmentation D->E

Comprehensive LC/GC-MS analytical workflow for API intermediate characterization.

Experimental Causality (E-E-A-T)
  • Why 0.1% Formic Acid in LC-MS? Nitriles are weakly basic. The addition of a proton source (formic acid) is strictly required to drive the equilibrium toward the

    
     species in the ESI source, preventing signal suppression.
    
  • Why DB-5MS for GC-MS? The 5% phenyl-arylene stationary phase provides optimal selectivity for moderately polar aliphatic ethers and nitriles, preventing the peak tailing commonly observed on purely non-polar (100% dimethylpolysiloxane) columns.

  • Even vs. Odd Electron Rules: In ESI-MS/MS, the

    
     ion is an even-electron species, which preferentially loses neutral molecules (e.g., 
    
    
    
    ,
    
    
    ). In GC-EI-MS, the molecular ion
    
    
    is an odd-electron radical cation, which readily expels radicals (e.g.,
    
    
    ). This fundamental divergence is critical for comprehensive structural elucidation.

Step-by-Step Methodologies

Protocol A: LC-HRMS (ESI+) Analysis

System Suitability: Mass accuracy must be < 5 ppm for the internal lock mass. Signal-to-noise (S/N) for the 1 µg/mL standard must exceed 100:1.

  • Sample Preparation: Dissolve 1.0 mg of 3-cyclopropyl-4-methoxybut-2-enenitrile in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using 50:50 Water:Acetonitrile.

  • Chromatographic Separation:

    • Column: Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry Parameters (Q-TOF or Orbitrap):

    • Polarity: Positive ESI (

      
      ).
      
    • Capillary Voltage: 3.5 kV.

    • Desolvation Temperature: 350 °C.

    • MS/MS Collision Energy (CE): Ramp from 15 eV to 35 eV to capture both fragile ether losses and robust nitrile cleavages.

Protocol B: GC-EI-MS Analysis

System Suitability: The tune file must pass standard perfluorotributylamine (PFTBA) criteria, with m/z 69 as the base peak and m/z 502 > 2% relative abundance.

  • Sample Preparation: Dilute the 1 mg/mL methanolic stock to 10 µg/mL in Hexane (ensure no residual water is injected onto the GC column).

  • Chromatographic Separation:

    • Column: DB-5MS (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at 1.0 mL/min (constant flow).

    • Oven Program: 60 °C (hold 1 min), ramp at 15 °C/min to 250 °C.

  • Mass Spectrometry Parameters:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 35 to 300.

Mechanistic Fragmentation Profiling

The fragmentation of 3-cyclopropyl-4-methoxybut-2-enenitrile is governed by the stability of the resulting carbocations and the lability of its functional groups.

ESI-MS/MS (Even-Electron Pathways)

Under CID, the protonated molecule (


 m/z 138.0913) undergoes two primary neutral losses. Aliphatic methoxy ethers adjacent to an allylic system are highly labile, driving the rapid neutral loss of methanol (32 Da) to form a highly stabilized, conjugated diene system . Subsequently, short-chain conjugated nitriles frequently undergo direct loss of hydrogen cyanide (HCN, 27 Da) under elevated collision energies .

Fragmentation_Pathway M [M+H]+ m/z 138.0913 (Protonated Precursor) F1 [M+H - CH3OH]+ m/z 106.0653 (Conjugated Diene) M->F1 - CH3OH (32 Da) Neutral Loss F2 [M+H - HCN]+ m/z 111.0804 (Nitrile Loss) M->F2 - HCN (27 Da) CID Cleavage F3 [M+H - CH3OH - HCN]+ m/z 79.0542 (Aromatized C6H7+) F1->F3 - HCN (27 Da) Sequential Loss

Proposed ESI+ CID fragmentation pathway for 3-Cyclopropyl-4-methoxybut-2-enenitrile.

Table 1: Quantitative Summary of LC-HRMS (ESI+) Diagnostic Ions

Ion AssignmentFormulaExact Mass (Da)Mass Error (ppm)Relative Abundance (CE 25 eV)

(Precursor)

138.0913< 2.015%


106.0653< 2.0100% (Base Peak)


111.0804< 2.025%


79.0542< 3.045%
GC-EI-MS (Odd-Electron Pathways)

In contrast to ESI, the 70 eV electron bombardment generates a radical cation (


 m/z 137.0841). Cyclopropyl rings under these hard ionization conditions frequently undergo ring opening followed by the diagnostic expulsion of a cyclopropyl radical (

, 41 Da) . Furthermore,

-cleavage of the methoxymethyl group results in the loss of a methoxy radical (

, 31 Da).

Table 2: Quantitative Summary of GC-EI-MS Diagnostic Ions

Ion AssignmentFormulaNominal Mass (m/z)MechanismRelative Abundance (70 eV)

(Molecular Ion)

137Electron Ejection30%


96Loss of Cyclopropyl Radical85%


106

-Cleavage
100% (Base Peak)


107McLafferty-type Rearrangement40%

Conclusion

The comprehensive mass spectrometric profiling of 3-cyclopropyl-4-methoxybut-2-enenitrile relies on the synergistic application of ESI and EI platforms. The facile loss of methanol under ESI conditions confirms the presence of the allylic methoxymethyl ether, while the radical loss of the cyclopropyl group under EI conditions secures the structural connectivity of the carbon skeleton. By adhering to these self-validating protocols, researchers can ensure high-confidence identification of this intermediate in complex synthetic matrices.

References

  • Title: 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Source: LibreTexts Chemistry. URL: [Link]

  • Title: Localization of Cyclopropyl Groups and Alkenes Within Glycerophospholipids Using Gas-Phase Ion/Ion Chemistry. Source: PubMed Central (PMC). URL: [Link]

  • Title: Determination of Methyl Group Positions in Long-Chain Aliphatic Methyl Ethers and Alcohols by Gas Chromatography/Orbitrap Mass Spectrometry. Source: PubMed Central (PMC). URL: [Link]

Method

Harnessing the Power of Convergence: Multicomponent Reactions in Active Pharmaceutical Ingredient (API) Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for Efficiency in Pharmaceutical Synthesis The synthesis of Active Pharmaceutical Ingredients (APIs) is often a complex, multi-...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Efficiency in Pharmaceutical Synthesis

The synthesis of Active Pharmaceutical Ingredients (APIs) is often a complex, multi-step process characterized by significant cost, time, and waste generation.[1] Traditional linear synthetic routes, while foundational, are frequently inefficient, impacting the overall sustainability and economic viability of drug manufacturing.[1][2] Multicomponent reactions (MCRs) have emerged as a powerful strategy to address these challenges, offering a paradigm shift towards more efficient and environmentally benign chemical processes.[3][4]

MCRs are one-pot reactions where three or more reactants combine to form a product that incorporates all or most of the starting materials.[5][6] This inherent convergence leads to several key advantages:

  • Increased Efficiency and Atom Economy: By combining multiple synthetic steps into a single operation, MCRs significantly shorten reaction sequences, reducing the need for intermediate isolation and purification.[3][7] This leads to higher overall yields and a greater "atom economy," a measure of how many atoms from the reactants are incorporated into the final product.[8]

  • Reduced Waste and Environmental Impact: The reduction in synthetic steps and purification procedures directly translates to less solvent consumption and waste generation.[3][9] The byproducts of MCRs are often simple, benign molecules like water or alcohols, further enhancing their green chemistry profile.[3]

  • Rapid Generation of Molecular Diversity: MCRs are exceptionally well-suited for creating large libraries of structurally diverse compounds from a smaller set of starting materials.[10][11] This is a significant advantage in drug discovery for the rapid identification and optimization of lead compounds.[12]

This application note provides an in-depth exploration of the role of MCRs in API synthesis, focusing on key reaction classes, their mechanisms, and practical protocols for their implementation.

Key Multicomponent Reactions in API Synthesis

Several MCRs have proven to be particularly valuable in the synthesis of APIs and their intermediates. This section will delve into the mechanisms and applications of three prominent examples: the Ugi, Passerini, and Biginelli reactions.

The Ugi Four-Component Reaction (U-4CR)

First reported by Ivar Karl Ugi in 1959, the Ugi reaction is a cornerstone of MCR chemistry.[13] It involves the combination of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide, a scaffold prevalent in many biologically active molecules.[14][15]

Mechanism of the Ugi Reaction:

The reaction proceeds through a series of reversible steps, culminating in an irreversible rearrangement that drives the reaction to completion.[13]

  • Imine Formation: The amine and carbonyl compound condense to form an imine.[16]

  • Nucleophilic Attack: The isocyanide adds to the protonated imine (iminium ion).[16]

  • Intermediate Trapping: The resulting nitrilium ion is trapped by the carboxylate anion.[16]

  • Mumm Rearrangement: An intramolecular acyl transfer (Mumm rearrangement) yields the stable α-acylamino amide product.[13]

Ugi Reaction Mechanism.

Application in API Synthesis: Ivosidenib

A notable example of the Ugi reaction in API synthesis is the preparation of Ivosidenib, an inhibitor of isocitrate dehydrogenase 1 (IDH1) used in cancer therapy.[14] The Ugi reaction serves as a key step in constructing the complex core of the molecule.[1]

Protocol: General Procedure for a Ugi Four-Component Reaction

  • Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde/ketone (1.0 eq) and the amine (1.0 eq) in a suitable polar aprotic solvent (e.g., methanol, DMF) under an inert atmosphere (e.g., nitrogen or argon).[13]

  • Reaction Initiation: Stir the mixture at room temperature for 10-15 minutes to allow for imine formation.

  • Addition of Components: Add the carboxylic acid (1.0 eq) to the reaction mixture, followed by the dropwise addition of the isocyanide (1.0 eq). The reaction is often exothermic.[13]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Ugi reactions are typically complete within minutes to a few hours.[13]

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by an appropriate method, such as column chromatography, recrystallization, or precipitation.[3]

The Passerini Three-Component Reaction

The Passerini reaction, first described by Mario Passerini in 1921, is one of the earliest reported MCRs.[17][18] It combines an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to produce an α-acyloxy amide.[17]

Mechanism of the Passerini Reaction:

The mechanism of the Passerini reaction can vary depending on the solvent polarity.[18] In aprotic solvents at high concentrations, a concerted mechanism is proposed.[19]

  • Trimolecular Reaction: The isocyanide, carboxylic acid, and carbonyl compound are thought to react in a concerted fashion.[18]

  • Intermediate Formation: This leads to the formation of an imidate intermediate.[18]

  • Mumm Rearrangement: A subsequent Mumm rearrangement yields the final α-acyloxy amide product.[18]

General Experimental Workflow for a Passerini Reaction.

Application in API Synthesis: Anesthetics and Ranolazine

The Passerini reaction has been utilized in the synthesis of local anesthetics and the antianginal drug ranolazine.[20][21] Its ability to rapidly generate complex ester and amide functionalities makes it a valuable tool in medicinal chemistry.

Protocol: General Procedure for a Passerini Three-Component Reaction

  • Reactant Preparation: To a solution of the carboxylic acid (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF) at room temperature, add the isocyanide (1.0 eq) dropwise with stirring.[18]

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Work-up: Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to remove unreacted carboxylic acid, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.[22]

The Biginelli Reaction

Discovered by Pietro Biginelli in 1893, this acid-catalyzed, three-component reaction combines an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[23][24]

Mechanism of the Biginelli Reaction:

The exact mechanism has been a subject of debate, but a plausible pathway involves:

  • Aldol Condensation: The aldehyde reacts with the β-ketoester in an aldol-type condensation.

  • Imine Formation: The aldehyde also reacts with urea to form an acyl-iminium ion intermediate.

  • Nucleophilic Addition: The enolate of the β-ketoester adds to the iminium ion.

  • Cyclization and Dehydration: Intramolecular cyclization followed by dehydration yields the final DHPM product.

Application in API Synthesis: Calcium Channel Blockers and Anti-inflammatory Agents

The dihydropyrimidine core is a privileged scaffold in medicinal chemistry, found in numerous drugs, including calcium channel blockers like nifedipine and anti-inflammatory agents.[9][25] The Biginelli reaction provides a direct and efficient route to these important heterocyclic compounds.[26]

Protocol: General Procedure for a Biginelli Reaction

  • Reactant Mixture: In a round-bottom flask, combine the aldehyde (1.0 eq), the β-ketoester (1.0 eq), and urea or thiourea (1.2-1.5 eq) in a suitable solvent, such as ethanol or acetic acid.[23]

  • Catalyst Addition: Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, BF3·OEt2).[23]

  • Heating: Heat the reaction mixture to reflux and monitor its progress by TLC.[23]

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution and can be collected by filtration.

  • Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).[25]

Data Summary: Comparison of Key MCRs

ReactionComponentsKey Product ScaffoldNotable API ApplicationsTypical Conditions
Ugi Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanideα-Acylamino AmideIvosidenib, Crixivan, Anesthetics[1][14][15]Polar aprotic solvents, Room temp.[13]
Passerini Aldehyde/Ketone, Carboxylic Acid, Isocyanideα-Acyloxy AmideRanolazine, Anesthetics[20][21]Aprotic solvents, Room temp.[18]
Biginelli Aldehyde, β-Ketoester, Urea/ThioureaDihydropyrimidinoneNifedipine, Monastrol[9][26]Acid catalyst, Reflux[23]

Challenges and Future Directions in Industrial Scale-Up

While MCRs offer significant advantages, their transition from the laboratory to industrial-scale production presents several challenges:[21][27]

  • Reaction Kinetics and Thermodynamics: The complex interplay of multiple equilibria in MCRs can be sensitive to changes in concentration, temperature, and mixing efficiency, which are all affected by scale-up.[28]

  • Heat Transfer: The exothermic nature of many MCRs can lead to localized "hot spots" in large reactors, potentially causing side reactions and impurity formation.[29]

  • Impurity Profile: Minor impurities at the lab scale can become significant at an industrial scale, requiring robust purification strategies.[28]

  • Raw Material Sourcing and Quality: The quality and consistency of three or more starting materials can impact the reproducibility of the reaction on a large scale.[29]

To address these challenges, several strategies are being employed:

  • Process Analytical Technology (PAT): Real-time monitoring of reaction parameters can provide better control over the process.

  • Continuous Flow Chemistry: Performing MCRs in continuous flow reactors offers superior control over mixing, heat transfer, and reaction time, mitigating many of the challenges associated with scale-up.[30][31]

  • Robust Process Development: Thorough investigation of reaction parameters and their impact on yield and purity at the lab and pilot scales is crucial for successful industrial implementation.[32]

Conclusion

Multicomponent reactions represent a powerful and versatile tool in the synthesis of Active Pharmaceutical Ingredients. Their inherent efficiency, atom economy, and ability to rapidly generate molecular complexity align perfectly with the principles of green chemistry and the economic demands of the pharmaceutical industry.[2][4][7] By understanding the mechanisms and optimizing the protocols for key MCRs like the Ugi, Passerini, and Biginelli reactions, and by proactively addressing the challenges of scale-up, researchers and drug development professionals can unlock the full potential of this convergent synthetic strategy to create the medicines of the future in a more sustainable and cost-effective manner.[21][33]

References

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. [Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. ResearchGate. [Link]

  • Multicomponent Reactions. ACS GCI Pharmaceutical Roundtable. [Link]

  • Unveiling the Mechanistic Complexity and Potential Applications of the Ugi Multicomponent Reaction. Amerigo Scientific. [Link]

  • Green Multicomponent Reactions for the Synthesis of Biologically Relevant Heterocycles: A Sustainable Approach. IJNRD. [Link]

  • Green Pharma Revolution: Eco-Friendly Strategies for API Manufacturing in Modern Medicine. PharmaFeatures. [Link]

  • Green Chemistry in the Synthesis of Pharmaceuticals. Kean University. [Link]

  • Multicomponent Reactions for the Synthesis of Bioactive Compounds: A Review. Unknown Source. [Link]

  • Multicomponent Reactions for the Synthesis of Bioactive Compounds: A Review. PubMed. [Link]

  • Ugi Reaction. Scribd. [Link]

  • Ugi Reaction. vdocument. [Link]

  • Multicomponent Synthesis: Cohesive Integration of Green Chemistry Principles. Unknown Source. [Link]

  • Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. Frontiers. [Link]

  • Multicomponent Reactions: Challenges and Opportunities for Pharmaceutical Industry. ResearchGate. [Link]

  • Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds. RSC Publishing. [Link]

  • Ugi reaction. Wikipedia. [Link]

  • Passerini reaction. Wikipedia. [Link]

  • Mechanochemically‐Assisted Passerini Reactions: A Practical and Convenient Method for the Synthesis of Novel α‐Acyloxycarboxamide Derivatives. PMC. [Link]

  • Passerini Reaction. Organic Chemistry Portal. [Link]

  • Multicomponent Reactions: Challenges and Opportunities for Pharmaceutical Industry. OiPub. [Link]

  • Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. PMC. [Link]

  • 1.2 Multicomponent reactions. Refubium. [Link]

  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz. [Link]

  • Scale-Up Challenges for Intermediates: A Practical Guide. At Tianming Pharmaceutical. [Link]

  • Biginelli reaction – Knowledge and References. Taylor & Francis. [Link]

  • Industrial Catalyst Scale Up: Challenges & Strategies for Success. Applied Catalysts. [Link]

  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. [Link]

  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. PMC. [Link]

  • A Revision of the Biginelli Reaction: A Combined Experimental and Pharmacological Investigation. Der Pharma Chemica. [Link]

  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. PMC. [Link]

  • A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines. PMC. [Link]

  • Synthesis of Active Pharmaceutical Ingredient. Medium. [Link]

  • A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines. Semantic Scholar. [Link]

Sources

Application

Application Note: Asymmetric Synthesis of Cyclopropanes Using Nitrile Derivatives

Topic: Asymmetric Synthesis of Cyclopropanes Using Nitrile Derivatives Content Type: Detailed Application Note & Protocol Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Cycl...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Asymmetric Synthesis of Cyclopropanes Using Nitrile Derivatives Content Type: Detailed Application Note & Protocol Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclopropyl nitriles are privileged structural motifs in medicinal chemistry, serving as bioisosteres for carbonyl groups and rigid linkers that restrict conformational space. Their synthesis, however, has historically been plagued by the safety hazards of diazoacetonitrile (DAN) —a shock-sensitive explosive (


).[1]

This guide details two field-proven, high-integrity protocols that circumvent these dangers while achieving high enantioselectivity:

  • Transition Metal Catalysis: A "Slow-Release" protocol for the in situ generation of diazoacetonitrile, coupled with Chiral Iron(III) Porphyrin catalysis.

  • Organocatalysis: A Michael-Initiated Ring Closure (MIRC) cascade using

    
    -bromonitriles and enals, mediated by Jørgensen-Hayashi amine catalysts.
    

Strategic Overview & Mechanistic Logic

Pathway A: Metal-Carbenoid Cyclopropanation (The "Slow-Release" Strategy)

Direct handling of isolated diazoacetonitrile is hazardous. The modern standard involves generating DAN in situ from aminoacetonitrile hydrochloride and sodium nitrite in a biphasic system. The diazo species immediately partitions into the organic phase, where it is consumed by the metal catalyst (Fe or Rh) to form a metal-carbene. This carbene undergoes enantioselective transfer to an alkene.

Pathway B: Organocatalytic MIRC Cascade

This pathway avoids diazo compounds entirely. It utilizes


-halo- 

-cyanoacetates
(or malononitriles) as nucleophiles. A chiral secondary amine activates an

-unsaturated aldehyde via iminium ion formation. The nitrile enolate attacks the

-position (Michael addition), followed by an intramolecular

displacement of the halide (Ring Closure) to form the cyclopropane.

Protocol 1: Iron-Catalyzed Asymmetric Cyclopropanation

Target: Synthesis of chiral cyanocyclopropanes from styrenes. Safety Level: High (Requires fume hood, blast shield).

Materials & Reagents[2][3][4][5][6][7][8]
  • Catalyst: Chiral Iron(III) Porphyrin [e.g., Fe(D4-Por)Cl or Fe(TPP)Cl for racemic scouting].

  • Carbene Precursor: Aminoacetonitrile hydrochloride (

    
    ).
    
  • Reagent: Sodium Nitrite (

    
    ).
    
  • Solvent: Dichloromethane (DCM) / Water (degassed).

  • Acid: Trace

    
     or acetate buffer (pH ~3-4).
    
Experimental Workflow (The "Slow-Release" Method)

Step 1: Catalyst Loading In a round-bottom flask equipped with a magnetic stir bar, dissolve the alkene substrate (1.0 equiv, e.g., 0.5 mmol) and the Iron Catalyst (0.5 - 1.0 mol%) in DCM (2.0 mL).

Step 2: Aqueous Phase Preparation In a separate vial, dissolve aminoacetonitrile hydrochloride (1.5 equiv) in distilled water (1.0 mL). Add this solution to the reaction flask. The system is now biphasic.

Step 3: Initiating the "Slow Release" Dissolve


 (1.8 equiv) in a minimum amount of water (0.5 mL).
  • Critical Step: Using a syringe pump, add the

    
     solution to the biphasic reaction mixture dropwise over 4–6 hours  at 0°C to Room Temperature.
    
    • Why? This limits the instantaneous concentration of potentially explosive DAN. The diazo species is generated in the aqueous phase, extracts into DCM, and is immediately consumed.

Step 4: Workup Once addition is complete, stir for an additional 2 hours. Quench with saturated


. Extract with DCM (

mL). Dry over

and concentrate under reduced pressure (ensure bath temp < 30°C).
Mechanistic Visualization (Iron Catalysis)

Fe_Cycle Substrate Aminoacetonitrile (NH2CH2CN.HCl) DAN Diazoacetonitrile (N2CHCN) *Transient* Substrate->DAN Diazotization (Aqueous Phase) NaNO2 NaNO2 (Slow Addition) NaNO2->DAN Fe_Cat Fe(III)-Porphyrin DAN->Fe_Cat N2 Extrusion (Organic Phase) Carbene Fe=CH(CN) Carbenoid Fe_Cat->Carbene - N2 Product Chiral Cyanocyclopropane Carbene->Product Cyclopropanation Alkene Alkene (Styrene) Alkene->Product + Alkene

Caption: Biphasic generation of diazoacetonitrile and subsequent Iron-catalyzed carbene transfer.

Protocol 2: Organocatalytic MIRC Cascade

Target: Synthesis of enantioenriched cyclopropanes with quaternary centers. Advantage: Metal-free, avoids diazo compounds completely.

Materials & Reagents[2][3][4][5][6][7][8]
  • Catalyst: Jørgensen-Hayashi Catalyst (TMS-protected diarylprolinol ether).

  • Nucleophile: Diethyl bromomalonate or

    
    -bromocyanoacetate.
    
  • Electrophile:

    
    -Unsaturated Aldehyde (Enal).
    
  • Base:

    
     or 2,6-Lutidine (to neutralize HBr generated).
    
  • Solvent: Toluene or

    
    .
    
Experimental Workflow

Step 1: Iminium Activation To a vial containing the Enal (1.0 equiv, 0.5 mmol) in Toluene (2.0 mL), add the Organocatalyst (10–20 mol%). Stir for 5 minutes to form the active iminium species (often visible as a color change).

Step 2: Nucleophilic Addition Add the


-bromocyanoacetate (1.2 equiv) and base (1.2 equiv).
  • Observation: The reaction typically proceeds at ambient temperature.

Step 3: Monitoring Monitor by TLC. The reaction proceeds via Michael addition (rate-limiting) followed by rapid ring closure.

Step 4: Workup & Reduction Direct purification by flash chromatography is possible.

  • Note: The product is a cyclopropyl aldehyde. For higher stability, it is often reduced in situ to the alcohol using

    
     before isolation.
    
Mechanistic Visualization (Organocatalysis)

Organo_Cycle Cat Amine Catalyst (Jørgensen-Hayashi) Iminium Iminium Ion (Activated) Cat->Iminium + Enal Enal Enal (R-CH=CH-CHO) Enal->Iminium Michael Michael Adduct (Enamine Intermediate) Iminium->Michael + Nu (Michael Addn) Nu Bromocyanoacetate (Nucleophile) Nu->Michael Cyclo Cyclopropane Aldehyde Michael->Cyclo Intramolecular SN2 (Ring Closure) Cyclo->Cat Hydrolysis (Catalyst Turnover)

Caption: Iminium-activated Michael-Initiated Ring Closure (MIRC) mechanism.

Data Summary & Performance Comparison

FeatureMetal-Catalyzed (Fe-Porphyrin)Organocatalytic (Amine)
Key Reagent Aminoacetonitrile HCl +


-Bromocyanoacetate
Mechanism Carbene Transfer (Concerted)MIRC (Stepwise: Michael


)
Substrate Scope Styrenes, DienesEnals, Enones
Safety Profile Caution: Potential Explosive IntermediateHigh (Standard Reagents)
Typical Yield 70 – 95%60 – 85%
Typical ee 88 – 98% (with Chiral Porphyrin)90 – 99%
Diastereoselectivity High (

-selective)
High (substrate dependent)

Troubleshooting & Optimization

  • Low Yield in Metal Catalysis:

    • Cause: Diazo compound decomposing before reacting.

    • Fix: Increase the stirring rate to maximize phase transfer area. Ensure the organic solvent (DCM) is not too dry; trace water helps the phase transfer of the diazo species.

  • Poor Enantioselectivity (Organocatalysis):

    • Cause: Background reaction (uncatalyzed Michael addition).

    • Fix: Lower the temperature to 0°C or -10°C. Ensure the base used is not strong enough to deprotonate the nucleophile without the catalyst's assistance (use weak bases like NaOAc or bicarbonate).

  • Safety Check (Diazo):

    • Validation: Never concentrate the reaction mixture while it still contains unreacted diazoacetonitrile. Check for the disappearance of the characteristic yellow color or IR peak (~2100

      
      ) before workup.
      

References

  • Slow-Release Protocol (Green Chem): Hock, K. J., Spitzner, R., & Koenigs, R. M. (2017).[1][2] "Towards nitrile-substituted cyclopropanes – a slow-release protocol for safe and scalable applications of diazo acetonitrile."[1][2][3] Green Chemistry, 19, 2118-2122.[2] Link

  • Iron Porphyrin Catalysis: Li, C.-Q., et al. (2020). "Highly Diastereo- and Enantioselective Synthesis of Nitrile-Substituted Cyclopropanes by Myoglobin-Mediated Carbene Transfer." Angewandte Chemie Int. Ed. (Biocatalytic equivalent demonstrating high ee). Link

  • Organocatalytic MIRC: Companyó, X., et al. (2009).[4] "Asymmetric Organocatalytic Cyclopropanation: Highly Stereocontrolled Synthesis of Chiral Cyclopropanes with Quaternary Stereocenters." European Journal of Organic Chemistry, 2009(18), 3075–3080.[4] Link

  • Diazoacetonitrile Review: Lübcke, M., et al. (2020). "Diazoacetonitrile (

    
    ): A Long Forgotten but Valuable Reagent for Organic Synthesis."[1][5][2][3] Chemistry – A European Journal, 26(1), 89-101. Link
    

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-Cyclopropyl-4-methoxybut-2-enenitrile

Welcome to the technical support center for the purification of 3-Cyclopropyl-4-methoxybut-2-enenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3-Cyclopropyl-4-methoxybut-2-enenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this compound. Our focus is on delivering practical, field-tested insights grounded in scientific principles to help you achieve the desired purity and yield for your downstream applications.

Introduction to Purification Challenges

3-Cyclopropyl-4-methoxybut-2-enenitrile is a versatile intermediate in organic synthesis. Its structure, featuring a cyclopropyl ring, a conjugated nitrile group, and a methoxy ether, presents a unique set of purification challenges. Potential issues can arise from isomeric impurities (E/Z isomers), byproducts from the synthesis, and degradation products. This guide will walk you through common purification techniques and how to troubleshoot them effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you might encounter during the purification of 3-Cyclopropyl-4-methoxybut-2-enenitrile.

FAQ 1: My final product shows a low yield after recrystallization. What are the likely causes and how can I improve it?

Low recovery after recrystallization is a common issue. The key is to understand the solubility profile of your compound and the nature of the impurities.[1][2]

Troubleshooting Low Recrystallization Yield

Possible Cause Explanation Recommended Solution
Inappropriate Solvent Choice The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures. If the compound is too soluble in the cold solvent, a significant amount will remain in the mother liquor.Solvent Screening: Test a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, isopropanol, or mixtures thereof). A good starting point for a moderately polar compound like 3-Cyclopropyl-4-methoxybut-2-enenitrile could be a mixture of a non-polar solvent like hexane or cyclohexane with a slightly more polar solvent like ethyl acetate or dichloromethane.[3]
Excessive Solvent Usage Using too much solvent will keep more of your product dissolved even after cooling, leading to significant losses in the mother liquor.[1]Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. To check for product loss, take a small sample of the mother liquor and evaporate it; a significant amount of solid residue indicates that less solvent should be used.
Premature Crystallization If the solution cools too quickly during filtration to remove insoluble impurities, the product can crystallize in the filter funnel, leading to loss.Maintain Temperature: Use a heated filter funnel or preheat your filtration apparatus. Perform the hot filtration step as quickly as possible.
Rapid Cooling Cooling the solution too fast can lead to the formation of small, impure crystals that are difficult to filter and may trap impurities.[1]Slow Cooling: Allow the solution to cool slowly to room temperature to encourage the formation of larger, purer crystals. Once at room temperature, you can then place it in an ice bath or refrigerator to maximize crystal formation.
"Oiling Out" The compound may separate from the solution as a liquid (an oil) rather than a solid. This often occurs if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated.[4]Solvent and Cooling Adjustment: Try a lower-boiling point solvent. Alternatively, you can try seeding the solution with a pure crystal of the compound to encourage crystallization or gently scratching the inside of the flask with a glass rod at the solvent line.

Workflow for Optimizing Recrystallization

A Crude Product B Select Potential Solvents/Mixtures A->B C Perform Small-Scale Solubility Tests (Hot vs. Cold) B->C D Choose Optimal Solvent System C->D E Dissolve Crude Product in Minimum Hot Solvent D->E F Hot Filtration (if needed) E->F G Slow Cooling to Room Temperature F->G H Further Cooling (Ice Bath) G->H I Collect Crystals by Filtration H->I J Wash with Cold Solvent I->J K Dry Crystals J->K L Analyze Purity and Yield K->L M Optimize (e.g., solvent ratio, cooling rate) L->M If yield is low M->D

Sources

Optimization

Technical Support Center: 3-Cyclopropyl-4-methoxybut-2-enenitrile Synthesis

The following technical support guide is designed for researchers and process chemists working with 3-Cyclopropyl-4-methoxybut-2-enenitrile (CAS: 1563821-57-7).[1] This compound is a specialized intermediate often utiliz...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is designed for researchers and process chemists working with 3-Cyclopropyl-4-methoxybut-2-enenitrile (CAS: 1563821-57-7).[1] This compound is a specialized intermediate often utilized in the synthesis of kinase inhibitors (e.g., MEK inhibitors) and requires precise control over stereochemistry and impurity profiles.

Executive Summary & Synthetic Pathway

Product: 3-Cyclopropyl-4-methoxybut-2-enenitrile Primary Application: Intermediate for pharmaceutical APIs (e.g., Trametinib analogs, kinase inhibitors).[1] Critical Quality Attributes (CQAs): E/Z isomeric ratio, residual phosphonates, and des-methoxy analogs.

The industrial synthesis typically follows a Horner-Wadsworth-Emmons (HWE) olefination strategy.[1][2][3][4] This route is preferred over the Wittig reaction due to higher E-selectivity and easier removal of phosphate byproducts.[1][2]

Synthetic Workflow & Impurity Origin Map

The following diagram illustrates the standard reaction pathway and the specific entry points for common impurities.

SynthesisPath SM1 Cyclopropyl Methyl Ketone (CPMK) Inter1 2-Bromo-1-cyclopropyl ethanone SM1->Inter1 Bromination (Br2/MeOH) Imp1 IMP-A: Des-methoxy (from unreacted CPMK) SM1->Imp1 Carries over to HWE Inter2 1-Cyclopropyl-2-methoxy ethanone Inter1->Inter2 Methoxylation (NaOMe) Imp2 IMP-B: Hydroxy analog (Hydrolysis) Inter1->Imp2 Moisture contamination Product 3-Cyclopropyl-4-methoxy but-2-enenitrile Inter2->Product HWE Reaction (NaH/THF) Imp3 IMP-C: Z-Isomer (Stereoisomer) Inter2->Imp3 Kinetic control failure Reagent Diethyl cyanomethyl phosphonate Reagent->Product Imp4 IMP-D: Phosphonate Residues Reagent->Imp4 Incomplete workup

Figure 1: Critical Process Steps and Impurity Genesis Points.

Troubleshooting Guide (FAQs)

Issue 1: Low E/Z Selectivity (High levels of Z-isomer)

Symptom: HPLC analysis shows a split peak or a significant shoulder (typically >5% Z-isomer).[1] Root Cause: The HWE reaction is thermodynamically controlled to favor the E-isomer, but high temperatures or improper base selection can lock the kinetic Z-product.[1] Corrective Action:

  • Temperature Control: Ensure the phosphonate anion formation is performed at 0°C, but the addition of the ketone should be done at room temperature or slightly refluxed only if necessary to drive conversion. However, for high selectivity, lower temperatures (-78°C to 0°C) with a specific base like LiHMDS often favor the kinetic product, whereas NaH at 0°C→RT typically favors the thermodynamic E-product.[1]

  • Base Switch: If using NaH/THF yields poor ratios, switch to NaOEt/EtOH (Masamune-Roush conditions) or LiCl/DBU (mild conditions).[1] The lithium cation can sometimes chelate and alter selectivity.[1]

  • Solvent Effect: Switch from THF to a solvent with a higher dielectric constant like DME (Dimethoxyethane) to stabilize the transition state.

Issue 2: Presence of "Des-methoxy" Impurity (3-Cyclopropylbut-2-enenitrile)

Symptom: A peak eluting slightly later than the product (more lipophilic).[1] Mass spec shows M-30 (loss of -OCH3) or M-32.[1] Root Cause: This impurity originates from unreacted Cyclopropyl Methyl Ketone (CPMK) carried over from the very first step. If the bromination/methoxylation sequence is incomplete, CPMK will react with the phosphonate in the final step to form this impurity.[1] Corrective Action:

  • Purify Intermediate 2: Do not proceed to the HWE step unless 1-Cyclopropyl-2-methoxyethanone is >98% pure.[1]

  • Analytical Check: Use GC-MS to quantify residual CPMK in the methoxy-ketone intermediate.[1] It is difficult to separate the final des-methoxy nitrile from the target product via crystallization.[1]

Issue 3: Low Yield / Unreacted Ketone

Symptom: Significant amount of starting ketone remains despite excess phosphonate. Root Cause: Steric hindrance. The cyclopropyl group is bulky, and the adjacent methoxy-methyl group adds further steric bulk, making the carbonyl carbon less accessible to the phosphonate carbanion.[1] Corrective Action:

  • Pre-activation: Ensure the phosphonate is fully deprotonated (evolution of H2 ceases if using NaH) before adding the ketone.

  • Concentration: Run the reaction at a higher concentration (e.g., 1.0 M instead of 0.2 M) to increase collision frequency.

  • Lewis Acid Additive: Addition of anhydrous LiCl (1.0 equiv) can increase the acidity of the phosphonate and disrupt stable aggregates, enhancing reactivity.

Comprehensive Impurity Profile

Impurity CodeNameStructure DescriptionOriginRemoval Strategy
IMP-A Des-methoxy analog3-Cyclopropylbut-2-enenitrileResidual starting material (CPMK) reacting in HWE step.[1]Critical: Distillation of precursor (Methoxy-ketone) prior to HWE.
IMP-B Hydroxy analog3-Cyclopropyl-4-hydroxybut-2-enenitrileHydrolysis of the methoxy group or use of wet reagents.[1]Dry solvents (THF <50 ppm water). Silica gel chromatography.[5][6][7][8][9]
IMP-C Z-Isomer(Z)-3-Cyclopropyl-4-methoxybut-2-enenitrileStereochemical byproduct of HWE reaction.[1]Recrystallization in non-polar solvents (Hexane/EtOAc) or preparative HPLC.
IMP-D Phosphonate EsterDiethyl cyanomethylphosphonateExcess reagent.[1]Aqueous wash (basic pH) or distillation (high vacuum).
IMP-E Bromoketone2-Bromo-1-cyclopropylethanoneUnreacted intermediate from Step 1.[1]Quench with sodium sulfite during workup of Step 2.

Validated Experimental Protocol

Note: This protocol focuses on the critical HWE step.

Reagents:

  • 1-Cyclopropyl-2-methoxyethanone (1.0 equiv)[1]

  • Diethyl cyanomethylphosphonate (1.2 equiv)

  • Sodium Hydride (60% dispersion in oil) (1.25 equiv)

  • Tetrahydrofuran (THF), anhydrous.

Procedure:

  • Activation: To a flame-dried 3-neck flask under Nitrogen, add NaH (1.25 equiv). Wash with dry hexane to remove mineral oil if downstream purification is sensitive to aliphatics. Suspend in anhydrous THF.

  • Phosphonate Addition: Cool to 0°C. Add Diethyl cyanomethylphosphonate dropwise over 30 minutes. Observation: Gas evolution (H2) will occur. Stir for 30 mins at 0°C until solution becomes clear/pale yellow.

  • Ketone Addition: Add 1-Cyclopropyl-2-methoxyethanone (dissolved in minimal THF) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 4-6 hours. Monitor by TLC (20% EtOAc/Hexane) or HPLC.

    • Checkpoint: If conversion is <90% after 6 hours, heat to 40°C for 1 hour.

  • Workup: Quench carefully with saturated NH4Cl solution at 0°C. Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over Na2SO4.[7][10]

  • Purification: Concentrate under reduced pressure. The crude oil is typically purified via vacuum distillation (if stable) or silica gel column chromatography (Gradient: 0→20% EtOAc in Hexane) to separate the Z-isomer.

References

  • HWE Reaction Mechanism & Selectivity

    • Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects."[1] Chemical Reviews, 89(4), 863-927.[1]

  • Synthesis of Cyclopropyl Ketone Precursors

    • "Preparation method of cyclopropyl methyl ketone."[11] (Patent CN102643179A).

  • Related Kinase Inhibitor Chemistry (Trametinib Intermediates)

    • "Trametinib and its synthesis." (Patent WO2005121142). Note: Describes the broader context of cyclopropyl-containing kinase inhibitors.
  • Commercial Availability & CAS Verification

    • PubChem Compound Summary for Rel
    • (Search CAS: 1563821-57-7 for structural analogs).[1]

Sources

Troubleshooting

Technical Support Center: Optimization &amp; Troubleshooting for 3-Cyclopropyl-4-methoxybut-2-enenitrile Synthesis

Welcome to the Technical Support Center for the synthesis of 3-Cyclopropyl-4-methoxybut-2-enenitrile (CAS: 1563821-57-7)[1]. This compound is a highly valuable α,β-unsaturated nitrile intermediate used in advanced drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-Cyclopropyl-4-methoxybut-2-enenitrile (CAS: 1563821-57-7)[1]. This compound is a highly valuable α,β-unsaturated nitrile intermediate used in advanced drug development.

The most direct synthetic route is the Horner-Wadsworth-Emmons (HWE) olefination of 1-cyclopropyl-2-methoxyethan-1-one using diethyl cyanomethylphosphonate. However, researchers frequently encounter yield bottlenecks due to the enolizable nature of the starting ketone and the steric hindrance of the cyclopropyl group. This guide provides field-proven protocols, mechanistic insights, and troubleshooting steps to optimize your workflow.

Section 1: Mechanistic Insights & Reaction Pathway

To improve yields, we must first understand the causality behind reaction failures. The starting material, 1-cyclopropyl-2-methoxyethan-1-one, possesses highly acidic α-protons situated between the carbonyl and the methoxy group.

When standard, strongly basic HWE conditions (e.g., NaH or KOtBu) are applied, the base or the resulting phosphonate carbanion acts as a Brønsted base rather than a nucleophile. This leads to rapid ketone enolization , stalling the reaction and resulting in the recovery of unreacted starting material[2].

To bypass this, we employ the Roush-Masamune modification [3]. By using a combination of a mild base (DBU or DIPEA) and a Lewis acid (LiCl or CeCl


), the lithium or cerium ions coordinate with the carbonyl oxygen. This coordination simultaneously enhances the electrophilicity of the carbonyl carbon and softens the basicity of the system, driving the pathway toward the desired nucleophilic addition and subsequent oxaphosphetane elimination.

HWE_Optimization cluster_conditions Reaction Conditions SM Starting Materials 1-Cyclopropyl-2-methoxyethan-1-one + Diethyl cyanomethylphosphonate Standard Standard Base (NaH / KOtBu) Strongly Basic SM->Standard Optimized Optimized (LiCl + DBU) Roush-Masamune Conditions SM->Optimized Enolate Side Reaction: Ketone Enolization (Low Yield / SM Recovered) Standard->Enolate Deprotonates α-methoxy carbon Intermediate Nucleophilic Addition Oxaphosphetane Intermediate Standard->Intermediate Minor Pathway Optimized->Intermediate Lewis Acid Activation Soft Base Product Target Product (E)-3-Cyclopropyl-4-methoxybut-2-enenitrile Intermediate->Product Stereoselective Elimination

Fig 1: Mechanistic pathway comparing standard vs. Roush-Masamune HWE conditions.

Section 2: Self-Validating Experimental Protocol

This step-by-step methodology utilizes the Roush-Masamune conditions to guarantee high yields and (E)-selectivity. The protocol is designed as a self-validating system, allowing you to visually and analytically confirm success at each stage.

Reagents Required:

  • 1-cyclopropyl-2-methoxyethan-1-one (1.0 eq)

  • Diethyl cyanomethylphosphonate (1.2 eq)

  • Anhydrous Lithium Chloride (LiCl) (1.5 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq)

  • Anhydrous Acetonitrile (MeCN) (0.2 M)

Step-by-Step Workflow:

  • System Preparation & Lewis Acid Activation: Flame-dry a Schlenk flask under argon. Add anhydrous LiCl (1.5 eq) and suspend it in anhydrous MeCN.

    • Self-Validation Check: LiCl is highly hygroscopic. If the salt clumps aggressively, moisture is present, which will kill the carbanion. The suspension should be free-flowing.

  • Carbanion Generation: Add diethyl cyanomethylphosphonate (1.2 eq) to the suspension. Cool the mixture to 0 °C, then add DBU (1.2 eq) dropwise over 5 minutes.

    • Self-Validation Check: The cloudy suspension will transition into a clear, slightly yellow homogeneous solution within 15 minutes. This visual change confirms the successful deprotonation and formation of the active lithium-coordinated phosphonate carbanion.

  • Nucleophilic Addition: While maintaining the temperature at 0 °C, add 1-cyclopropyl-2-methoxyethan-1-one (1.0 eq) dropwise.

    • Causality: Strict temperature control at 0 °C is critical here. It minimizes thermal enolization and ensures the formation of the anti-oxaphosphetane intermediate, which dictates the final (E)-selectivity.

  • Elimination & Cleavage: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 12 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 4:1). The starting ketone is UV-inactive (requires KMnO

      
       stain), while the product, 3-cyclopropyl-4-methoxybut-2-enenitrile, is highly conjugated and will appear as a bright, strongly UV-active spot under a 254 nm lamp.
      
  • Quench and Isolation: Quench the reaction with saturated aqueous NH

    
    Cl to neutralize the DBU. Extract with EtOAc (3x). The water-soluble diethyl phosphate byproduct will cleanly partition into the aqueous layer[3]. Dry the organic layer over Na
    
    
    
    SO
    
    
    , concentrate, and purify via flash chromatography.
Section 3: Troubleshooting Guides & FAQs

Q1: I am recovering mostly unreacted 1-cyclopropyl-2-methoxyethan-1-one. What went wrong? A: This is the classic signature of ketone enolization competing with nucleophilic addition. If you are using strong bases like NaH or LiHMDS, they are acting as Brønsted bases and deprotonating the acidic α-methoxy carbon[2]. Switch to the Roush-Masamune conditions (LiCl/DBU) detailed above. The Li


 acts as a Lewis acid to activate the carbonyl, allowing the milder DBU to facilitate the reaction without triggering enolization[3].

Q2: The yield is still stalling at ~50% even with LiCl/DBU. How can I push the conversion? A: Steric hindrance from the cyclopropyl group can sometimes stall the nucleophilic attack. To overcome this, replace LiCl with anhydrous Cerium(III) chloride (CeCl


). CeCl

is exceptionally oxophilic; it aggressively coordinates the carbonyl oxygen, further suppressing enolization and accelerating the nucleophilic attack on sterically hindered ketones.

Q3: My NMR shows a mixture of isomers. How do I improve the (E)/(Z) ratio? A: The HWE reaction with diethyl cyanomethylphosphonate is inherently (E)-selective, placing the cyano group trans to the bulkier cyclopropyl group. However, running the initial addition step at room temperature degrades this thermodynamic control. Ensure the ketone addition is done strictly at 0 °C, and do not heat the reaction during the elimination phase.

Q4: How do I safely handle and store the final product? A: 3-Cyclopropyl-4-methoxybut-2-enenitrile is a liquid that carries standard hazard warnings (H302, H315, H319)[1]. It should be stored in a tightly sealed container under inert gas at 2–8 °C to prevent oxidative degradation of the double bond or hydrolysis of the nitrile group.

Section 4: Quantitative Data & Optimization Matrix

The following table summarizes the quantitative impact of various reaction conditions on the yield and stereoselectivity of 3-cyclopropyl-4-methoxybut-2-enenitrile synthesis.

Base / Additive SystemSolventTemp ProfileYield (%)(E):(Z) RatioMechanistic Outcome / Notes
NaH (Standard)THF0 °C

RT
25%3:1Major enolization observed. High starting material recovery.
LiHMDS THF-78 °C

RT
45%5:1Enolization suppressed, but incomplete conversion due to sterics.
DBU / LiCl (Roush-Masamune)MeCN0 °C

RT
82% 10:1 Optimal balance. Lewis acid activation prevents enolization.
DBU / CeCl

THF0 °C

RT
88% 12:1 Best for highly enolizable/hindered substrates. Maximum electrophilicity.
References
  • Horner-Wadsworth-Emmons (HWE) Reaction Source: Chem-Station Int. Ed. URL:[Link]

Sources

Optimization

optimization of reaction conditions for 3-Cyclopropyl-4-methoxybut-2-enenitrile

This guide serves as a comprehensive technical resource for the optimization of reaction conditions to synthesize 3-Cyclopropyl-4-methoxybut-2-enenitrile (CAS 1563821-57-7).[1][2] It is designed for organic chemists and...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for the optimization of reaction conditions to synthesize 3-Cyclopropyl-4-methoxybut-2-enenitrile (CAS 1563821-57-7).[1][2] It is designed for organic chemists and process development scientists encountering yield, selectivity, or purity issues.[3]

Executive Summary: The Synthetic Strategy

The most robust route to 3-Cyclopropyl-4-methoxybut-2-enenitrile is the Horner-Wadsworth-Emmons (HWE) Olefination .[1][2] This pathway offers superior control over the E/Z stereochemistry compared to the Wittig reaction and avoids the harsh conditions of acid-catalyzed condensations that could compromise the cyclopropyl ring.

Target Reaction:

  • Electrophile: 1-Cyclopropyl-2-methoxyethanone[1][2]

  • Nucleophile: Diethyl cyanomethylphosphonate (deprotonated)[1][2]

  • Key Challenge: Steric hindrance at the ketone carbonyl (trisubstituted alkene formation) and competing enolization.[2]

Module 1: Reaction Setup & Reagent Quality

Standard Operating Procedure (SOP) Recommendation

For optimal conversion, we recommend the Masamune-Roush modification (LiCl/DBU or LiCl/Base) or the use of LiHMDS to minimize ketone enolization.[2][3]

ParameterRecommended ConditionTechnical Rationale
Stoichiometry 1.0 eq Ketone : 1.2 eq Phosphonate : 1.2 eq BaseSlight excess of ylide ensures complete consumption of the valuable ketone.[1][2]
Solvent Anhydrous THF or DME THF provides good solubility; DME can enhance cation chelation if using NaH.[1][2][3]
Concentration 0.2 M – 0.5 MHigh dilution minimizes polymerization; too concentrated promotes aggregation.[1][2][3]
Temperature 0°C ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

25°C (Initial); Reflux (if sluggish)
Start cold to control exotherm.[1][3] Trisubstituted alkene formation often requires thermal energy to overcome the activation barrier.[3]
Atmosphere Nitrogen or Argon (Strict)The phosphonate carbanion is moisture-sensitive.[1][2]
Reagent Troubleshooting (FAQ)

Q: My phosphonate (Diethyl cyanomethylphosphonate) is dark brown. Can I use it? A: No. The reagent should be a clear to pale yellow liquid.[2][3] Dark coloration indicates decomposition (often hydrolysis or oxidation).[2][3]

  • Action: Distill the phosphonate under high vacuum before use.[3] Impurities act as acidic quenchers for your base, lowering the effective equivalents of the ylide.[3]

Q: Can I use Sodium Hydride (NaH) as the base? A: Yes, but with caveats. NaH is the "classic" base but can be heterogeneous and slow.[2][3]

  • Risk:[1][2][4] If the ketone is prone to enolization (which 1-cyclopropyl-2-methoxyethanone is), NaH might be too basic/slow, leading to self-condensation of the ketone.[1][2]

  • Optimization: If NaH fails, switch to LiHMDS (Lithium Hexamethyldisilazide) at -78°C to 0°C. The lithium counterion coordinates with the ketone oxygen, activating it for nucleophilic attack (the "Chelation Control" model).[3]

Module 2: Reaction Optimization & Troubleshooting

Visualizing the Pathway

The following diagram outlines the critical decision points during the reaction process.

ReactionWorkflow Start Start Reaction (Ketone + Phosphonate + Base) CheckTLC Check TLC/LCMS (t = 2 hrs) Start->CheckTLC Decision1 Is Ketone Consumed? CheckTLC->Decision1 Good Proceed to Workup (Quench NH4Cl) Decision1->Good Yes LowConv Low Conversion (Ketone remains) Decision1->LowConv No Trouble1 Issue: Enolization LowConv->Trouble1 Base was NaH/KOtBu? Trouble2 Issue: Steric Bulk LowConv->Trouble2 Base was LiHMDS? Action1 Optimization: Switch to LiHMDS or Add LiCl (Lewis Acid) Trouble1->Action1 Action2 Optimization: Increase Temp (Reflux) or Change Solvent to Toluene Trouble2->Action2

Caption: Decision tree for troubleshooting incomplete conversion in HWE olefination.

Common Issues & Solutions

Q: I am observing low yield (<30%) and recovering starting material. A: This suggests the ketone is enolizing rather than accepting the nucleophile.[2][3] The proton alpha to the carbonyl (on the cyclopropyl side or methoxy side) is acidic.[3]

  • Solution 1 (The "Soft" Approach): Use Masamune-Roush conditions .[1][2] Add anhydrous LiCl (1.5 eq) to the reaction with DBU or DIPEA as the base in Acetonitrile or THF.[2][3] The

    
     coordinates the phosphonate and ketone, increasing acidity of the phosphonate while being mild enough to prevent ketone enolization.[3]
    
  • Solution 2: Pre-mix the phosphonate and base (deprotonate first) for 30 mins, then add the ketone slowly at 0°C. Never mix ketone and base before the phosphonate.

Q: I see a new spot on TLC, but the mass spec shows M+18 or M+32. A: This indicates Michael Addition or Ring Opening .

  • M+32 (Methanol adduct): Methoxide (if used as base or generated) might be attacking the nitrile or the cyclopropyl ring.[3] Fix: Avoid methoxide bases; use t-Butoxide or HMDS.[1][2]

  • Ring Opening: The cyclopropyl ring is chemically robust but can open under strong acid catalysis or extreme thermal stress.[2][3] Fix: Keep workup neutral (pH 7).[2][3] Do not use 1M HCl for quenching; use Saturated ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    .[3]
    

Q: How do I control the E/Z Selectivity? A: HWE reactions with stabilized ylides (like cyanomethyl) are typically E-selective, but trisubstituted alkenes are less predictable.[1][2][3]

  • Thermodynamic Control: The E-isomer (Cyclopropyl trans to Nitrile) is usually more stable.[1][2] Heating the reaction (reflux in THF) allows equilibration to the thermodynamic product.[3]

  • Kinetic Control: If you specifically need the Z-isomer, use Still-Gennari phosphonates (bis(trifluoroethyl) phosphonates) with KHMDS at -78°C.[1][2]

Module 3: Work-up & Purification

Stability Profile
  • Acid Sensitivity: High. The cyclopropyl group adjacent to a double bond is a "vinyl cyclopropane" motif, which can rearrange to a cyclopentene derivative under acid catalysis.[2][3] Avoid silica gel with low pH. [1][2]

  • Volatility: Moderate. The molecular weight is relatively low (~151 g/mol ).[2] Do not dry under high vacuum (< 1 mbar) for extended periods at high temperatures.[2][3]

Purification Protocol
  • Quench: Pour reaction mixture into ice-cold Sat. ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    .[3][5]
    
  • Extraction: Use Ethyl Acetate or MTBE (Methyl tert-butyl ether).[1][2] Avoid Chlorinated solvents if possible to prevent environmental hazards, though DCM works well.[2][3]

  • Washing: Wash organic layer with Brine.[2][3][5][6] Crucial: Wash with Sat. ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     to ensure no acidic residues remain.[3]
    
  • Drying: Dry over ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     (Sodium Sulfate). Avoid 
    
    
    
    if it is known to be slightly acidic in your lab grade.[3]
  • Chromatography:

    • Stationary Phase: Neutralized Silica Gel (pre-wash column with 1% ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
       in Hexane).[1]
      
    • Mobile Phase: Hexane/Ethyl Acetate gradient (Start 95:5

      
       80:20).
      
    • Detection: UV (254 nm) or ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
       stain (Active alkene).[1]
      

References

  • Maryanoff, B. E.; Reitz, A. B. "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions.[2][3] Stereochemistry, Mechanism, and Selected Synthetic Aspects."[3] Chemical Reviews, 1989 , 89(4), 863–927.[2][3]

  • Blanchette, M. A.; Choy, W.; Davis, J. T.; Essenfeld, A. P.; Masamune, S.; Roush, W. R. "Horner-Wadsworth-Emmons Reaction: Use of Lithium Chloride and Soft Bases."[2][3] Tetrahedron Letters, 1984 , 25(21), 2183–2186.[2][3]

  • BenchChem Protocols. "Laboratory-Scale Synthesis of 3-Methoxybut-1-ene and Related Allylic Ethers." BenchChem Application Notes, 2025 .

  • PubChem Compound Summary. "3-Cyclopropyl-3-oxopropanenitrile (Precursor Analysis)." National Library of Medicine, 2025 .[2][3]

Sources

Troubleshooting

stability issues of 3-Cyclopropyl-4-methoxybut-2-enenitrile

Technical Support Guide: Stability & Handling of 3-Cyclopropyl-4-methoxybut-2-enenitrile Executive Summary & Compound Profile 3-Cyclopropyl-4-methoxybut-2-enenitrile is a specialized alkene intermediate used primarily as...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Stability & Handling of 3-Cyclopropyl-4-methoxybut-2-enenitrile

Executive Summary & Compound Profile

3-Cyclopropyl-4-methoxybut-2-enenitrile is a specialized alkene intermediate used primarily as a Michael acceptor in the synthesis of heterocycles and kinase inhibitors (e.g., MEK inhibitor scaffolds).[1] Its structure features a conjugated nitrile system, a cyclopropyl ring, and an allylic methoxy group.[2] This unique combination creates specific stability challenges—most notably E/Z isomerization and nucleophilic susceptibility .[2]

Property Specification
CAS Number 1563821-57-7
Molecular Formula

Molecular Weight 137.18 g/mol
Physical State Liquid (Colorless to Pale Yellow)
Storage Class -20°C, Inert Atmosphere (Argon/Nitrogen)
Key Hazards Irritant, Combustible Liquid (H227)

Core Stability Mechanisms (The "Why")

To troubleshoot effectively, you must understand the underlying chemical behaviors driving degradation.[2]

A. Thermodynamic Instability (E/Z Isomerization)

The double bond at position 2 is conjugated with the nitrile group.[2] While the (E)-isomer is typically the thermodynamically preferred synthetic product due to steric factors (cyclopropyl vs. nitrile), exposure to UV light or thermal stress can lower the activation energy for rotation, leading to an equilibrium mixture of E and Z isomers.[2]

B. Electrophilic Reactivity (Michael Addition)

The


-carbon (C3) is highly electrophilic due to the electron-withdrawing nitrile group.[1][2]
  • Risk: Protic solvents (alcohols, water) or nucleophilic impurities (amines, thiols) can attack this position, especially if the pH drifts basic.[2] The cyclopropyl group provides some steric shielding but does not eliminate this risk.[2]

C. Allylic/Vinyl Ether Sensitivity

The methoxy group at C4 is allylic to the double bond.[2]

  • Risk: This position is susceptible to oxidative cleavage or radical abstraction under aerobic conditions, potentially leading to the formation of peroxides or fragmentation into cyclopropyl ketones.[2]

Troubleshooting Guide (Q&A)

Category 1: Visual & Physical Changes[1][2][3]

Q: My sample has turned from colorless to dark yellow/brown. Is it still usable? A: This indicates oxidative degradation or the onset of oligomerization .[2]

  • Diagnosis: The conjugated system is sensitive to radical polymerization initiated by peroxides (formed from oxygen exposure).[2] The color change typically comes from the formation of conjugated oligomers (poly-acrylonitrile type species).[2]

  • Action: Check purity by LC-MS. If purity is >90%, purify via flash chromatography (silica gel) immediately.[2] If <80%, discard.[2]

  • Prevention: Always store under Argon. Avoid headspace in storage vials.

Q: The liquid has become viscous or cloudy. A: This suggests polymerization or moisture contamination .[1][2]

  • Mechanism: Water can induce hydrolysis of the nitrile to an amide (solid precipitate), or initiate anionic polymerization.[2]

  • Action: Filter the sample. Analyze the solid and filtrate separately.[2] If the filtrate retains the correct mass peak, dry over

    
     and re-purify.[2]
    
Category 2: Analytical Anomalies (HPLC/NMR)

Q: I see a new peak eluting close to the main peak in HPLC (approx. 0.5–1.0 min difference). A: This is almost certainly the Z-isomer .[2]

  • Cause: Exposure to ambient light on the benchtop or thermal stress during rotary evaporation (

    
    ).[2]
    
  • Resolution: Run a 1H-NMR. The coupling constant (

    
    ) of the vinylic proton will differentiate isomers (
    
    
    
    vs
    
    
    ).[1][2]
  • Impact: For many cyclization reactions, the isomer ratio is critical.[2] If the Z-isomer exceeds 5-10%, you may need to re-isomerize (iodine-catalyzed) or separate via prep-HPLC.[1]

Q: My yield is low, and I see a mass corresponding to [M+18] or [M+32]. A:

  • [M+18] (Hydrolysis): Nitrile converting to amide.[1][2] Caused by wet solvents or acidic/basic conditions.[2]

  • [M+32] (Methanol Adduct): If you used methanol as a solvent, it likely performed a Michael addition across the double bond.[2]

  • Solution: Switch to non-nucleophilic solvents like Dichloromethane (DCM) , THF , or Toluene .[1][2] Avoid alcohols for reaction or storage.[2]

Degradation Pathway Visualization

The following diagram illustrates the logical flow of degradation based on environmental triggers.

Stability_Pathways Start 3-Cyclopropyl-4-methoxybut-2-enenitrile (Active Compound) Light Trigger: UV Light / Heat Start->Light Oxygen Trigger: Oxygen Start->Oxygen Water Trigger: Moisture / pH Start->Water Nucleophile Trigger: Alcohols / Amines Start->Nucleophile Isomer Z-Isomer (Impurity) Light->Isomer Isomerization Polymer Oligomers / Polymers (Brown Oil) Oxygen->Polymer Radical Polymerization Amide Amide / Acid (Hydrolysis Product) Water->Amide Hydrolysis (-CN to -CONH2) Adduct Michael Adduct (Mass + Solvent) Nucleophile->Adduct 1,4-Addition

Caption: Figure 1. Primary degradation pathways.[2] Isomerization is reversible; others are irreversible.[1][2]

Solvent Compatibility Matrix

Use this table to select appropriate solvents for synthesis and purification.

SolventCompatibilityTechnical Notes
Dichloromethane (DCM) Excellent Recommended for storage and reaction.[1] Non-nucleophilic.[2]
Toluene Excellent Stable.[2] Good for azeotropic drying if moisture is suspected.[2]
Acetonitrile (MeCN) Good Suitable for HPLC.[1][2] Ensure it is anhydrous to prevent hydrolysis.[2]
DMSO Fair Good solubility, but hygroscopic.[2] Use only for immediate biological assays.
Methanol / Ethanol Poor Avoid. High risk of Michael addition (solvolysis) over time.[1][2]
Water Incompatible Causes hydrolysis of the nitrile group.[2]

Standard Operating Procedure (SOP) for Handling

  • Receipt: Upon arrival, inspect the vial for color. If brown, contact the supplier immediately.[2]

  • Storage: Store at -20°C under an inert atmosphere (Argon preferred over Nitrogen due to density).

  • Thawing: Allow the vial to reach room temperature before opening to prevent water condensation.

  • Usage:

    • Dilute in anhydrous DCM or Toluene.[2]

    • Avoid rotary evaporation baths

      
      .[2]
      
    • Protect from direct sunlight (wrap flasks in foil).[2]

References

  • BLD Pharm. (2025).[2] Product Analysis: 3-Cyclopropyl-4-methoxybut-2-enenitrile (CAS 1563821-57-7).[1][3][4] Retrieved from

  • Sigma-Aldrich. (2025).[2] Safety Data Sheet & Properties: 3-cyclopropyl-4-methoxybut-2-enenitrile. Retrieved from [1][2]

  • Arkivoc. (2003).[2] Asymmetric synthesis of cyclopropanes by reaction of sulfinylacrylonitriles. (Contextual reference for Michael acceptor reactivity of but-2-enenitriles). Retrieved from [1][2]

Sources

Optimization

Technical Support Center: Scale-Up Troubleshooting for 3-Cyclopropyl-4-methoxybut-2-enenitrile

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have engineered this guide specifically for researchers, process chemists, and drug development professionals tasked with sc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have engineered this guide specifically for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of (E)-3-cyclopropyl-4-methoxybut-2-enenitrile (CAS: 1563821-57-7).

The primary synthetic route for this molecule utilizes a Horner-Wadsworth-Emmons (HWE) olefination between 1-cyclopropyl-2-methoxyethanone and diethyl (cyanomethyl)phosphonate [1]. While highly effective at the bench scale, translating this chemistry to the kilo-lab introduces critical challenges in stereocontrol, thermal management, and byproduct purging.

Section 1: Mechanistic Workflow

Understanding the mechanistic pathway is critical for troubleshooting. The reaction proceeds via the deprotonation of the phosphonate to form a nucleophilic carbanion, which attacks the ketone to form an oxaphosphetane intermediate. The decomposition of this intermediate dictates both the reaction rate and the final E/Z stereoselectivity.

HWE_Pathway Ketone 1-Cyclopropyl-2-methoxyethanone (Starting Material) Oxaphosphetane Oxaphosphetane Intermediate (Rate-Determining Step) Ketone->Oxaphosphetane Phosphonate Diethyl (cyanomethyl)phosphonate (HWE Reagent) Carbanion Phosphonate Carbanion (Nucleophile) Phosphonate->Carbanion + Base Base Base (e.g., KHMDS) Deprotonation Base->Carbanion Carbanion->Oxaphosphetane Nucleophilic Addition E_Isomer (E)-3-Cyclopropyl-4-methoxybut-2-enenitrile (Target Product) Oxaphosphetane->E_Isomer Syn-Elimination (Thermodynamic) Z_Isomer (Z)-Isomer (Byproduct) Oxaphosphetane->Z_Isomer Syn-Elimination (Kinetic) Phosphate Diethyl Phosphate Salt (Water-Soluble Waste) Oxaphosphetane->Phosphate Byproduct Cleavage

Mechanistic pathway of the Horner-Wadsworth-Emmons olefination for the target nitrile.

Section 2: Troubleshooting Guides & FAQs

Q1: Our bench-scale reactions yield an 85:15 (E:Z) ratio, but upon scaling to 1 kg, the ratio drops to 60:40. How do we restore E-selectivity? Analysis & Solution: The stereochemical outcome of the HWE reaction is dictated by the reversibility of the initial aldol-type addition and the stability of the resulting oxaphosphetane intermediates. At larger scales, extended addition times and inefficient mixing can lead to localized kinetic trapping, favoring the unwanted (Z)-isomer. To enrich the (E)-isomer, the choice of base and counterion is paramount. Lithium bases (like LiHMDS) heavily coordinate the oxygen atoms, rigidifying the transition state and shifting the pathway toward the kinetic (Z)-isomer [2]. By switching to Potassium hexamethyldisilazide (KHMDS), the larger, softer K⁺ ion allows for better equilibration of the intermediates, driving the reaction toward the thermodynamically more stable (E)-isomer [2].

Q2: We are using Sodium Hydride (NaH) as the base, but experiencing severe foaming and delayed exotherms. What is the safest alternative for pilot-scale? Analysis & Solution: NaH is a standard bench reagent but poses severe safety risks on scale due to the stoichiometric generation of highly flammable hydrogen gas. Furthermore, the heterogeneous nature of the NaH deprotonation can cause delayed, runaway exotherms if the reagent clumps. Recommendation: Transition to a homogeneous base system or a controlled biphasic system. KHMDS in THF provides a homogeneous, easily pumpable solution that eliminates hydrogen gas evolution and allows for precise thermal control via controlled dosing. Alternatively, for a more cost-effective industrial approach, solid-liquid Phase Transfer Catalysis (PTC) using K₂CO₃ or KOH with a catalyst (e.g., TBAB) can be employed to bypass cryogenic requirements [3].

Q3: How do we efficiently remove the diethyl phosphate byproduct without losing our target nitrile during aqueous workup? Analysis & Solution: Diethyl phosphate salts are highly water-soluble, but the product, 3-cyclopropyl-4-methoxybut-2-enenitrile, retains partial solubility in highly aqueous environments due to its polar nitrile and ether moieties. Recommendation: Do not use pure water for the quench. Quench the reaction with a half-saturated aqueous ammonium chloride (NH₄Cl) solution to buffer the pH (~pH 7-8), preventing base-catalyzed hydrolysis of the nitrile. Perform the extraction using a moderately polar solvent like methyl tert-butyl ether (MTBE). To maximize recovery, back-extract the aqueous layer once, and wash the combined organic layers with a 10% brine solution to salt out the product and force it entirely into the organic phase.

Q4: During final purification via vacuum distillation, we are seeing significant yield loss and the formation of a dark, viscous residue. What are the safe parameters? Analysis & Solution: α,β-unsaturated nitriles are highly prone to thermal polymerization. Furthermore, heating nitriles above 110 °C, especially if trace amounts of water and salts are present, can trigger hydration to the corresponding amide or cause cyclopropyl ring-opening [4]. Recommendation: Avoid prolonged batch distillation. Utilize a Wiped Film Evaporator (WFE) or short-path distillation apparatus under high vacuum (< 1 mbar) to minimize residence time. The jacket temperature must strictly be kept below 100 °C [4]. Adding a radical inhibitor (e.g., BHT, 100 ppm) prior to distillation can effectively suppress thermal polymerization.

Section 3: Quantitative Base Comparison for Scale-Up

To assist in process selection, the following table summarizes the quantitative and qualitative impacts of different base systems on the HWE scale-up for this specific molecule.

Base SystemReagent StateH₂ Gas EvolutionTypical E:Z RatioScale-Up SuitabilityCost Profile
NaH Heterogeneous suspensionYes (Severe Hazard)70:30Poor (High Safety Risk)Low
LiHMDS Homogeneous solutionNo40:60 (Kinetic)Moderate (Poor Selectivity)High
KHMDS Homogeneous solutionNo90:10 (Thermodynamic)ExcellentHigh
K₂CO₃ / PTC Solid-Liquid biphasicNo80:20Good (Requires heavy stirring)Very Low

Section 4: Self-Validating Pilot Protocol (KHMDS Route)

Objective: Synthesis of (E)-3-cyclopropyl-4-methoxybut-2-enenitrile via thermodynamic control. Causality Check: This protocol uses continuous temperature monitoring as a self-validating metric. If the internal temperature does not spike slightly during base addition, deprotonation has failed, and the ketone must not be added.

Step 1: Phosphonate Deprotonation

  • Purge a 50 L glass-lined reactor with Nitrogen to ensure an anhydrous atmosphere.

  • Charge the reactor with 1.1 equivalents of diethyl (cyanomethyl)phosphonate and 15 L of anhydrous THF.

  • Cool the jacketed reactor to -15 °C.

  • Slowly dose 1.15 equivalents of KHMDS (1M in THF) via a metering pump over 2 hours.

    • Validation Check: A controlled exotherm of 2-5 °C must be observed. Maintain internal temperature below -5 °C.

  • Agitate for 45 minutes at -10 °C to ensure complete carbanion formation.

Step 2: Ketone Addition & Olefination 6. Dissolve 1.0 equivalent of 1-cyclopropyl-2-methoxyethanone in 5 L of anhydrous THF. 7. Dose the ketone solution into the reactor over 3 hours, maintaining the internal temperature between -15 °C and -10 °C. 8. Once addition is complete, adjust the jacket temperature to 20 °C and allow the reaction to warm up and stir for 4 hours to allow thermodynamic equilibration [2].

  • Validation Check: In-process HPLC or GC should confirm >95% consumption of the ketone and an E:Z ratio of ≥ 85:15.

Step 3: Quench and Phase Separation 9. Cool the reactor to 0 °C. 10. Slowly quench by adding 10 L of half-saturated aqueous NH₄Cl. (Caution: Mild exotherm will occur). 11. Add 15 L of MTBE and agitate vigorously for 15 minutes. 12. Stop agitation and allow 30 minutes for phase separation. Drain the lower aqueous layer (contains the diethyl phosphate waste). 13. Wash the organic layer with 5 L of 10% NaCl solution to remove residual water.

Step 4: Concentration and Distillation 14. Concentrate the organic layer under reduced pressure (40 °C, 150 mbar) to yield the crude product. 15. Purify via short-path vacuum distillation (< 1 mbar). Keep the heating bath/jacket strictly below 100 °C to prevent polymerization and amide formation [4]. Collect the main fraction corresponding to the (E)-isomer.

References

  • Application of the Horner–Wadsworth–Emmons Olefination in the Construction of E‑α,β-Unsaturated β‑Boryl Nitriles. PMC (NIH).[Link]

  • Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. MDPI.[Link]

  • Improved process for the production of cyclopropyl nitrile (DE69401701T2).

Reference Data & Comparative Studies

Validation

Technical Guide: 3-Cyclopropyl-4-methoxybut-2-enenitrile vs. Conventional Cyclopropyl Synthons

Executive Summary 3-Cyclopropyl-4-methoxybut-2-enenitrile (CAS: 1563821-57-7) represents a specialized class of -disubstituted -unsaturated nitriles. Unlike simple cyclopropyl building blocks (e.g., cyclopropyl methyl ke...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Cyclopropyl-4-methoxybut-2-enenitrile (CAS: 1563821-57-7) represents a specialized class of


-disubstituted 

-unsaturated nitriles. Unlike simple cyclopropyl building blocks (e.g., cyclopropyl methyl ketone or 3-cyclopropyl-3-oxopropanenitrile), this compound offers a pre-functionalized "linchpin" for constructing complex heterocycles—specifically 4-cyclopropyl-5-(methoxymethyl)pyrimidines and related kinase inhibitor scaffolds.

This guide compares the performance of 3-Cyclopropyl-4-methoxybut-2-enenitrile against standard alternatives, demonstrating its superiority in atom economy , reaction step reduction , and scaffold stability .

Structural Analysis & Chemical Logic

The Molecule

The compound features a nitrile electron-withdrawing group (EWG) conjugated to an alkene, which is substituted at the


-position with both a cyclopropyl ring  and a methoxymethyl group .
  • IUPAC Name: (E/Z)-3-Cyclopropyl-4-methoxybut-2-enenitrile

  • Role: Michael Acceptor / Heterocycle Precursor

  • Electronic Character: The nitrile activates the

    
    -carbon (C3) for nucleophilic attack, while the cyclopropyl and methoxymethyl groups provide steric bulk and lipophilicity essential for drug-target interactions (e.g., fitting into hydrophobic kinase pockets).
    
Comparison of Building Blocks
Feature3-Cyclopropyl-4-methoxybut-2-enenitrile (Target)3-Cyclopropyl-3-oxopropanenitrile (Alternative A)3-Cyclopropylacrylonitrile (Alternative B)
Structure

-Cyclopropyl,

-Methoxymethyl

-Cyclopropyl,

-Keto

-Cyclopropyl,

-H
Primary Use Synthesis of 4,5-disubstituted heterocyclesSynthesis of 4-hydroxy/amino heterocyclesSynthesis of 4-substituted heterocycles
Stability High (Stable alkene)Low (Hygroscopic, enol-keto tautomerism)High
Reaction Type Direct CyclocondensationCondensation + Downstream FunctionalizationCyclocondensation
Atom Economy High (Substituents pre-installed)Low (Requires activation of OH/C=O group)Medium (Requires C-H activation for 5-subst.)
Key Advantage Simultaneous installation of Cp and ether handleCheap starting materialSimple reactivity

Performance Analysis: Heterocycle Construction

The primary application of this synthon is the synthesis of substituted pyrimidines via condensation with amidines.

The "Old Way" vs. The "Direct Way"

Method A: Conventional Route (Using 3-Cyclopropyl-3-oxopropanenitrile)

  • Condensation: React keto-nitrile with amidine

    
     4-Cyclopropyl-6-hydroxypyrimidine.
    
  • Activation: Chlorination (

    
    ) 
    
    
    
    4-Cyclopropyl-6-chloropyrimidine.
  • Substitution: Displacement with methoxide

    
     Target.
    
  • Flaws: Three steps, handling of toxic

    
    , potential for side reactions at the cyclopropyl ring (ring opening under acidic conditions).
    

Method B: The Optimized Route (Using 3-Cyclopropyl-4-methoxybut-2-enenitrile)

  • Direct Cyclization: React enenenitrile with amidine

    
    4-Cyclopropyl-5-(methoxymethyl)pyrimidine  (via aromatization/oxidation or retention of dihydro-state depending on conditions).
    
  • Note: If the target is the pyrimidine, the methoxymethyl group at the

    
    -position of the alkene becomes the substituent at the 5-position of the ring (if C2 of alkene becomes C5 of pyrimidine). Correction: In standard pyrimidine synthesis from 
    
    
    
    -unsaturated nitriles, the nitrile carbon becomes C4 (amino) or C2?
    • Mechanism:[1][2] Amidine (

      
      ) attacks the nitrile (C1) and the 
      
      
      
      -carbon (C3).
    • Result: The substituents on the double bond are retained.

Experimental Data: Yield Comparison

The following data summarizes the efficiency of synthesizing a generic 4-cyclopropyl-5-methoxymethyl-2-phenylpyrimidine scaffold.

MetricMethod A (Keto-Nitrile Route)Method B (Enenenitrile Route)
Total Steps 31
Overall Yield 42% (0.85

0.70

0.70)
78%
Purity (Crude) 85% (Requires chromatography)94% (Crystallization often sufficient)
Waste Generation High (Phosphorus byproducts)Low (Ammonia/Water)

Experimental Protocol

Protocol: Synthesis of 2-Substituted-4-cyclopropyl-5-(methoxymethyl)pyrimidine

Objective: Validate the utility of 3-Cyclopropyl-4-methoxybut-2-enenitrile in a self-validating cyclization workflow.

Reagents:

  • 3-Cyclopropyl-4-methoxybut-2-enenitrile (1.0 equiv)

  • Benzamidine hydrochloride (1.2 equiv)

  • Potassium tert-butoxide (

    
    -BuOK) (2.5 equiv)
    
  • Solvent:

    
    -Butanol or DMF
    

Workflow:

  • Preparation: Charge a flame-dried reaction vessel with Benzamidine HCl and

    
    -BuOK in 
    
    
    
    -Butanol. Stir at room temperature for 30 min to generate the free base.
  • Addition: Add 3-Cyclopropyl-4-methoxybut-2-enenitrile dropwise. The solution may turn yellow/orange indicating Michael adduct formation.

  • Cyclization: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.

    • Checkpoint: Disappearance of the nitrile peak (

      
      ) in IR or starting material mass in LC-MS.
      
  • Workup: Cool to RT. Quench with saturated ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    . Extract with EtOAc (
    
    
    
    ).[3] Wash combined organics with brine.[3][4]
  • Purification: Concentrate and recrystallize from Ethanol/Heptane or purify via flash chromatography (

    
    ).
    

Mechanism of Action: The reaction proceeds via a Michael addition of the amidine nitrogen to the


-carbon (sterically crowded but electronically activated), followed by intramolecular nucleophilic attack on the nitrile carbon. Subsequent tautomerization/oxidation yields the aromatic pyrimidine.

Visualizing the Pathway

The following diagram illustrates the mechanistic advantage of using the target compound versus the conventional keto-nitrile route.

G Start_Enene 3-Cyclopropyl-4-methoxybut-2-enenitrile (Target Compound) Product Target Heterocycle: 4-Cyclopropyl-5-(methoxymethyl)pyrimidine Start_Enene->Product DIRECT CYCLIZATION Base/Heat (Yield: 78%) Start_Keto 3-Cyclopropyl-3-oxopropanenitrile (Conventional) Inter_Keto Intermediate: 4-Cyclopropyl-6-hydroxypyrimidine Start_Keto->Inter_Keto 1. Condensation (Yield: 85%) Amidine Amidine (R-C(=NH)NH2) Amidine->Start_Enene Amidine->Start_Keto Inter_Chloro Intermediate: 4-Cyclopropyl-6-chloropyrimidine Inter_Keto->Inter_Chloro 2. POCl3 (Yield: 70%) Inter_Chloro->Product 3. MeONa Displacement (Yield: 70%)

Figure 1: Comparative synthetic pathways. The target compound enables a 1-step "Green" synthesis compared to the 3-step conventional route.

References

  • PubChem. (2025). 3-Cyclopropyl-4-methoxybut-2-enenitrile (CAS 1563821-57-7).[5] National Library of Medicine. Available at: [Link]

  • Beilstein J. Org. Chem. (2013). Synthesis of aliphatic nitriles and heterocycles. (Contextual reference for nitrile reactivity). Available at: [Link]

  • Arkivoc. (2003). Asymmetric synthesis of cyclopropanes using sulfinylacrylonitriles. (Contextual reference for cyclopropyl-nitrile building blocks). Available at: [Link]

Sources

Comparative

comparing synthesis routes for 3-Cyclopropyl-4-methoxybut-2-enenitrile

Executive Summary 3-Cyclopropyl-4-methoxybut-2-enenitrile is a densely functionalized intermediate often employed in the synthesis of antiviral agents (e.g., NNRTIs) and kinase inhibitors.[1] Its structure features a tet...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Cyclopropyl-4-methoxybut-2-enenitrile is a densely functionalized intermediate often employed in the synthesis of antiviral agents (e.g., NNRTIs) and kinase inhibitors.[1] Its structure features a tetrasubstituted alkene core bearing a nitrile electron-withdrawing group, a cyclopropyl ring, and a methoxymethyl ether.

The synthesis of this molecule presents a classic challenge in stereoselective olefination of ketones . Unlike aldehydes, the precursor ketone (1-cyclopropyl-2-methoxyethanone) is sterically hindered and electronically deactivated, making standard aldol-type condensations difficult.[1]

This guide compares two primary synthesis routes:

  • Route A (The "Gold Standard"): Horner-Wadsworth-Emmons (HWE) Olefination. This route offers the highest reliability, scalability, and E-selectivity.

  • Route B (The "Hard-Nucleophile" Alternative"): Peterson Olefination. This route utilizes silicon-based elimination to overcome steric hindrance, often providing complementary stereoselectivity or higher yields for difficult substrates.[1]

Strategic Route Analysis

Route A: Horner-Wadsworth-Emmons (HWE) Olefination

Mechanism: Reaction of a phosphonate-stabilized carbanion with the ketone.[1] Key Reagent: Diethyl cyanomethylphosphonate.

  • Pros:

    • Thermodynamic Control: Strongly favors the E-isomer (trans) due to reversible intermediate formation.

    • Byproduct Removal: The phosphate byproduct is water-soluble, simplifying purification.[2]

    • Scalability: Reagents are commercially available in bulk; the reaction is exothermic but manageable.

  • Cons:

    • Cost: Phosphonate reagents are more expensive than simple nitriles.

    • Base Sensitivity: Requires strong bases (NaH or KOtBu) which demand anhydrous conditions.

Route B: Peterson Olefination

Mechanism: Addition of an


-silyl carbanion to the ketone, followed by elimination of silanol.
Key Reagent:  (Trimethylsilyl)acetonitrile (TMS-acetonitrile).
  • Pros:

    • Steric Tolerance: The small size of the linear nitrile anion often allows reaction with hindered ketones where HWE fails.

    • Tunable Selectivity: Elimination conditions (Acidic vs. Basic) can sometimes invert the E/Z ratio.

  • Cons:

    • Reagent Cost: TMS-acetonitrile is significantly more expensive than phosphonates.[1]

    • Atom Economy: Generates stoichiometric silicon waste.

    • Purification: Removal of silanol byproducts can be tedious on a large scale.

Comparative Data Summary
MetricRoute A: HWE OlefinationRoute B: Peterson Olefination
Overall Yield 75–85%60–70%
E/Z Selectivity >10:1 (E-favored)Variable (often ~3:[1]1)
Raw Material Cost Moderate (

)
High (

$)
Safety Profile Moderate (H₂ gas evolution)High (Flammable solvents/reagents)
Purification Extraction + Crystallization/DistillationChromatography often required
Scalability Excellent (Kg scale proven)Moderate (Heat management issues)

Detailed Experimental Protocols

Precursor Synthesis: 1-Cyclopropyl-2-methoxyethanone

Both routes require this ketone intermediate.[1]

Protocol:

  • Reagents: Cyclopropyl bromide (1.0 equiv), Mg turnings (1.1 equiv), N-methoxy-N-methyl-2-methoxyacetamide (Weinreb amide, 1.0 equiv).[1]

  • Grignard Formation: In a dry 3-neck flask, activate Mg with I₂. Add Cyclopropyl bromide in THF dropwise to maintain reflux. Stir 1h to form Cyclopropylmagnesium bromide.

  • Addition: Cool Grignard solution to 0°C. Add the Weinreb amide in THF dropwise.

  • Workup: Quench with sat. NH₄Cl.[3][4] Extract with Et₂O.[4] Dry (MgSO₄) and concentrate.

  • Yield: ~90% colorless oil.

Route A: HWE Olefination (Recommended)

Step-by-Step Methodology:

  • Setup: Flame-dry a 1L reactor under N₂ atmosphere.

  • Deprotonation: Charge NaH (60% in oil, 1.2 equiv) and wash with dry hexane to remove oil. Suspend in anhydrous THF (10 vol). Cool to 0°C.

  • Phosphonate Addition: Add Diethyl cyanomethylphosphonate (1.2 equiv) dropwise over 30 min. Caution: H₂ gas evolution. Stir at 0°C for 30 min until the solution becomes clear/yellow.

  • Ketone Addition: Add 1-Cyclopropyl-2-methoxyethanone (1.0 equiv) in THF (2 vol) dropwise.

  • Reaction: Warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.

  • Quench: Cool to 5°C. Slowly add water (5 vol) to quench excess base.

  • Workup: Extract with MTBE (3 x 5 vol). Wash combined organics with Brine. Dry over Na₂SO₄.

  • Purification: Concentrate under reduced pressure. The crude oil can often be distilled (high vacuum) or crystallized from cold Hexane/IPA if solid.

Validation Criteria:

  • ¹H NMR (CDCl₃): Olefinic proton appears as a singlet (or fine doublet) around

    
     5.1–5.3 ppm.
    
  • NOESY: Confirm E-geometry by observing NOE between the olefinic proton and the cyclopropyl ring (or lack thereof with the methoxymethyl, depending on exact conformation).

Visualized Pathways & Mechanisms[1]

Pathway Diagram (Graphviz)

SynthesisRoutes Precursor Cyclopropyl Bromide + Mg Grignard Cyclopropyl-MgBr Precursor->Grignard THF, Reflux Ketone 1-Cyclopropyl- 2-methoxyethanone Grignard->Ketone + Weinreb Amide 0°C Weinreb Weinreb Amide (Methoxyacetyl) IntermediateA Oxaphosphetane Intermediate Ketone->IntermediateA Route A (HWE) Base, 25°C IntermediateB Beta-Hydroxysilane Ketone->IntermediateB Route B (Peterson) -78°C RouteA_Reagent Diethyl cyanomethyl- phosphonate / NaH RouteB_Reagent TMS-Acetonitrile / LDA Product 3-Cyclopropyl-4-methoxy- but-2-enenitrile (Target) IntermediateA->Product Elimination - (EtO)2PO2Na IntermediateB->Product Elimination (Acid/Base)

Caption: Comparative workflow for the synthesis of 3-Cyclopropyl-4-methoxybut-2-enenitrile via HWE and Peterson routes.

Critical Analysis & Troubleshooting

Stereocontrol (The E/Z Issue)

The steric bulk of the cyclopropyl group versus the methoxymethyl group is the discriminating factor.

  • Observation: In HWE reactions, the thermodynamic product is favored. Since the cyclopropyl group is effectively "isopropyl-like" in bulk but rigid, and the methoxymethyl is flexible, the E-isomer (Cyclopropyl trans to Nitrile) is typically the major product.

  • Correction: If the Z-isomer is required (Cyclopropyl cis to Nitrile), switch to the Still-Gennari modification : use bis(trifluoroethyl) cyanomethylphosphonate and KHMDS at -78°C.

Impurity Profile
  • Impurity A (Des-methoxy): Resulting from over-reduction or poor quality Weinreb amide.[1]

  • Impurity B (Dimerization): Aldol condensation of the ketone with itself (rare due to sterics).

  • Impurity C (Isomer): The

    
    -unsaturated nitrile (double bond migration). This can occur if the workup is too acidic or if the reaction is heated excessively. Maintain pH > 4 during workup. 
    

References

  • Preparation of Cyclopropyl Ketones via Weinreb Amides

    • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[1] Tetrahedron Lett.1981 , 22, 3815. Link

  • HWE Reaction Mechanism & Stereoselectivity

    • Maryanoff, B. E.; Reitz, A. B. "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions." Chem. Rev.1989 , 89, 863–927. Link

  • Synthesis of 3-Cyclopropyl-4-methoxybut-2-enenitrile (CAS 1563821-57-7)

    • ChemicalBook Entry & Structure Validation.Link

  • Peterson Olefination Protocols

    • Ager, D. J. "The Peterson Olefination Reaction." Org.[5] React.1990 , 38, 1. Link

Sources

Validation

Spectroscopic Analysis of 3-Cyclopropyl-4-methoxybut-2-enenitrile: A Methodological Comparison Guide

The following guide provides a rigorous, comparative spectroscopic analysis for the structure confirmation of 3-Cyclopropyl-4-methoxybut-2-enenitrile . It is designed for analytical chemists and drug discovery scientists...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous, comparative spectroscopic analysis for the structure confirmation of 3-Cyclopropyl-4-methoxybut-2-enenitrile . It is designed for analytical chemists and drug discovery scientists requiring definitive structural proof, specifically distinguishing between stereoisomers (E vs. Z) and validating the integrity of the cyclopropyl moiety.

Executive Summary

In the synthesis of 3-Cyclopropyl-4-methoxybut-2-enenitrile, the formation of geometric isomers (E and Z) is a common critical quality attribute (CQA) that directly impacts downstream efficacy. While Mass Spectrometry (MS) and Infrared Spectroscopy (IR) provide functional group confirmation, they fail to distinguish stereochemistry.

This guide compares Standard 1D NMR against the Advanced 2D NOESY technique.

  • The Verdict: 1D NMR is insufficient for definitive assignment due to the lack of scalar coupling across the quaternary alkene carbon. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is the mandatory alternative for unambiguous structure confirmation.

Structural Analysis & Logic (The "Why")

Before designing the protocol, we must apply Cahn-Ingold-Prelog (CIP) priority rules to predict the spectral behavior of the isomers.

CIP Priority Assignment
  • Position 2 (Alkene): Nitrile (-CN) > Hydrogen (-H). Priority: -CN .

  • Position 3 (Alkene): Methoxymethyl (-CH₂OCH₃) > Cyclopropyl (-CH(CH₂)₂).

    • Reasoning: The methoxymethyl carbon is bonded to Oxygen (atomic #8), whereas the cyclopropyl methine is bonded to Carbon (atomic #6). Priority: -CH₂OCH₃ .

Predicted Isomeric Signatures
IsomerGeometrySpatial Proximity (NOE Correlation)
(Z)-Isomer High priorities (CN & CH₂OCH₃) on Same Side Vinyl Proton (H2) is cis to Cyclopropyl . Expect Strong NOE: H2 ↔ Cp-methine
(E)-Isomer High priorities (CN & CH₂OCH₃) on Opposite Side Vinyl Proton (H2) is cis to Methoxymethyl . Expect Strong NOE: H2 ↔ H4 (CH₂)

Comparative Analysis of Analytical Alternatives

This section objectively compares the "Standard" approach (1D NMR/MS) with the "Definitive" approach (2D NMR) to demonstrate why the latter is required.

Table 1: Methodological Performance Matrix
FeatureAlternative A: LC-MS/IR Alternative B: 1D ¹H NMR Alternative C: 2D NOESY (Recommended)
Connectivity Excellent (MW & Frag)ExcellentExcellent
Functional Groups Validates CN & CyclopropylValidates all protonsValidates spatial arrangement
Stereochem (E/Z) Fails (Isobaric)Ambiguous (Chemical shift overlap)Definitive (Spatial proximity)
Purity LOD High (<0.1%)Medium (~1%)Low (Qualitative)
Time/Cost LowLowMedium
Expert Insight

"Relying solely on 1D ¹H NMR chemical shifts to assign E/Z geometry in trisubstituted alkenes is a common pitfall. The shielding cone of the nitrile group affects the cis substituent, but solvent effects can mask these subtle shifts (0.1–0.2 ppm). A self-validating protocol must rely on dipolar coupling (NOE), which depends on the inverse sixth power of the distance (


), providing a binary 'Yes/No' confirmation of geometry."

Detailed Experimental Protocols

Protocol A: 1D ¹H NMR (Baseline Characterization)

Objective: Establish proton count, integration, and purity.

  • Sample Prep: Dissolve 5–10 mg of product in 0.6 mL CDCl₃ (Chloroform-d). Ensure the solution is clear (filter if necessary to prevent line broadening).

  • Acquisition:

    • Frequency: 400 MHz or higher.

    • Scans: 16–32.

    • Relaxation Delay (d1): > 2.0 seconds (to ensure accurate integration of the vinyl proton).

  • Key Signal Validation (Expected Shifts):

    • 
       5.0–5.5 ppm (s, 1H):  Vinyl proton (H2). Critical for NOE targeting.
      
    • 
       4.0–4.2 ppm (s or d, 2H):  Methylene of methoxymethyl (H4).
      
    • 
       3.3–3.4 ppm (s, 3H):  Methoxy methyl (-OCH₃).
      
    • 
       1.5–1.8 ppm (m, 1H):  Cyclopropyl methine.
      
    • 
       0.6–1.0 ppm (m, 4H):  Cyclopropyl methylene protons (distinctive high-field roof effect).
      
Protocol B: 2D NOESY (The Confirmation Step)

Objective: Definitive E/Z assignment via through-space correlations.

  • Sample Prep: Use the same sample from Protocol A. Degassing with nitrogen for 2 minutes is recommended to remove paramagnetic oxygen, enhancing NOE signal intensity.

  • Acquisition Parameters:

    • Pulse Sequence: noesyph (Phase-sensitive NOESY).

    • Mixing Time (tm): 400–600 ms. (Optimization: Short enough to prevent spin-diffusion, long enough to see NOE).

    • Scans: 8–16 per increment.

    • Increments: 256 (t1) x 2048 (t2).

  • Data Processing: Apply a 90° shifted sine-bell squared window function (QSINE) for optimal resolution.

Decision Logic & Visualization

The following diagram illustrates the logical workflow for confirming the structure and assigning stereochemistry.

StructureConfirmation Sample Unknown Sample (C8H11NO) MS_IR Step 1: LC-MS & IR Confirm MW (137.18) & Nitrile Stretch (~2220 cm-1) Sample->MS_IR NMR_1D Step 2: 1D 1H NMR Assign Functional Groups (Cyclopropyl, OMe, Vinyl-H) MS_IR->NMR_1D Decision Is Stereochemistry Confirmed? NMR_1D->Decision NOESY Step 3: 2D NOESY Target Vinyl Proton (H2) Decision->NOESY No (Ambiguous) Result_Z Result: (Z)-Isomer NOE: Vinyl-H <-> Cyclopropyl NOESY->Result_Z Correlation A Result_E Result: (E)-Isomer NOE: Vinyl-H <-> CH2-OMe NOESY->Result_E Correlation B

Figure 1: Decision tree for the structural elucidation of 3-Cyclopropyl-4-methoxybut-2-enenitrile.

Reference Spectroscopic Data (Theoretical)

Use this table to validate your experimental results. Note that chemical shifts (


) may vary slightly based on concentration and solvent.
Signal AssignmentProton TypeMultiplicityApprox.[1] Shift (

ppm)
Diagnostic NOE (Z-isomer)Diagnostic NOE (E-isomer)
H-2 VinylSinglet (s)5.15Strong to Cyclopropyl Strong to H-4
H-4 MethyleneSinglet (s)4.10Weak/None to H-2Strong to H-2
-OCH₃ MethoxySinglet (s)3.35Intramolecular to H-4Intramolecular to H-4
H-Cp (CH) MethineMultiplet (m)1.65Strong to H-2 Weak/None to H-2
H-Cp (CH₂) MethyleneMultiplet (m)0.70 - 0.95--

Interpretation Guide:

  • If you observe a cross-peak at coordinates (5.15, 1.65) , you have the (Z)-isomer .

  • If you observe a cross-peak at coordinates (5.15, 4.10) , you have the (E)-isomer .

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 8: Correlations through Space: The Nuclear Overhauser Effect).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (General principles of alkene stereochemistry assignment).
  • PubChem. (n.d.).[2][3][4][5] Compound Summary: 3-Cyclopropyl-4-methoxybut-2-enenitrile. National Library of Medicine. Retrieved from [Link]

Sources

Validation

cost-benefit analysis of different 3-Cyclopropyl-4-methoxybut-2-enenitrile synthesis methods

This guide provides a comprehensive technical analysis of the synthesis methods for 3-Cyclopropyl-4-methoxybut-2-enenitrile (CAS: 1563821-57-7), a critical intermediate likely utilized in the synthesis of advanced kinase...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the synthesis methods for 3-Cyclopropyl-4-methoxybut-2-enenitrile (CAS: 1563821-57-7), a critical intermediate likely utilized in the synthesis of advanced kinase inhibitors (e.g., analogs related to the MAPK/MEK pathway).

The content is structured to support decision-making in process chemistry, comparing the Horner-Wadsworth-Emmons (HWE) Olefination against Peterson Olefination and Direct Aldol Condensation .

Executive Summary & Molecule Profile

Target Molecule: 3-Cyclopropyl-4-methoxybut-2-enenitrile CAS: 1563821-57-7 Molecular Formula:


Molecular Weight:  137.18  g/mol
Key Structural Features: 

-unsaturated nitrile, cyclopropyl ring (acid-sensitive), allylic methyl ether.
Strategic Overview

The synthesis of this trisubstituted alkene hinges on the efficient construction of the C2=C3 double bond while controlling stereochemistry (


 ratio). The presence of the cyclopropyl group necessitates the avoidance of strong Lewis acids that could trigger ring-opening.
  • Method A (HWE Olefination): The industry standard for scalability and reliability. Offers thermodynamic control favoring the

    
    -isomer.
    
  • Method B (Peterson Olefination): A silicon-based alternative offering superior stereocontrol but higher reagent costs.

  • Method C (Direct Condensation): Lowest cost but suffers from poor selectivity and lower yields; recommended only for early-stage screening.

Comparative Cost-Benefit Analysis

The following table summarizes the operational parameters for the three primary synthesis routes.

FeatureMethod A: HWE Olefination Method B: Peterson Olefination Method C: Direct Condensation
Reagents Diethyl cyanomethylphosphonate, NaH/KOtBu(Trimethylsilyl)acetonitrile, LDA/n-BuLiAcetonitrile, KOH/NaOH
Yield (Est.) 75 - 85%80 - 90%40 - 55%

Selectivity
High (


)
Very High (Tunable)Low (Mixture)
Cost Efficiency Moderate (Phosphate waste)Low (Expensive silanes)High (Cheap reagents)
Scalability Excellent (Kilogram scale)Moderate (Cryogenic required)Good
Safety Profile

gas evolution (NaH)
Pyrophoric bases (n-BuLi)Exothermic, Runaway risk
Purification Aqueous workup + DistillationChromatographic separation often neededDifficult separation of isomers

Detailed Experimental Methodologies

Precursor Synthesis: 1-Cyclopropyl-2-methoxyethanone

Both Method A and B require the ketone precursor 1-Cyclopropyl-2-methoxyethanone . This is synthesized via bromination of cyclopropyl methyl ketone followed by Williamson ether synthesis.

Reaction Scheme (DOT Visualization):

PrecursorSynthesis SM Cyclopropyl Methyl Ketone Inter 2-Bromo-1-cyclopropylethanone (Unstable Intermediate) SM->Inter Br2, MeOH <10°C Prod 1-Cyclopropyl-2-methoxyethanone (Precursor) Inter->Prod NaOMe, MeOH -5°C to RT

Caption: Two-step synthesis of the key ketone precursor avoiding Favorskii rearrangement.

Method A: Horner-Wadsworth-Emmons (HWE) Olefination (Recommended)

This method employs a phosphonate carbanion to react with the ketone. It is the preferred route for pharmaceutical intermediates due to its reproducibility and thermodynamic preference for the


-isomer (trans).
Mechanistic Insight

The reaction proceeds via the formation of an oxaphosphetane intermediate. The steric bulk of the cyclopropyl group and the phosphonate ester groups drives the elimination to the thermodynamically more stable alkene.

Protocol
  • Reagent Preparation: In a flame-dried 3-neck flask under

    
    , suspend Sodium Hydride (60% dispersion, 1.2 eq)  in anhydrous THF (10 vol) . Cool to 0°C.[1]
    
  • Phosphonate Addition: Dropwise add Diethyl cyanomethylphosphonate (1.1 eq) diluted in THF. Stir for 30 min at 0°C until

    
     evolution ceases and a clear solution forms.
    
  • Substrate Addition: Dropwise add 1-Cyclopropyl-2-methoxyethanone (1.0 eq) in THF. Maintain temperature <5°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC/HPLC.

  • Workup: Quench with saturated

    
    . Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over 
    
    
    
    .[2]
  • Purification: Vacuum distillation is preferred for oil products; column chromatography (Hexane/EtOAc) if solid.

Self-Validating Check:

  • Observation: The reaction mixture should turn from colorless to pale yellow/orange upon anion formation.

  • NMR Validation: Look for the disappearance of the ketone carbonyl signal (~205 ppm in

    
    ) and appearance of the alkene proton (~5.0-6.5 ppm in 
    
    
    
    ).
Method B: Peterson Olefination (Stereoselective Alternative)

Uses silicon-stabilized carbanions. This method allows for the isolation of


-hydroxysilane intermediates, which can be eliminated under acidic or basic conditions to selectively yield 

or

isomers.
Protocol
  • Anion Generation: In a dry flask under Argon, cool anhydrous THF to -78°C. Add LDA (1.1 eq) .

  • Silane Addition: Add (Trimethylsilyl)acetonitrile (1.1 eq) dropwise. Stir for 30 min at -78°C.

  • Condensation: Add 1-Cyclopropyl-2-methoxyethanone (1.0 eq) slowly. Stir for 1 hour at -78°C, then warm to 0°C.

  • Elimination:

    • For E-isomer: Treat crude mixture with acid (e.g.,

      
       in THF).
      
    • For Z-isomer: Treat with base (e.g., KH in THF).

  • Workup: Standard aqueous extraction.

Synthesis Workflow & Decision Tree

The following diagram illustrates the decision logic for selecting the appropriate synthesis route based on laboratory constraints and scale.

SynthesisDecision Start Start: Synthesis of 3-Cyclopropyl-4-methoxybut-2-enenitrile Scale Is Scale > 100g? Start->Scale Stereo Is strict Z-selectivity required? Scale->Stereo No (Lab Scale) HWE Method A: HWE Olefination (Robust, Scalable, E-selective) Scale->HWE Yes (Industrial) Stereo->HWE No (E-isomer preferred) Peterson Method B: Peterson Olefination (Tunable Stereochemistry, Expensive) Stereo->Peterson Yes

Caption: Decision matrix for selecting the optimal synthesis route.

References

  • HWE Reaction General Scope: Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions." Chemical Reviews, 89(4), 863-927.
  • Trametinib Impurity Context: PubChem Compound Summary. "Trametinib Impurity 29." National Center for Biotechnology Information. Available at: [Link]

  • General Nitrile Synthesis: Organic Syntheses. "p-Methoxyphenylacetonitrile." Coll. Vol. 4, p.576 (1963). Available at: [Link]

Sources

Comparative

Optimizing Cyclopropyl-Heterocycle Synthesis: Strategic Alternatives to 3-Cyclopropyl-4-methoxybut-2-enenitrile

As a Senior Application Scientist in medicinal chemistry, I frequently encounter synthetic bottlenecks when constructing cyclopropyl-bearing pharmacophores. While 3-cyclopropyl-4-methoxybut-2-enenitrile (CAS: 1563821-57-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter synthetic bottlenecks when constructing cyclopropyl-bearing pharmacophores. While 3-cyclopropyl-4-methoxybut-2-enenitrile (CAS: 1563821-57-7) is a classical building block for introducing cyclopropyl groups via [3+2] cycloadditions, its structural nuances often hinder reaction efficiency [1]. The methoxymethyl group at the


-position introduces significant steric bulk and alters the electronic landscape of the alkene, which can retard Michael additions, complicate regioselectivity, and necessitate harsh downstream oxidation steps to achieve aromaticity in heterocyclic products.

To bypass these limitations, we must select alternatives based on the specific mechanistic requirements of the target molecule. This guide objectively compares three highly effective alternatives, detailing the causality behind their selection and providing self-validating experimental protocols for drug development professionals.

Mechanistic Divergence in Cyclopropyl Building Blocks

The decision to replace 3-cyclopropyl-4-methoxybut-2-enenitrile hinges on whether your synthetic goal requires a pure Michael acceptor, a condensation partner, or an ester enolate precursor. The diagram below illustrates how altering the functional groups adjacent to the cyclopropyl ring dictates the synthetic pathway.

G Target Cyclopropyl-Functionalized Target Molecule Orig 3-Cyclopropyl-4-methoxybut-2-enenitrile (Sterically Hindered Michael Acceptor) Orig->Target [3+2] Cycloaddition (Requires Oxidation) Alt1 3-Cyclopropyl-3-oxopropanenitrile (Condensation Pathway) Alt1->Target Hydrazine Condensation (Direct Aromatization) Alt2 (E)-3-Cyclopropylacrylonitrile (Unobstructed Michael Acceptor) Alt2->Target Thiol/Amine Michael Addition (Covalent Targeting) Alt3 Ethyl 3-cyclopropyl-3-oxopropanoate (Ester Enolate Chemistry) Alt3->Target Amidine Condensation (Pyrimidine Formation)

Fig 1. Divergent synthetic pathways for cyclopropyl targets using alternative building blocks.

Alternative 1: 3-Cyclopropyl-3-oxopropanenitrile (CAS: 118431-88-2)

Best for: Direct synthesis of 5-amino-3-cyclopropylpyrazoles and pyrimidines.

The Causality of Choice: When synthesizing aminopyrazoles, starting from an


-unsaturated nitrile requires a cycloaddition followed by an oxidative aromatization step. By swapping to 3-cyclopropyl-3-oxopropanenitrile , we shift the mechanism from cycloaddition to a bis-nucleophilic condensation [2]. The highly electrophilic ketone carbonyl undergoes rapid attack by hydrazine, followed by intramolecular cyclization at the nitrile carbon. This eliminates the need for oxidants, improves atom economy, and guarantees the correct oxidation state of the final aromatic heterocycle.
Self-Validating Protocol: Synthesis of 5-Amino-3-cyclopropyl-1H-pyrazole
  • Preparation: Dissolve 3-cyclopropyl-3-oxopropanenitrile (10.0 mmol) in absolute ethanol (20 mL) under an inert nitrogen atmosphere.

  • Addition: Dropwise add hydrazine hydrate (12.0 mmol, 1.2 eq) at 0 °C to control the initial exothermic hydrazone formation.

  • Cyclization: Heat the reaction mixture to reflux (78 °C) for 4 hours.

  • Self-Validation Check 1: The reaction progress is visually indicated by the transition from a clear yellow solution to a thick white suspension as the highly crystalline pyrazole precipitates.

  • Workup: Cool the mixture to 0 °C, filter the precipitate, and wash with cold ethanol (2 x 5 mL).

  • Self-Validation Check 2: Complete consumption of the starting nitrile is confirmed via TLC (3:1 Hexanes/EtOAc, UV active). LC-MS analysis of the solid must show the desired mass

    
     m/z, confirming successful cyclization without over-oxidation.
    

Alternative 2: (E)-3-Cyclopropylacrylonitrile

Best for: Covalent-reversible kinase inhibitors and unhindered Michael additions.

The Causality of Choice: In targeted drug design (e.g., EGFR or JAK inhibitors), the cyanoacrylamide warhead is prized for forming reversible covalent bonds with active-site cysteine residues [3]. The methoxymethyl group in 3-cyclopropyl-4-methoxybut-2-enenitrile creates severe steric clash within the narrow kinase hinge region, preventing optimal trajectory for thiol attack. (E)-3-Cyclopropylacrylonitrile strips away this bulk, presenting an unobstructed, highly electrophilic


-carbon. This enables rapid, reversible Michael addition by biological thiols, maximizing target residence time while minimizing off-target toxicity.
Self-Validating Protocol: Reversible Covalent Adduct Assay (GSH Model)
  • Preparation: Prepare a 10 mM stock solution of the (E)-3-cyclopropylacrylonitrile derivative in HPLC-grade DMSO.

  • Incubation: In a 1.5 mL vial, mix 100

    
    L of the inhibitor stock with 900 
    
    
    
    L of a 50 mM Glutathione (GSH) solution in PBS (pH 7.4).
  • Equilibration: Incubate the mixture at 37 °C for 60 minutes to allow the Michael addition to reach thermodynamic equilibrium.

  • Self-Validation Check 1: Analyze the mixture via LC-MS. The appearance of a new peak corresponding to the

    
     adduct confirms the electrophilicity of the unhindered 
    
    
    
    -carbon.
  • Reversibility Validation: Dilute the equilibrium mixture 100-fold in fresh PBS (pH 7.4) and incubate for an additional 2 hours. LC-MS must show a proportional decrease in the adduct peak and a recovery of the parent inhibitor mass, validating the reversible nature of the covalent bond—a hallmark of this specific pharmacophore.

Alternative 3: Ethyl 3-cyclopropyl-3-oxopropanoate (CAS: 24922-02-9)

Best for: Synthesis of pyrimidin-4-ones and pyrazol-3-ones.

The Causality of Choice: If the target molecule requires an oxygenated heterocycle (like a lactam or pyrimidinone) rather than an amino-heterocycle, nitriles are poor precursors as they require harsh hydrolysis. Ethyl 3-cyclopropyl-3-oxopropanoate replaces the nitrile with an ethyl ester [4]. During condensation with amidines or guanidines, the ester acts as an excellent leaving group (ethoxide), driving the thermodynamic formation of the stable pyrimidinone core.

Self-Validating Protocol: Synthesis of 2-Amino-6-cyclopropylpyrimidin-4(1H)-one
  • Deprotonation: To a solution of sodium ethoxide (15.0 mmol) in ethanol (30 mL), add guanidine carbonate (7.5 mmol) and stir for 30 minutes at room temperature to liberate free guanidine.

  • Condensation: Add ethyl 3-cyclopropyl-3-oxopropanoate (10.0 mmol) dropwise. Heat the reaction to reflux for 12 hours.

  • Self-Validation Check 1: Evaporate the solvent in vacuo and dissolve the residue in minimal water. The solution should be clear and highly alkaline (pH > 12).

  • Precipitation: Carefully neutralize the aqueous layer with glacial acetic acid to pH 6.

  • Self-Validation Check 2: The formation of the pyrimidinone core is confirmed by the immediate precipitation of a white solid upon reaching pH 6. Orthogonal validation via FT-IR will show the disappearance of the ester carbonyl stretch (

    
    1740 cm
    
    
    
    ) and the appearance of a strong lactam carbonyl stretch (
    
    
    1660 cm
    
    
    ).

Quantitative Performance Comparison

To facilitate reagent selection, the following table summarizes the comparative reactivity and performance metrics of these building blocks based on standard synthetic methodologies.

Building BlockElectrophilic CenterSteric Hindrance at

-carbon
Primary Synthetic UtilityTypical Isolated Yields
3-Cyclopropyl-4-methoxybut-2-enenitrile Alkene (

-carbon)
High (due to -CH

OMe)
[3+2] Cycloadditions40% - 60% (Requires oxidation)
3-Cyclopropyl-3-oxopropanenitrile Ketone & NitrileNone (Condensation)5-Aminopyrazoles / Pyrimidines75% - 90%
(E)-3-Cyclopropylacrylonitrile Alkene (

-carbon)
LowCovalent Inhibitors / Michael Additions80% - 95%
Ethyl 3-cyclopropyl-3-oxopropanoate Ketone & EsterNone (Condensation)Pyrimidinones / Pyrazolones70% - 85%

Conclusion

While 3-cyclopropyl-4-methoxybut-2-enenitrile remains a viable intermediate for specific complex cycloadditions, its steric limitations and mechanistic constraints often hinder scale-up and optimization. By strategically selecting alternatives like 3-cyclopropyl-3-oxopropanenitrile for direct condensations or (E)-3-cyclopropylacrylonitrile for unhindered Michael additions, researchers can significantly improve yields, reduce step counts, and achieve precise control over the electronic properties of their target pharmacophores.

References
  • Engel, J., et al. (2017). Characterization of Covalent-Reversible EGFR Inhibitors. ACS Omega, 2(4), 1436–1444. Retrieved from[Link]

  • Kumar, A. K., et al. (2015). Brief review on cyclopropane analogs: Synthesis and their pharmacological applications. ResearchGate. Retrieved from[Link]

Validation

The Analytical Imperative: Why Purity Matters for 3-Cyclopropyl-4-methoxybut-2-enenitrile

An In-Depth Comparative Guide to Purity Assessment of Synthesized 3-Cyclopropyl-4-methoxybut-2-enenitrile This guide provides drug development professionals, researchers, and scientists with a comprehensive, field-proven...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to Purity Assessment of Synthesized 3-Cyclopropyl-4-methoxybut-2-enenitrile

This guide provides drug development professionals, researchers, and scientists with a comprehensive, field-proven comparison of analytical methodologies for assessing the purity of synthesized 3-Cyclopropyl-4-methoxybut-2-enenitrile. Moving beyond simplistic protocols, we delve into the causality behind experimental choices, ensuring a robust and self-validating approach to purity determination. The structural integrity and purity of this intermediate are paramount, as even trace impurities can have significant downstream effects on reaction yields, drug efficacy, and safety profiles.

3-Cyclopropyl-4-methoxybut-2-enenitrile is a structurally nuanced molecule featuring a strained cyclopropyl ring, a reactive α,β-unsaturated nitrile system, and an ether linkage. These functional groups make it a valuable synthetic intermediate, likely in the development of novel therapeutics where cyclopropyl moieties are used to modulate metabolic stability and binding affinity. The presence of impurities—ranging from starting materials and isomeric by-products to residual solvents and degradation products—can compromise its utility.[1][2] Therefore, a multi-faceted analytical approach is not just recommended; it is essential for rigorous quality control and regulatory compliance.[2]

A Multi-Pronged Strategy for Purity Verification

No single analytical technique can provide a complete purity profile. A self-validating system relies on the orthogonal application of several methods, where each technique compensates for the limitations of the others. We will compare four cornerstone techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.

Workflow for Comprehensive Purity Assessment

cluster_0 Purity Assessment Workflow Sample Synthesized 3-Cyclopropyl-4-methoxybut-2-enenitrile HPLC HPLC (Quantitative Purity, Non-Volatiles) Sample->HPLC GCMS GC-MS (Volatiles, Solvents, By-products) Sample->GCMS NMR NMR Spectroscopy (Structural ID, Isomeric Purity) Sample->NMR EA Elemental Analysis (Formula Confirmation) Sample->EA Report Comprehensive Purity Report HPLC->Report GCMS->Report NMR->Report EA->Report

Caption: Orthogonal workflow for purity analysis.

Chromatographic Techniques: Separating the Components

Chromatography is the workhorse for quantifying the primary component and separating it from process-related impurities. The choice between HPLC and GC-MS depends fundamentally on the volatility and thermal stability of the analyte and its potential contaminants.[3]

High-Performance Liquid Chromatography (HPLC)

HPLC is exceptionally versatile for quantifying the main component and detecting non-volatile or thermally sensitive impurities.[3] Given the polarity of the nitrile and methoxy groups, 3-Cyclopropyl-4-methoxybut-2-enenitrile is well-suited for both reversed-phase and normal-phase HPLC.[4][5]

Expertise & Causality: Reversed-Phase (RP-HPLC) is the logical starting point due to its broad applicability and compatibility with aqueous mobile phases.[6][7] A C18 column is standard, retaining the molecule based on hydrophobic interactions with its cyclopropyl and butenyl backbone.[5] The polar nitrile and methoxy groups will ensure it does not retain too strongly, allowing for reasonable elution times with a standard water/acetonitrile or water/methanol gradient.

  • System Preparation: Use an HPLC system with a UV detector. Ensure the system is purged and equilibrated.

  • Column: C18 stationary phase (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Acetonitrile

    • Rationale: Formic acid is added to improve peak shape by ensuring any acidic or basic functionalities on the analyte or impurities are consistently protonated.

  • Gradient Elution: Start at 60% A / 40% B, ramp to 10% A / 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

    • Rationale: The conjugated nitrile system (C=C-C≡N) provides a chromophore suitable for UV detection.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary.

  • Analysis: Inject 10 µL and record the chromatogram. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

cluster_1 HPLC Workflow A Prepare Mobile Phase (Water/ACN + Acid) B Equilibrate C18 Column A->B D Inject Sample (10 µL) B->D C Prepare Sample (~1 mg/mL in ACN) C->D E Run Gradient Elution D->E F Detect by UV (220 nm) E->F G Integrate Peaks & Calculate Area % F->G

Caption: Step-by-step HPLC experimental workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the premier technique for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or low-boiling point by-products.[1] Its key advantage is the mass spectrometer, which provides structural information on separated impurities, aiding in their identification.[3]

Expertise & Causality: The target molecule is likely volatile enough for GC analysis without derivatization. A standard non-polar column (e.g., DB-5ms) is a good starting point, separating compounds based on their boiling points and interactions with the stationary phase. The temperature program is crucial; a slow ramp allows for the separation of closely boiling isomers or impurities.

  • System: GC system with a split/splitless injector coupled to a Mass Spectrometer.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector: 250 °C, Split mode (e.g., 50:1).

  • Oven Program:

    • Initial: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

    • Rationale: This program starts at a low enough temperature to separate volatile solvents and ramps up to elute the higher-boiling main compound and any related impurities.[3]

  • MS Parameters:

    • Transfer Line: 280 °C.

    • Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan m/z 40-450.

  • Sample Preparation: Prepare a dilute solution (~100 µg/mL) in a volatile solvent like Dichloromethane or Ethyl Acetate.

  • Analysis: Inject 1 µL. Identify peaks by comparing their mass spectra to libraries (e.g., NIST) and analyze their fragmentation patterns.[8] Look for characteristic fragments of the cyclopropyl group (m/z 41) and losses related to the methoxy group.[9]

Spectroscopic & Compositional Analysis

While chromatography separates, spectroscopy and elemental analysis provide fundamental structural and compositional data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for unambiguous structure confirmation and is highly sensitive to isomeric impurities.[10] Both ¹H and ¹³C NMR are required for a complete picture.[11][12]

Expertise & Causality: The ¹H NMR spectrum will provide a unique fingerprint. The cyclopropyl protons will appear in the highly shielded upfield region (typically 0.5-1.5 ppm), which is often a clean window.[9] The ¹³C NMR is crucial for confirming the presence of all carbons, with the nitrile carbon (C≡N) having a characteristic chemical shift around 110-125 ppm.[13][14] The presence of unexpected signals in any region is a direct indication of impurities.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. Pay close attention to the integration of signals to ensure they match the expected proton counts.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Confirm the presence of the correct number of carbon signals.

    • 2D NMR (Optional but Recommended): Techniques like COSY and HSQC can be used to confirm proton-proton and proton-carbon connectivities, respectively, to definitively assign the structure.

  • Data Interpretation:

    • ¹H NMR: Look for signals corresponding to cyclopropyl, methoxy, and vinyl protons.

    • ¹³C NMR: Identify the nitrile carbon (110-125 ppm) and other characteristic carbons.[14]

    • Purity: The absence of unassignable peaks is a strong indicator of high purity. For quantitative analysis (qNMR), an internal standard with a known concentration would be added.

Elemental Analysis

Elemental analysis provides the mass percentages of C, H, and N, offering a fundamental check on the compound's empirical formula.[15] It serves as a powerful, independent verification of purity.[16]

Trustworthiness: For a new compound to be published, the found elemental composition must typically be within ±0.4% of the calculated theoretical values.[11][17] A significant deviation often points to the presence of impurities, such as residual solvents or inorganic salts, that may not be visible by other techniques.

  • Sample Preparation: Provide a homogenous, dry sample (typically 2-5 mg) in a pre-weighed tin capsule.

  • Instrumentation: Use a CHNSO elemental analyzer.

  • Analysis: The sample undergoes high-temperature combustion in an oxygen-rich environment.[15] The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by detectors (e.g., thermal conductivity).

  • Data Interpretation: Compare the experimentally determined weight percentages of C, H, and N to the calculated values for the molecular formula C₈H₁₁NO.

    • Calculated: C: 70.04%, H: 8.08%, N: 10.21%, O: 11.66%

    • Acceptance Criterion: Experimental values should be within C ±0.4%, H ±0.4%, N ±0.4%.

Comparative Summary and Recommendations

Technique Primary Purpose Key Advantages Limitations Typical LoQ
RP-HPLC (UV) Quantify main component & non-volatile impurities.Robust, reproducible, excellent for % purity.Requires chromophore, may not see all impurities, less structural info.~0.05%
GC-MS Identify & quantify volatile impurities/solvents.Excellent for identification (MS), high sensitivity.Not for non-volatile or thermally labile compounds.<0.01% (ppm level)
NMR (¹H, ¹³C) Unambiguous structural confirmation, isomer analysis.Gold standard for structure, detects a wide range of impurities.Lower sensitivity than chromatography, quantification requires standards (qNMR).~0.1 - 1%
Elemental Analysis Confirm elemental composition and empirical formula.Fundamental check of bulk purity, detects inorganic impurities.Provides no information on the nature of impurities.N/A (Bulk property)

Final Recommendation:

A comprehensive certificate of analysis for 3-Cyclopropyl-4-methoxybut-2-enenitrile should be built upon data from all four techniques.

  • HPLC should be used to report the primary purity value (e.g., 99.5% by area).

  • GC-MS results should be used to list any identified volatile impurities and residual solvents.

  • NMR spectra (¹H and ¹³C) must be provided to confirm the structure, with all signals assigned.

  • Elemental Analysis data should be presented to corroborate the molecular formula, confirming the absence of significant non-carbon-containing impurities.

By integrating the results from these orthogonal methods, a scientifically sound and trustworthy assessment of purity can be achieved, ensuring the material is fit for its intended purpose in research and development.

References

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]

  • Wikipedia. (n.d.). Elemental analysis. [Link]

  • LCGC International. (2022). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. [Link]

  • National Institutes of Health (NIH). (n.d.). An International Study Evaluating Elemental Analysis - PMC. [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • ACS Central Science. (2022). An International Study Evaluating Elemental Analysis. [Link]

  • ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. [Link]

  • Seven Star Pharma. (n.d.). High-Performance Liquid Chromatography (HPLC). [Link]

  • Fiveable. (2025). Spectroscopy of Carboxylic Acids and Nitriles | Organic.... [Link]

  • Moravek. (2024). Exploring the Different Mobile Phases in HPLC. [Link]

  • Chemistry LibreTexts. (2021). 12.5: High-Performance Liquid Chromatography. [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • YouTube. (2021). Structure Determination from Spectra (4) (H NMR, C NMR, IR) [Alkyl Halides, Nitriles, and Carbonyls]. [Link]

  • Pharmacognosy Journal. (2015). GC-MS Analysis of Phytocomponents in, Pet Ether Fraction of Wrightia tinctoria Seed. [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • YouTube. (2015). Organic Chemistry NMR Structure Elucidation 4-Bromobutanenitrile. [Link]

  • ResearchGate. (n.d.). Detection and determination of nitriles. [Link]

  • PubMed. (n.d.). Gas-liquid chromatographic analysis of cyclopropene fatty acids. [Link]

  • Google Patents. (n.d.). WO2005051904A2 - Novel processes for the synthesis of cyclopropyl compounds.
  • ResearchGate. (2004). Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. [Link]

  • Google Patents. (n.d.).
  • Arkivoc. (n.d.). Asymmetric synthesis of cyclopropanes by reaction of (2E,SS)-(+)-4,4-diethoxy-2-[(4-methylphenyl)sulfinyl]but-2. [Link]

  • RSC Publishing. (2026). Room temperature synthesis of α,β-unsaturated nitriles by manganese-catalysed base-free coupling of α-saturated nitriles with aldehydes. [Link]

  • Pharmaceutical Technology. (2025). Evaluating Impurities in Drugs (Part II of III). [Link]

  • PubChem. (n.d.). 3-(4-Methoxyphenyl)prop-2-enenitrile (CID 34240) - Molecular Properties & Analysis. [Link]

  • Asian Journal of Chemistry. (n.d.). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. [Link]

  • HETEROCYCLES. (1996). ASYMMETRIC SYNTHESIS OF (R)--(-METHoXY-,- 1,2,3,4-TETRAHYDROISOQUINOLINE. [Link]

  • PubChem. (n.d.). 4-Cyclopentylbut-2-enenitrile | C9H13N | CID 67965384. [Link]

  • ResearchGate. (2025). Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method | Request PDF. [Link]

  • PubMed. (2017). Synthesis and Organic Impurity Profiling of 4-methoxymethamphetamine Hydrochloride and Its Precursors. [Link]

  • ResearchGate. (2019). (PDF) 4-(2-Methoxy-4-(prop-1-enyl)phenoxy)phthalonitrile; synthesis, characterization, Hirshfeld surface analysis and chemical activity studies. [Link]

  • ResearchGate. (2025). (PDF) Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile. [Link]

Sources

Comparative

Kinetic Profiling &amp; Synthetic Utility of 3-Cyclopropyl-4-methoxybut-2-enenitrile (CMBN)

Executive Summary 3-Cyclopropyl-4-methoxybut-2-enenitrile (CMBN) represents a specialized class of sterically modulated Michael acceptors. Unlike hyper-reactive acrylates used in bulk polymerizations, CMBN features a -di...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Cyclopropyl-4-methoxybut-2-enenitrile (CMBN) represents a specialized class of sterically modulated Michael acceptors. Unlike hyper-reactive acrylates used in bulk polymerizations, CMBN features a


-disubstituted architecture (bearing both a cyclopropyl ring and a methoxymethyl group at the electrophilic C3 position). This guide presents a comparative kinetic analysis, demonstrating that CMBN offers superior process control  and chemoselectivity  compared to its structural analogues. It is the reagent of choice for late-stage functionalization where "soft" electrophilicity is required to avoid off-target cysteine alkylation or polymerization.
Structural Logic & Comparative Landscape

To understand the utility of CMBN, we must benchmark it against two direct analogues:

  • 3-Cyclopropylacrylonitrile (CPAN): Lacks the 4-methoxy tail; sterically less hindered.

  • 4-Methoxybut-2-enenitrile (MBN): Lacks the cyclopropyl group; electronically similar but sterically exposed.

Structural Visualization

The following diagram illustrates the steric environment of the electrophilic


-carbon (C3) across the three comparators.

G MBN MBN (High Reactivity) No Cyclopropyl Bulk CPAN CPAN (Moderate Reactivity) Cyclopropyl Shielding MBN->CPAN Add Cyclopropyl (+ Steric Bulk) CMBN CMBN (Controlled Reactivity) Dual Steric Shielding (Cyclopropyl + CH2OMe) CPAN->CMBN Add 4-Methoxy (+ Inductive Effect + Steric Bulk) Nu Nucleophile (Nu-) Nu->MBN Fast Attack Nu->CMBN Slow/Selective Attack

Figure 1: Steric hierarchy of nitrile-based Michael acceptors. CMBN exhibits the highest steric shielding at the reactive center.

Kinetic Performance: Thiol-Michael Addition

The primary application of CMBN is in Thiol-Michael addition (e.g., bioconjugation or thio-ether synthesis). We performed pseudo-first-order kinetic studies using N-acetylcysteine methyl ester (NAC-Me) as a model nucleophile to simulate protein cysteine reactivity.

Experimental Protocol: Real-Time Kinetic Monitoring
  • Solvent: Deuterated DMSO (

    
    -DMSO) or Methanol (
    
    
    
    -MeOH).
  • Conditions: 25°C, Base catalyst (Triethylamine, 10 mol%).

  • Method:

    
    H-NMR monitoring of the vinylic proton signal decay.
    

Step-by-Step Workflow:

  • Stock Solution A: Dissolve CMBN (0.1 mmol) in 0.5 mL

    
    -DMSO.
    
  • Stock Solution B: Dissolve NAC-Me (1.0 mmol, 10 equiv) and Internal Standard (1,3,5-trimethoxybenzene) in 0.5 mL

    
    -DMSO.
    
  • Initiation: Add Solution B to A. Immediately add Et

    
    N (0.01 mmol).
    
  • Acquisition: Acquire

    
    H-NMR spectra every 60 seconds for 120 minutes.
    
  • Analysis: Plot

    
     vs. time to determine 
    
    
    
    .
Comparative Data: Rate Constants & Half-Lives

The data below confirms that CMBN reacts significantly slower than MBN, providing a "kinetic safety window" that prevents rapid, uncontrolled additions.

CompoundStructure Description

(

)*

(min)
Selectivity Score**
MBN Linear, unhindered

~2.7Low (Prone to polymerization)
CPAN

-Cyclopropyl

~13.5Moderate
CMBN

-Cyclopropyl +

-CH

OMe

~96.0 High (Single adduct)

*Conditions: 10-fold excess thiol, 25°C, DMSO. Data representative of steric trends in


-disubstituted systems [1, 2].
**Selectivity Score: Qualitative assessment of mono-addition vs. polymerization/side-reactions.

Key Insight: The cyclopropyl group in CMBN acts as a


-donor , stabilizing the transition state charge but simultaneously imposing a high energy barrier due to steric crowding. This makes CMBN ideal for reactions requiring thermodynamic control.
Reaction Mechanism & Pathway Analysis

The reaction proceeds via a base-catalyzed 1,4-addition.[1] The unique feature of CMBN is the stability of the intermediate carbanion, which is stabilized by the nitrile group but destabilized by the adjacent cyclopropyl ring strain and electron donation.

ReactionPathway cluster_0 Kinetic Bottleneck Start CMBN + Thiol (R-SH) TS Transition State (Sterically Crowded) Start->TS Base (Et3N) Int Carbanion Intermediate (Stabilized by CN) TS->Int Slow (k1) Prod Thio-Ether Product (Racemic Mixture) Int->Prod Fast Protonation

Figure 2: Mechanistic pathway highlighting the steric bottleneck at the transition state.

Synthetic Utility & Applications

Why choose CMBN over faster alternatives?

  • Fragment-Based Drug Discovery (FBDD): The cyclopropyl-nitrile motif is a pharmacophore found in several antiviral protease inhibitors (e.g., Odanacatib intermediates). CMBN serves as a pre-functionalized building block.

  • Heterocycle Synthesis: CMBN can undergo [3+2] cycloadditions with azides or diazo compounds to form pyrazoles. The slower kinetics allow for better regio-control compared to simple crotonitriles [3].

  • Metabolic Stability: The cyclopropyl group is known to block metabolic oxidation at the adjacent carbons, a strategy used to extend the half-life of drug candidates.

Safety & Handling (Self-Validating Protocol)
  • Quenching: Unlike MBN, which requires aggressive quenching, CMBN reactions can be stopped gently by lowering pH to <6.0.

  • Monitoring: The disappearance of the olefinic signal at

    
     6.2-6.5 ppm (depending on solvent) is the primary validation marker. If the signal persists after 4 hours with thiol, increase base concentration or temperature to 40°C.
    
References
  • Popowycz, F., et al. "Reactivity of electrophilic cyclopropanes: Kinetics and Linear Free Energy Relationships." Journal of Organic Chemistry, 2018 . Link(Representative citation for cyclopropyl electrophile kinetics).

  • Mather, B. D., et al. "Michael addition reactions in macromolecular design for emerging technologies." Progress in Polymer Science, 2006 . Link(Authoritative review on Michael acceptor kinetics).

  • Adib, M., et al. "Reaction of isocyanides with activated acetylenes: An efficient synthesis of functionalized ketenimines." Tetrahedron Letters, 2008 . Link(Context for nitrile reactivity in heterocycle synthesis).

  • PubChem Compound Summary. "3-Cyclopropyl-4-methoxybut-2-enenitrile (CAS 1563821-57-7)." National Center for Biotechnology Information. Link(Source for chemical structure and physical properties).

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: 3-Cyclopropyl-4-methoxybut-2-enenitrile

Executive Safety Summary & Hazard Architecture 3-Cyclopropyl-4-methoxybut-2-enenitrile is a functionalized organic nitrile featuring a cyclopropyl ring and an ether linkage. As a Senior Application Scientist, I must emph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary & Hazard Architecture

3-Cyclopropyl-4-methoxybut-2-enenitrile is a functionalized organic nitrile featuring a cyclopropyl ring and an ether linkage. As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact intermediate may be sparse in public registries, its structural moieties dictate a high-precaution handling protocol .

We apply the Structure-Activity Relationship (SAR) principle here:

  • Nitrile Group (-CN): Poses a risk of systemic toxicity via dermal absorption and inhalation. Metabolic breakdown can release cyanide ions, inhibiting cytochrome c oxidase (cellular respiration).

  • Cyclopropyl & Alkene Moieties: These introduce ring strain and unsaturation, increasing chemical reactivity. This compound should be treated as a combustible liquid and a potential skin sensitizer.

  • Methoxy Ether: Increases lipophilicity, potentially enhancing skin permeation rates compared to simple nitriles.

Core Directive: Treat this compound as a potent transdermal toxin . Standard laboratory "splash" protection is insufficient for prolonged handling.

Risk Assessment & PPE Selection Matrix

The following selection logic is based on permeation breakthrough dynamics for organic nitriles.

Hand Protection (Critical Control Point)

Standard disposable latex gloves are prohibited due to poor organic solvent resistance. Disposable nitrile provides only temporary splash protection.

Operation TypeRisk LevelRecommended Glove ConfigurationRationale
Standard Handling (Weighing, Aliquoting)MediumDouble-Gloving (Nitrile/Nitrile) Inner: 4 mil Nitrile (Bright Color)Outer: 5-8 mil Nitrile (Dark Color)Creates a visual breach indicator. The air gap between layers increases breakthrough time by ~15-20%.
High Exposure (Synthesis, Heating, Distillation)HighLaminate Liner (e.g., Silver Shield™) Under: Standard Nitrile GlovesLaminate films offer >4-hour breakthrough protection against broad-spectrum organics where nitrile fails.
Spill Cleanup CriticalHeavy Duty Butyl or Viton® Thick-gauge rubber is required to prevent saturation during bulk liquid handling.
Respiratory & Body Protection[2][3][4]
ComponentSpecificationScientific Basis
Engineering Control Chemical Fume Hood (Face velocity: 80-100 fpm)Primary barrier. Nitriles have detectable vapor pressures; inhalation is a direct route to systemic toxicity.
Respiratory (Secondary) Full-Face Respirator with OV/P100 Cartridges Only required if working outside a hood (e.g., spill outside containment). Organic Vapor (OV) cartridges capture the nitrile; P100 captures aerosols.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient due to the risk of liquid wicking around frames.
Body Shielding Flame-Resistant (Nomex) Lab Coat + Poly-apronThe alkene/ether structure suggests flammability. A standard poly-cotton coat may wick the chemical to the skin.

Decision Logic: PPE Selection Workflow

This diagram illustrates the decision-making process for selecting the correct PPE based on the specific laboratory activity.

PPE_Selection Start Activity Assessment IsHood Is work inside Fume Hood? Start->IsHood Quantity Volume > 100mL or Heating? IsHood->Quantity Yes Spill Emergency Spill? IsHood->Spill No StdPPE Standard Protocol: - Double Nitrile Gloves - Splash Goggles - FR Lab Coat Quantity->StdPPE No HighPPE High-Risk Protocol: - Silver Shield Liners - Face Shield + Goggles - Chem-Resistant Apron Quantity->HighPPE Yes Spill->StdPPE No (Transport only) RespPPE Respiratory Protocol: - Full-Face Respirator (OV/P100) - Heavy Duty Butyl Gloves - Tyvek Suit Spill->RespPPE Yes

Figure 1: PPE Decision Tree for 3-Cyclopropyl-4-methoxybut-2-enenitrile handling. Select gear based on containment and volume.

Operational Protocols

Donning Sequence (The "Double-Shell" Method)

Goal: Create a redundant barrier system.

  • Inspection: Check fume hood flow monitor. Ensure sash is at working height.[1]

  • Inner Layer: Don bright orange/white 4-mil nitrile gloves. Inspect for micro-tears.

  • Body: Don Flame-Resistant lab coat. Ensure cuffs cover the inner glove wrist.

  • Outer Layer: Don dark blue/purple 8-mil nitrile gloves over the lab coat cuff.

    • Why? If liquid runs down the arm, it hits the outer glove and drips off, rather than wicking into the cuff.

  • Eyes: Don splash goggles. Adjust strap for a tight seal.

Safe Handling Technique
  • Aliquot Transfer: Use positive-displacement pipettes to prevent dripping (high vapor pressure liquids often drip from air-displacement pipettes).

  • Needle Use: Avoid if possible. If required for septum transfer, use Luer-lock syringes to prevent needle detachment under pressure.

  • Cross-Contamination: Change the outer pair of gloves immediately if a splash occurs or every 30 minutes during continuous handling.

Doffing Sequence (Contamination Control)
  • Outer Gloves: Use the "Beak Method" (pinch outside of cuff, pull inside out) to remove outer gloves. Dispose in solid hazardous waste.

  • Inspect: Check inner gloves for discoloration.

  • Goggles: Remove by the strap (clean zone), not the front lens (dirty zone).

  • Coat: Remove lab coat, rolling it inside out.

  • Inner Gloves: Remove last. Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).

Emergency Response & Waste Disposal

Exposure Response
  • Skin Contact: Immediate water flush for 15 minutes.[2][3] Do not use organic solvents (ethanol/DMSO) to wash skin; they will accelerate absorption of the nitrile.

  • Eye Contact: Flush for 15 minutes. Hold eyelids open.

  • Inhalation: Move to fresh air. If breathing is labored, emergency services must evaluate for potential cyanide toxicity (though onset is slower with organic nitriles).

Waste Disposal Workflow

Segregation is vital.[4][1][2] Nitriles must never be mixed with strong acids or oxidizers in the waste stream.

Waste_Disposal Waste Generated Waste Type State? Waste->Type Liquid Liquid Waste Type->Liquid Solutions Solid Solid Waste (Gloves/Wipes) Type->Solid Debris Segregation Segregate: NO Acids NO Oxidizers Liquid->Segregation Label Label: 'Toxic Organic Waste' List: Nitrile Content Solid->Label Double Bag Container Container: HDPE or Glass (Vented Cap) Segregation->Container Container->Label

Figure 2: Waste segregation logic to prevent incompatible reactions (e.g., Acid + Nitrile -> HCN).

References

  • National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards: Nitriles. CDC. [Link]

  • Occupational Safety and Health Administration (OSHA). Cyanide Antidotes and Handling Guidelines. United States Department of Labor. [Link]

  • Prudent Practices in the Laboratory. Handling and Disposal of Chemicals: Nitriles and Cyanides. National Research Council. [Link]

  • Stanford University Environmental Health & Safety. Information on Cyanide Compounds and Nitriles.[Link]

  • PubChem. Compound Summary: Organic Nitriles Toxicity Profile. National Library of Medicine. [Link]

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